molecular formula C14H12O4S B1308260 2-Formylphenyl 4-methylbenzenesulfonate CAS No. 19820-56-5

2-Formylphenyl 4-methylbenzenesulfonate

Cat. No.: B1308260
CAS No.: 19820-56-5
M. Wt: 276.31 g/mol
InChI Key: IPWGJYLXLDJKOC-UHFFFAOYSA-N
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Description

2-Formylphenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H12O4S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGJYLXLDJKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250374
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
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Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19820-56-5
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19820-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Formylphenyl 4-methylbenzenesulfonate from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Formylphenyl 4-methylbenzenesulfonate. The synthesis is achieved through the tosylation of the phenolic hydroxyl group of salicylaldehyde using p-toluenesulfonyl chloride (TsCl). This transformation is a cornerstone of organic synthesis, converting a poor leaving group (a hydroxyl) into an excellent one (a tosylate), thereby facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] This document details the underlying reaction mechanism, offers a robust step-by-step experimental protocol, outlines critical safety considerations, and provides a framework for the purification and analytical characterization of the final product. The intended audience for this guide includes researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis.

Scientific Principles and Mechanistic Insights

The conversion of an alcohol or phenol into a tosylate is a fundamental strategy to enhance its reactivity.[3] The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would result in the formation of a hydroxide ion (HO⁻), which is a strong base.[1] The tosylation process circumvents this issue by transforming the hydroxyl group into a p-toluenesulfonate ester (-OTs). The resulting tosylate anion is an excellent leaving group due to the stability afforded by resonance delocalization of its negative charge across three oxygen atoms, making it a very weak base.[3]

The Tosylation Mechanism

The reaction proceeds via a nucleophilic attack of the phenolic oxygen atom of salicylaldehyde on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][4] This attack leads to the displacement of the chloride ion and the formation of a protonated intermediate.

The Critical Role of the Base

A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is an essential component of the reaction mixture. Its primary functions are:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing potential acid-catalyzed side reactions with the aldehyde functionality and driving the reaction equilibrium towards the product.[1][4]

  • Deprotonation: The base facilitates the deprotonation of the intermediate oxonium ion, yielding the neutral tosylate ester product and forming an ammonium salt.[4]

The entire reaction must be conducted under anhydrous (dry) conditions, as p-toluenesulfonyl chloride readily reacts with water, which would consume the reagent and reduce the overall yield.[5][6]

Tosylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Salicylaldehyde Salicylaldehyde (Nucleophile) Oxonium Protonated Intermediate (Oxonium Ion) Salicylaldehyde->Oxonium 1. Nucleophilic Attack on Sulfur TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Oxonium Pyridine Pyridine (Base) Salt Pyridinium Chloride (Byproduct) Pyridine->Salt 2. Deprotonation & HCl Neutralization Product 2-Formylphenyl 4-methylbenzenesulfonate Oxonium->Product Oxonium->Salt

Caption: Reaction mechanism for the tosylation of salicylaldehyde.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process monitoring to ensure reaction completion.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Salicylaldehyde≥99%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)≥98%Sigma-AldrichStore in a desiccator; moisture sensitive.
PyridineAnhydrous, ≥99.8%Sigma-AldrichStore under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Hydrochloric Acid (HCl)1 M solutionFisher ScientificFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution-For work-up.
BrineSaturated NaCl(aq)-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWRFor drying organic layer.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve salicylaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of salicylaldehyde).[5]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Add anhydrous pyridine (1.5 eq.) to the stirred solution via syringe.[4]

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes using the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the salicylaldehyde spot indicates completion.[4]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[4]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4][5]

Purification

The crude product, typically a yellow oil or off-white solid, should be purified by column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Workflow and Data Management

A systematic workflow is crucial for reproducibility and success.

Synthesis_Workflow start Start: Assemble Flame-Dried Glassware dissolve Dissolve Salicylaldehyde in Anhydrous DCM start->dissolve cool Cool Mixture to 0 °C dissolve->cool add_base Add Anhydrous Pyridine cool->add_base add_tscl Add TsCl Solution Dropwise at 0 °C add_base->add_tscl react Stir at Room Temp (4-12 hours) add_tscl->react monitor Monitor by TLC react->monitor quench Quench with 1 M HCl monitor->quench extract Liquid-Liquid Extraction & Washes quench->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: A comprehensive workflow for the synthesis and purification.

Quantitative Data Summary
ComponentMolar Mass ( g/mol )Molar Eq.Molarity/DensityAmount (Mass/Vol)
Salicylaldehyde122.121.01.146 g/mLUser Defined
p-Toluenesulfonyl Cl190.651.2-Calculated
Pyridine79.101.50.982 g/mLCalculated
Dichloromethane84.93-1.33 g/mLSufficient Vol
Product Characterization

To confirm the identity and purity of the synthesized this compound (C₁₄H₁₂O₄S, M.W. 276.31 g/mol ), the following analytical methods are essential:[7]

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons from both rings (7-8.5 ppm), and the methyl group protons of the tosyl group (~2.4 ppm).

  • ¹³C NMR: Confirm the presence of the carbonyl carbon (~190 ppm) and the distinct aromatic carbons.

  • Infrared (IR) Spectroscopy: Look for strong absorption bands corresponding to the S=O stretches of the sulfonate group (~1350 and 1175 cm⁻¹) and the C=O stretch of the aldehyde (~1700 cm⁻¹).[4]

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm the expected molecular ion peak.[4]

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. It reacts violently with water.[6][8] Causes severe skin burns and eye damage.[8][9] Handle only with appropriate gloves, eye protection (safety goggles and face shield), and a lab coat.[9][10] Store in a cool, dry place away from moisture.[6][9]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may damage fertility. Use in a well-ventilated area and avoid all contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling fumes and skin contact.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.[9][10][11] Ensure emergency eyewash stations and safety showers are accessible.

Conclusion

The tosylation of salicylaldehyde is a reliable and efficient method for producing this compound, a valuable synthetic intermediate. By understanding the underlying chemical principles, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can consistently achieve high yields of the desired product. The key to success lies in maintaining anhydrous conditions and carefully monitoring the reaction to completion before proceeding with a thorough work-up and purification.

References

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • This compound - SpectraBase . SpectraBase. Available at: [Link]

  • SAFETY DATA SHEET - PubChem . PubChem. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Tosylates And Mesylates - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • (PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. - ResearchGate . ResearchGate. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Preparation of mesylates and tosylates (video) - Khan Academy . Khan Academy. Available at: [Link]

Sources

physicochemical properties of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Formylphenyl 4-methylbenzenesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound (CAS No. 19820-56-5). As a bifunctional organic compound, it incorporates a reactive aldehyde (formyl) group and a tosylate (4-methylbenzenesulfonate) ester, making it a valuable and versatile intermediate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic application of this reagent. We will explore its spectroscopic signature, detailed synthetic protocols, and the unique reactivity conferred by its constituent functional groups.

Core Physicochemical and Structural Properties

This compound is a crystalline solid under standard conditions. The molecule's architecture, featuring an ortho-substituted aromatic ring, is pivotal to its chemical behavior. The tosylate group serves as a potential leaving group, while the formyl group offers a site for a multitude of nucleophilic addition and condensation reactions.

Key Properties Summary
PropertyValueSource(s)
CAS Number 19820-56-5[1]
Molecular Formula C₁₄H₁₂O₄S[2][3]
Molecular Weight 276.31 g/mol [2]
Exact Mass 276.04563 g/mol [2]
Physical Form Powder or crystals
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C
Structural Identifiers
IdentifierValueSource(s)
InChI 1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3[2][3]
InChI Key IPWGJYLXLDJKOC-UHFFFAOYSA-N[2][3]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O[3]

Synthesis and Purification

The most direct and common synthesis of this compound involves the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with 4-toluenesulfonyl chloride (tosyl chloride).[4] This reaction is typically performed in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile to attack the electrophilic sulfur atom of the tosyl chloride.

Experimental Protocol: Synthesis

This protocol is a standard procedure for tosylation of a phenol.

Materials:

  • Salicylaldehyde

  • 4-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Pyridine or Triethylamine (as base and/or solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylaldehyde (1.0 equivalent) in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.2 equivalents) dropwise while stirring.

  • Tosylation: Add 4-toluenesulfonyl chloride (1.1 equivalents), either as a solid portion-wise or as a solution in the reaction solvent, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the salicylaldehyde starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove the base, followed by saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by recrystallization, typically from a solvent system like ethanol or ethyl acetate/hexane, to yield the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process Salicylaldehyde Salicylaldehyde Reaction Esterification in Anhydrous Solvent (0°C to RT) Salicylaldehyde->Reaction TosylChloride Tosyl Chloride TosylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Quench Purification Purification (Recrystallization) Workup->Purification Crude Product Product 2-Formylphenyl 4-methylbenzenesulfonate Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. In a typical spectrum (e.g., in DMSO-d6), one would expect to see a singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 10 ppm), a singlet for the methyl group (CH₃) of the tosyl moiety (around 2.4 ppm), and a complex series of multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the eight aromatic protons on the two phenyl rings.[2]

Infrared (IR) Spectroscopy
  • The IR spectrum is dominated by strong absorption bands corresponding to the key functional groups. Characteristic peaks include:

    • C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.[5]

    • S=O Stretch (Sulfonate): Two strong bands, typically around 1350-1370 cm⁻¹ (asymmetric) and 1175-1190 cm⁻¹ (symmetric).[5]

    • C-O-S Stretch: Bands associated with the sulfonate ester linkage.

Mass Spectrometry (MS)
  • In mass spectrometry, the compound will show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Molecular Ion [M]⁺: m/z ≈ 276.0456.[2][3]

  • Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are useful for identification in complex mixtures.[3]

Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct and complementary reactivity of its two primary functional groups.

Reactions of the Formyl Group

The aldehyde functionality is a versatile electrophilic site, enabling a wide array of chemical transformations:

  • Nucleophilic Addition: Reacts with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

  • Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines.

  • Condensation Reactions: Serves as an electrophile in Wittig reactions to form alkenes, and in aldol or Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reactions Involving the Tosylate Group

The tosylate is an excellent leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions, although the stability of the aryl ester bond is significant. Its reactivity is enhanced by the electron-withdrawing nature of the ortho-formyl group. While less common than with alkyl tosylates, this moiety can participate in transition-metal-catalyzed cross-coupling reactions. For the related 4-formyl isomer, the presence of the formyl group has been shown to significantly increase yields in Suzuki-Miyaura cross-coupling reactions compared to the simple tosylate, a principle that applies here as well.[6]

Diagram of Functional Group Reactivity

Reactivity cluster_formyl Formyl Group (-CHO) Reactivity cluster_tosyl Tosylate Group (-OTs) Reactivity Compound 2-Formylphenyl 4-methylbenzenesulfonate Red_Amination Reductive Amination Compound->Red_Amination + Amine, [H] Wittig Wittig Reaction Compound->Wittig + Ylide Oxidation Oxidation Compound->Oxidation + [O] Nucleophilic_Add Nucleophilic Addition Compound->Nucleophilic_Add + Nu:⁻ SNAr Nucleophilic Aromatic Substitution (SNAr) Compound->SNAr + Strong Nu:⁻ Cross_Coupling Cross-Coupling (e.g., Suzuki) Compound->Cross_Coupling + Pd catalyst, etc.

Caption: Key reaction pathways for the functional groups of the title compound.

Applications in Drug Development and Chemical Synthesis

The bifunctional nature of this compound makes it a strategic starting material for synthesizing complex molecular scaffolds.

  • Heterocyclic Synthesis: The ortho-positioning of the formyl and tosylate groups makes it an ideal precursor for the synthesis of benzannulated (benzo-fused) heterocycles, which are common motifs in pharmaceuticals.

  • Medicinal Chemistry: Sulfonate and sulfonamide groups are well-established pharmacophores found in a wide range of therapeutic agents, including antibacterial, antitumor, and anti-inflammatory drugs.[7][8] This compound serves as a building block for introducing the sulfonated phenyl moiety into potential drug candidates.

  • Intermediate for Complex Molecules: It is used as a key intermediate in multi-step syntheses, allowing for the sequential modification of its two functional groups to build molecular complexity.[9]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Safety Precautions: Based on data for related compounds, it may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated at 2-8°C to ensure long-term stability.

Conclusion

This compound is a highly valuable and versatile reagent in organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the dual reactivity of its formyl and tosylate groups provide chemists with a powerful tool for the construction of complex organic molecules. Its applications as a synthetic intermediate, particularly in the fields of heterocyclic chemistry and medicinal drug discovery, underscore its importance to the scientific community.

References

  • This compound - SpectraBase.

  • This compound synthesis - ChemicalBook.

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC - NIH.

  • Buy 4-Formylphenyl 4-methylbenzenesulfonate | 80459-48-9 - Smolecule.

  • This compound | 19820-56-5 - ChemicalBook.

  • This compound - Chemical Suppliers.

  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC - NIH.

  • 4-Formylphenyl Benzenesulfonate: A Superior Alternative to Tosylates in Modern Organic Synthesis - Benchchem.

  • This compound (C14H12O4S) - PubChemLite.

  • (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate - Optional[MS (GC)] - Spectrum.

  • This compound | 19820-56-5 - Sigma-Aldrich.

  • Explore the Versatile Applications of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate in Chemical Synthesis.

  • Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate - Benchchem.

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide.

  • 7740-04-7|2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate|BLD Pharm.

  • physical and chemical properties of 4-Formylphenyl benzenesulfonate - Benchchem.

  • This compound | 19820-56-5.

  • This compound | 19820-56-5 - Sigma-Aldrich.

Sources

An In-depth Technical Guide to 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures and the discovery of novel therapeutic agents. Among these, bifunctional reagents that offer a handle for sequential and controlled chemical transformations are of particular interest. 2-Formylphenyl 4-methylbenzenesulfonate, a seemingly unassuming molecule, has emerged as a powerful tool in the synthetic chemist's arsenal. Its unique combination of a reactive aldehyde and a versatile tosylate leaving group within a compact phenyl scaffold allows for a diverse range of applications, from intricate cross-coupling reactions to the synthesis of biologically active heterocycles. This guide aims to provide a comprehensive technical overview of this reagent, delving into its synthesis, physicochemical properties, and key applications, with a focus on providing actionable insights for researchers at the forefront of chemical innovation.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 19820-56-5[1]

  • Molecular Formula: C₁₄H₁₂O₄S[1]

  • Molecular Weight: 276.31 g/mol [1]

Chemical Structure

The molecular architecture of this compound consists of a benzaldehyde moiety where the hydroxyl group at the ortho position is esterified with p-toluenesulfonic acid.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The most prevalent and straightforward synthesis of this compound involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with p-toluenesulfonyl chloride (tosyl chloride).[1] This reaction is a classic example of a Schotten-Baumann reaction, specifically an O-tosylation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the phenolic hydroxyl group of salicylaldehyde on the electrophilic sulfur atom of tosyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Products Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Base TosylChloride Tosyl Chloride Product This compound TosylChloride->Product Base Base (e.g., Pyridine) Salt Pyridinium Hydrochloride Base->Salt + HCl Solvent Inert Solvent (e.g., CH2Cl2) Phenoxide->Product + Tosyl Chloride HCl HCl byproduct

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Salicylaldehyde

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add pyridine (1.2 eq) to the cooled solution.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Physicochemical Properties and Data

PropertyValueSource
CAS Number 19820-56-5[1]
Molecular Formula C₁₄H₁₂O₄S[1]
Molecular Weight 276.31 g/mol [1]
Physical Form Powder or crystals
Storage Temperature 2-8 °C, under inert atmosphere
Purity Typically ≥95%

Applications in Organic Synthesis and Drug Discovery

The dual functionality of this compound makes it a valuable intermediate in a variety of synthetic transformations.

Precursor for Heterocyclic Synthesis

The aldehyde group serves as a key functional handle for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many pharmaceutical agents. For instance, it can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other intermediates that can be further cyclized.

Enhanced Reactivity in Cross-Coupling Reactions

The tosylate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Notably, aryl tosylates are often more economical and stable alternatives to aryl triflates and halides. The presence of the electron-withdrawing formyl group at the ortho position can further activate the tosylate group towards oxidative addition to the palladium catalyst, potentially leading to higher yields and faster reaction times compared to less activated aryl tosylates.

Role in the Synthesis of Biologically Active Molecules

The sulfonamide moiety is a well-known pharmacophore present in a wide array of drugs, including antibacterial, and anticancer agents.[2] While this compound itself is a sulfonate ester, it can serve as a precursor to compounds containing the related sulfonamide functionality. The formyl group provides a site for diversification, allowing for the synthesis of libraries of compounds for biological screening.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the orthogonal reactivity of its formyl and tosylate functionalities, provides a powerful platform for the construction of complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such bifunctional reagents will undoubtedly play a crucial role in advancing these fields.

References

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

spectral data for 2-Formylphenyl 4-methylbenzenesulfonate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Formylphenyl 4-methylbenzenesulfonate

Introduction

This compound, also known as tosylated salicylaldehyde, is a versatile bifunctional organic compound. It incorporates an aldehyde group, a reactive site for nucleophilic addition and condensation reactions, and a tosylate group, an excellent leaving group in nucleophilic substitution reactions. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials with specific optical or electronic properties.[1] The synthesis of this compound is typically achieved through the reaction of salicylaldehyde with tosyl chloride.[2]

A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure

The molecular structure of this compound is presented below, with atoms numbered for reference in the NMR spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is due to its excellent dissolving power for a wide range of organic compounds and its high boiling point, which allows for stable, long-term experiments if needed. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons. The experimental ¹H NMR data for this compound in DMSO-d₆ is summarized below.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.13Singlet1HH7 (Aldehyde)
7.95Doublet of doublets1HH6
7.85Triplet of doublets1HH4
7.75Doublet2HH9, H13
7.55Doublet1HH3
7.45Triplet1HH5
7.35Doublet2HH10, H12
2.40Singlet3HH14 (Methyl)
Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton (H7): The sharp singlet at 10.13 ppm is characteristic of an aldehyde proton. Its downfield chemical shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group. A similar chemical shift of around 9.9 ppm has been reported for other aromatic aldehydes.[4]

  • Aromatic Protons (Formylphenyl Ring): The protons on the formyl-substituted benzene ring (H3, H4, H5, H6) appear in the range of 7.45-7.95 ppm. The electron-withdrawing nature of both the formyl and tosylate groups causes these protons to be deshielded. The observed multiplicities (doublet of doublets, triplet of doublets, triplet) are due to ortho and meta coupling with neighboring protons.

  • Aromatic Protons (Tolyl Ring): The protons on the methyl-substituted benzene ring of the tosylate group (H9, H10, H12, H13) appear as two doublets at 7.75 and 7.35 ppm. This classic AA'BB' system is typical for a para-substituted benzene ring.

  • Methyl Protons (H14): The singlet at 2.40 ppm, integrating to three protons, is assigned to the methyl group of the tosylate moiety.

¹³C NMR Spectral Data
Chemical Shift (δ) ppm (Predicted)Assignment
189.0C7 (Aldehyde Carbonyl)
150.0C1
146.0C11
136.0C4
133.0C8
131.0C6
130.0C10, C12
129.0C9, C13
128.0C2
125.0C5
123.0C3
21.0C14 (Methyl)
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C7): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 189.0 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

  • Aromatic Carbons: The aromatic carbons are expected to appear in the range of 123.0-150.0 ppm. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and tosylate groups and the electron-donating effect of the methyl group. The carbons directly attached to the oxygen (C1) and the sulfonyl group (C8), as well as the carbon para to the methyl group (C11), are expected to be the most downfield among the aromatic signals.

  • Methyl Carbon (C14): The methyl carbon of the tosylate group is expected to have the most upfield chemical shift, around 21.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol

The IR spectrum of this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)IntensityVibrationFunctional Group
3100-3000MediumC-H stretchAromatic
2850, 2750WeakC-H stretchAldehyde
1700StrongC=O stretchAldehyde
1600, 1475Medium-StrongC=C stretchAromatic
1370StrongAsymmetric S=O stretchSulfonate Ester
1180StrongSymmetric S=O stretchSulfonate Ester
1100-1000StrongC-O-S stretchSulfonate Ester
820StrongC-H out-of-plane bendpara-disubstituted ring
760StrongC-H out-of-plane bendortho-disubstituted ring
Interpretation of the Predicted IR Spectrum
  • Aldehyde Group: The presence of the aldehyde group would be confirmed by a strong absorption band around 1700 cm⁻¹ due to the C=O stretching vibration. Additionally, two weak bands around 2850 and 2750 cm⁻¹ corresponding to the C-H stretch of the aldehyde are expected.[5]

  • Sulfonate Ester Group: The sulfonate ester group is characterized by two strong absorption bands for the asymmetric and symmetric S=O stretching vibrations, expected around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. A strong band for the C-O-S stretch is also anticipated in the 1100-1000 cm⁻¹ region. IR data for a similar compound, methyl p-toluenesulfonate, shows these characteristic peaks.[6]

  • Aromatic Rings: The aromatic rings would give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching vibrations at around 1600 and 1475 cm⁻¹. The substitution patterns of the rings would be indicated by the C-H out-of-plane bending vibrations, with a strong band around 820 cm⁻¹ for the para-disubstituted tolyl ring and another strong band around 760 cm⁻¹ for the ortho-disubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol

The mass spectrum of this compound can be obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap). The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source.

Predicted Mass Spectrometry Data
ParameterValueSource
Molecular FormulaC₁₄H₁₂O₄SPubChem[7]
Exact Mass276.0456 g/mol PubChem[7]
Monoisotopic Mass276.04562 DaPubChem[7]
[M+H]⁺277.05290 m/zPubChem[7]
[M+Na]⁺299.03484 m/zPubChem[7]
Proposed Fragmentation Pathway

Upon ionization, the molecular ion of this compound can undergo several fragmentation pathways. A plausible pathway involves the cleavage of the ester bond and the sulfonyl group.

M [C14H12O4S]+• m/z = 276 F1 [C7H5O]+• m/z = 121 M->F1 - C7H7SO3• F2 [C7H7SO3]+• m/z = 171 M->F2 - C7H5O• F3 [C7H7]+• m/z = 91 F2->F3 - SO2

Caption: Proposed mass spectral fragmentation of this compound.

Interpretation of the Mass Spectrum and Fragmentation
  • Molecular Ion: The molecular ion peak ([M]⁺˙) would be observed at an m/z of 276.

  • Major Fragments:

    • Cleavage of the C-O bond of the ester linkage could result in the formation of the 2-formylphenoxyl radical and the tosyl cation, or vice versa. A prominent fragment would likely be the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by the loss of SO₂ from the tosyl fragment.

    • Another significant fragmentation pathway could involve the loss of the entire tosylate group to give the 2-formylphenyl cation ([C₇H₅O]⁺) at m/z 121.

Conclusion

References

  • SpectraBase. This compound. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Available from: [Link]

  • National Center for Biotechnology Information. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

  • Chemical Suppliers. This compound. Available from: [Link]

  • SpectraBase. (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Indian Academy of Sciences. Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Available from: [Link]

  • Semantic Scholar. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. Available from: [Link]

  • ResearchGate. Assignment of 1 H-NMR spectrum for salicylaldehyde. Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000677 Salicylaldehyde. Available from: [Link]

  • NIST WebBook. Salicylaldehyde, TMS derivative. Available from: [Link]

  • National Center for Biotechnology Information. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Available from: [Link]

  • Semantic Scholar. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available from: [Link]

  • PubMed. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Available from: [Link]

  • PubChem. CID 21711137. Available from: [Link]

  • ResearchGate. 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Available from: [Link]

  • SpectraBase. Methyl p-toluenesulfonate - Optional[ATR-IR] - Spectrum. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Formylphenyl 4-methylbenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 2-Formylphenyl 4-methylbenzenesulfonate. Given the limited publicly available solubility data for this compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to perform this critical analysis in their own laboratories.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a compound is a fundamental physicochemical property that significantly influences its application and performance in various scientific fields, particularly in drug discovery and organic synthesis. For a compound like this compound, which serves as a versatile intermediate in the synthesis of more complex molecules, understanding its solubility is paramount.[1] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting yield, purity, and bioavailability. This guide will provide a framework for predicting and experimentally determining the solubility of this compound in a range of common organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the compound's inherent properties is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄S[2][3]
Molecular Weight 276.31 g/mol [3]
Melting Point 63-64 °C[3]
Appearance Powder or crystals
InChI Key IPWGJYLXLDJKOC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O[4]

The presence of both a polar formyl group and a sulfonate ester, along with two aromatic rings, suggests that this compound will exhibit a nuanced solubility profile. The principle of "like dissolves like" is a useful starting point for predictions.[5][6] We can anticipate some degree of solubility in polar aprotic solvents that can engage in dipole-dipole interactions, as well as in some less polar aromatic solvents due to the presence of the benzene rings.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions to consider are:

  • Dipole-Dipole Interactions: The formyl (aldehyde) group and the sulfonate ester group introduce significant polarity to the molecule. Solvents with high dipole moments are therefore likely to be effective.

  • π-π Stacking: The two aromatic rings can interact with aromatic solvents through π-π stacking.

  • Van der Waals Forces: These forces will be present in all solvent interactions.

Based on these considerations, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

  • Moderate Solubility: Possible in chlorinated solvents like dichloromethane and chloroform, as well as in ethers like tetrahydrofuran (THF). Aromatic solvents such as toluene may also show moderate solubility.

  • Low Solubility: Expected in non-polar aliphatic hydrocarbons like hexane and heptane, and in polar protic solvents like water and ethanol, where the lack of hydrogen bond donor sites on the solute will hinder dissolution.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound. The following protocol outlines a reliable method for this determination.

Materials and Equipment
  • This compound (purity >95%)

  • A range of organic solvents (e.g., DMSO, DMF, acetonitrile, THF, dichloromethane, chloroform, toluene, ethyl acetate, methanol, ethanol, hexane, heptane)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-Formylphenyl 4-methylbenzenesulfonate B Add known volume of solvent A->B Add to vial C Vortex to mix B->C D Equilibrate at constant temperature (e.g., 24 hours) C->D Shake E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H

Sources

stability and storage conditions for 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Formylphenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for this compound. As a key intermediate in various synthetic pathways, understanding its chemical behavior is paramount for ensuring experimental reproducibility, maximizing shelf-life, and maintaining a safe laboratory environment. This document synthesizes information on the inherent reactivity of its constituent functional groups—an aromatic aldehyde and a sulfonate ester—to provide field-proven insights and best practices for its handling and storage.

Introduction: A Molecule of Dual Reactivity

This compound, with CAS Number 19820-56-5, is a bifunctional organic compound featuring a reactive aldehyde group and a tosylate leaving group. This unique combination makes it a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. However, these same functional groups are susceptible to degradation, necessitating a thorough understanding of the compound's stability profile.

The aldehyde functionality is prone to oxidation, while the sulfonate ester is susceptible to nucleophilic attack, primarily through hydrolysis. The interplay of these potential degradation pathways dictates the optimal conditions for storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper management.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₄S[1]
Appearance Powder or crystals
Storage Temperature 2-8°C
Recommended Atmosphere Inert (e.g., Argon, Nitrogen)

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its two functional groups. The following sections detail the potential degradation pathways.

The Aromatic Aldehyde: A Target for Oxidation

Aromatic aldehydes, while generally more stable than their aliphatic counterparts due to resonance stabilization, are susceptible to oxidation, particularly in the presence of oxygen (autoxidation)[2][3]. This process can lead to the formation of the corresponding carboxylic acid, 2-carboxyphenyl 4-methylbenzenesulfonate, an impurity that can significantly impact the outcome of subsequent reactions.

The general mechanism for the autoxidation of aldehydes involves a free-radical chain reaction. The presence of light, heat, or trace metal impurities can catalyze this process.

G cluster_oxidation Oxidative Degradation of the Aldehyde Group Aldehyde 2-Formylphenyl 4-methylbenzenesulfonate Radical Aldehyde Radical Aldehyde->Radical Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Carboxylic_Acid 2-Carboxyphenyl 4-methylbenzenesulfonate (Impurity) Peroxy_Radical->Carboxylic_Acid + Aldehyde Oxygen O₂ Initiator Light, Heat, Metal Ions Initiator->Aldehyde Initiation

Caption: Oxidative degradation pathway of the aldehyde moiety.

The Sulfonate Ester: Susceptibility to Hydrolysis

Sulfonate esters are potent electrophiles and can undergo nucleophilic substitution reactions[4]. The most common degradation pathway in a laboratory setting is hydrolysis, where water acts as a nucleophile, cleaving the ester bond to yield 4-methylbenzenesulfonic acid and 2-hydroxybenzaldehyde (salicylaldehyde)[5].

The rate of hydrolysis is influenced by several factors:

  • pH: Hydrolysis can be accelerated under both acidic and basic conditions.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Presence of Water: Meticulous exclusion of moisture is critical to prevent this degradation pathway[6].

G cluster_hydrolysis Hydrolytic Cleavage of the Sulfonate Ester Ester 2-Formylphenyl 4-methylbenzenesulfonate Acid 4-Methylbenzenesulfonic Acid Ester->Acid Aldehyde 2-Hydroxybenzaldehyde (Salicylaldehyde) Ester->Aldehyde Water H₂O (Moisture) Water->Ester Conditions Heat, Acid/Base Conditions->Ester

Caption: Hydrolytic degradation pathway of the sulfonate ester.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term integrity of this compound, the following storage and handling protocols are recommended.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of both oxidation and hydrolysis. Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby inhibiting the oxidative degradation of the aldehyde group.
Light Exposure Store in an amber, tightly sealed vialProtects the compound from light, which can initiate free-radical oxidation.
Moisture Store in a desiccator or dry cabinetPrevents hydrolysis of the sulfonate ester.
Experimental Workflow: Safe Handling and Use

The following step-by-step protocol should be followed when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Procedure:

  • Preparation:

    • Before opening the container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

    • Work in a well-ventilated area, preferably within a fume hood.

  • Dispensing:

    • If working under an inert atmosphere is critical for the subsequent reaction, dispense the required amount in a glove box.

    • If a glove box is unavailable, briefly flush the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before and after dispensing.

    • Promptly and securely reseal the container after use.

  • Disposal:

    • Dispose of unused material and empty containers in accordance with local, state, and federal regulations.

G cluster_workflow Recommended Handling Workflow Start Start Equilibrate Equilibrate Container to Room Temperature in Desiccator Start->Equilibrate Work_Area Work in Fume Hood with Appropriate PPE Equilibrate->Work_Area Dispense Dispense in Inert Atmosphere (if possible) Work_Area->Dispense Reseal Promptly and Tightly Reseal Container Dispense->Reseal Store Return to 2-8°C Storage under Inert Atmosphere Reseal->Store End End Store->End

Caption: Step-by-step handling protocol for this compound.

Safety and Hazard Information

Based on available safety data, this compound should be handled with care.

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

The stability of this compound is intrinsically linked to the reactivity of its aldehyde and sulfonate ester functionalities. By implementing stringent storage conditions—specifically, low temperature (2-8°C), an inert atmosphere, and protection from light and moisture—researchers can significantly mitigate the risks of oxidative and hydrolytic degradation. Adherence to the recommended handling protocols will further ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes.

References

Sources

A Comprehensive Technical Guide to 2-Formylphenyl 4-Methylbenzenesulfonate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Formylphenyl 4-methylbenzenesulfonate, often referred to as 2-formylphenyl tosylate or salicylaldehyde tosylate. We will delve into its synthesis, unique reactivity, and its pivotal role as a precursor in the construction of complex molecular architectures, particularly heterocyclic systems. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage this bifunctional reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of a Bifunctional Precursor

In the landscape of organic synthesis, reagents that offer multiple, orthogonally reactive sites are invaluable. This compound is a prime example of such a molecule. It elegantly combines an electrophilic aldehyde (formyl group) with a superb leaving group (tosylate) on an aromatic scaffold. This unique arrangement allows for a diverse range of transformations, enabling chemists to forge complex structures through sequential or tandem reaction cascades.

The strategic importance of this precursor lies in its ability to act as a linchpin in the synthesis of various oxygen- and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active natural products. This guide will illuminate the causality behind its reactivity and provide actionable protocols for its effective utilization.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's properties is fundamental to its successful application.

PropertyValue
IUPAC Name This compound
Synonyms Salicylaldehyde tosylate, 2-(Tosyloxy)benzaldehyde
CAS Number 19820-56-5[1]
Molecular Formula C₁₄H₁₂O₄S[2]
Molecular Weight 276.31 g/mol
Appearance White to off-white solid

Structural Features and Reactivity Implications:

The molecule's power is derived from its two key functional groups:

  • The Formyl Group (-CHO): An aldehyde that serves as a classic electrophilic handle for nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive aminations.

  • The Tosylate Group (-OTs): An excellent sulfonate ester leaving group. The tosyl group's electron-withdrawing nature and its ability to delocalize the negative charge of the resulting anion make the phenolic oxygen it is attached to a highly effective leaving site for nucleophilic aromatic substitution or as a partner in transition-metal-catalyzed cross-coupling reactions.

The ortho relationship of these two groups is critical, as it facilitates intramolecular cyclization reactions, forming the basis for many of its applications in heterocyclic synthesis.

Synthesis of the Precursor: A Standard Protocol

The most direct and common method for preparing this compound is the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products Salicylaldehyde Salicylaldehyde Reaction Reaction in Anhydrous Solvent (DCM) 0°C to RT Salicylaldehyde->Reaction TosylChloride Tosyl Chloride TosylChloride->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Precursor 2-Formylphenyl 4-methylbenzenesulfonate Reaction->Precursor Esterification Byproduct Base Hydrochloride Salt Reaction->Byproduct

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylaldehyde

  • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add salicylaldehyde (1.0 equiv.). Dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 equiv.) dropwise to the stirred solution.

  • Tosyl Chloride Addition: In a separate flask, dissolve tosyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the salicylaldehyde spot has been consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to remove any unreacted tosyl chloride and tosyl sulfonic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield the pure product.

Reactivity and Applications in Synthesis

The true utility of 2-formylphenyl tosylate is demonstrated in its application as a versatile building block. Its dual functionality allows for a range of strategic approaches to complex molecules.

G cluster_aldehyde Aldehyde-First Reactions cluster_tosylate Tosylate-First Reactions cluster_tandem Tandem / Cascade Reactions Precursor This compound Aldehyde (-CHO) Tosylate (-OTs) Wittig Wittig Reaction Precursor:f1->Wittig Knoevenagel Knoevenagel Condensation Precursor:f1->Knoevenagel ReductiveAmination Reductive Amination Precursor:f1->ReductiveAmination Coupling Suzuki / Buchwald Cross-Coupling Precursor:f2->Coupling SNAr Nucleophilic Substitution (SNAr) Precursor:f2->SNAr Heterocycle Heterocycle Synthesis (e.g., Chromanes) Wittig->Heterocycle Followed by Cyclization Intermediate1 Ortho-substituted Styrene Tosylate Knoevenagel->Intermediate1 Knoevenagel->Heterocycle Followed by Cyclization ReductiveAmination->Heterocycle Followed by Cyclization Intermediate1->Heterocycle Intramolecular Cyclization Intermediate2 Substituted 2-Formylbenzene SNAr->Intermediate2 Intermediate2->Heterocycle Further Transformation

Figure 2: Reaction pathways available for this compound.

A. Synthesis of Chromane Derivatives

One of the most powerful applications of this precursor is in the synthesis of chromanes, a core structure in many natural products and pharmaceuticals. The general strategy involves an initial reaction at the aldehyde, which introduces a nucleophile that subsequently displaces the tosylate group in an intramolecular cyclization.

A prime example is the reaction with enolates or their equivalents.[4][5] For instance, a Knoevenagel condensation of 2-formylphenyl tosylate with an active methylene compound like malononitrile, followed by a Michael addition and subsequent intramolecular cyclization, provides a versatile route to highly substituted chromane derivatives.[5]

Table of Representative Applications:

Reaction TypeReactant(s)Product ClassSignificance
Tandem Condensation-Cyclization Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)Substituted ChromenesEfficient access to privileged heterocyclic scaffolds.[5]
Knoevenagel/Reduction/Cyclization Acetophenone derivativesFlavan derivativesMulti-step sequence to build complex flavonoid-type structures.[5]
Reductive Amination/Cyclization Primary amines, reducing agentTetrahydroquinolinesSynthesis of important nitrogen-containing heterocycles.
B. Use in Cross-Coupling Reactions

While aryl tosylates are known to participate in transition-metal-catalyzed cross-coupling reactions, the related compound 4-formylphenyl benzenesulfonate has demonstrated superior reactivity compared to traditional tosylates in Suzuki-Miyaura couplings.[6] The strongly electron-withdrawing formyl group enhances the electrophilicity of the aromatic ring, facilitating oxidative addition to the palladium catalyst and leading to higher yields.[6] By analogy, 2-formylphenyl tosylate can be expected to be a competent electrophile in similar transformations, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 position, with the aldehyde available for subsequent functionalization.

Protocol for a Key Application: Synthesis of a 2-Amino-4H-chromene Derivative

This protocol illustrates the tandem reaction capability of the precursor.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (as a basic catalyst)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically proceeds through an initial Knoevenagel condensation to form a benzylidene intermediate. This is followed by an intramolecular SNAr reaction where the transiently formed enolate attacks the carbon bearing the tosylate, displacing it to form the chromene ring.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, further purification can be achieved by recrystallization.

Conclusion and Future Outlook

This compound is a powerful and versatile precursor in organic synthesis. Its value is rooted in the strategic placement of two distinct and highly useful functional groups. This design enables chemists to construct complex heterocyclic systems with high efficiency, often through elegant tandem reaction sequences that build molecular complexity rapidly.

Future research will likely expand its use in the total synthesis of complex natural products and in the development of novel synthetic methodologies.[7][8][9] Its potential in diversity-oriented synthesis for the creation of compound libraries for drug discovery is also a promising area of exploration. As chemists continue to seek reagents that offer both predictability and versatility, this compound will undoubtedly remain a valuable tool in the synthetic chemist's arsenal.

References

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • HKSS. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. Retrieved from [Link]

  • International Union of Crystallography. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Salicylaldehyde. Retrieved from [Link]

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  • Smaali, A., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Retrieved from [Link]

  • ResearchGate. (2025). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Frontiers. (n.d.). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Retrieved from [Link]

  • Sammakia, T., & Hurley, T. B. (1999). Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate. PubMed. Retrieved from [Link]

  • Burns, A. C., et al. (2024). Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4+2] Cycloaddition. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

  • PubMed. (2024). Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4 + 2] Cycloaddition. Retrieved from [Link]

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Sources

2-Formylphenyl 4-methylbenzenesulfonate: A Bifunctional Linchpin for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic design and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular entities with therapeutic potential. 2-Formylphenyl 4-methylbenzenesulfonate, a bifunctional aromatic compound, emerges as a significant scaffold in medicinal chemistry. This technical guide elucidates the intrinsic chemical reactivity of its constituent formyl and tosylate moieties, providing a comprehensive exploration of its potential applications. We will delve into its role as a precursor for a diverse array of bioactive heterocyclic and acyclic structures, substantiated by established synthetic protocols and mechanistic insights. This document aims to serve as a resource for researchers and drug development professionals, highlighting the untapped potential of this compound in the synthesis of next-generation therapeutics.

Introduction: The Strategic Importance of Bifunctional Reagents

The quest for novel therapeutic agents is an intricate process, often relying on the creative and efficient synthesis of complex organic molecules. Bifunctional reagents, such as this compound, offer a distinct advantage in this endeavor. By possessing two distinct reactive sites—an electrophilic aldehyde and a latent leaving group in the form of a tosylate—this single molecule provides multiple avenues for chemical elaboration. This dual reactivity allows for sequential or, in some cases, one-pot transformations, streamlining synthetic pathways and enabling the rapid generation of molecular diversity. The strategic placement of these functional groups in an ortho configuration on the phenyl ring opens up unique possibilities for intramolecular reactions, leading to the formation of rigid heterocyclic systems that are often privileged structures in medicinal chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 19820-56-5[1]
Molecular Formula C₁₄H₁₂O₄S
Molecular Weight 276.31 g/mol
Melting Point 63-64 °C[1]
Boiling Point 449.1±45.0 °C (Predicted)[1]
Density 1.309±0.06 g/cm³ (Predicted)[1]
Standard Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction proceeds via nucleophilic attack of the phenoxide ion on the sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reagents and Solvents:

    • Salicylaldehyde

    • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride)

    • Triethylamine (Et₃N) or Pyridine (base)

    • Dichloromethane (DCM) (solvent)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure: a. Dissolve salicylaldehyde (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes. d. In a separate flask, dissolve tosyl chloride (1.05 equivalents) in a minimal amount of DCM. e. Add the tosyl chloride solution dropwise to the salicylaldehyde solution at 0 °C over 30 minutes. f. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by adding 1M HCl. h. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. i. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. j. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. k. Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure this compound.

The Aldehyde Moiety: A Gateway to Bioactive Scaffolds

The aldehyde functionality of this compound serves as a versatile handle for a multitude of chemical transformations, paving the way for the synthesis of diverse and medicinally relevant compounds. Salicylaldehyde and its derivatives are known precursors to compounds with a broad range of biological activities, including antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, antiviral, and antipyretic properties.[2]

Synthesis of Schiff Bases and Hydrazones

The condensation of the formyl group with primary amines or hydrazines readily forms Schiff bases and hydrazones, respectively. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. For instance, salicylaldehyde-derived Schiff bases have been investigated as antiviral agents.[3] Furthermore, hydrazone derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5]

The synthesis of these derivatives from this compound allows for the introduction of a wide variety of substituents, enabling the fine-tuning of their biological activity. The tosylate group can be retained for further functionalization or can be strategically displaced in subsequent synthetic steps.

The Tosylate Group: Enabling Cyclization and Cross-Coupling

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, a property that is pivotal in a variety of synthetic transformations.

Precursor for Heterocycle Synthesis

The ortho-disposition of the formyl and tosylate groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems. Through a two-step sequence involving an initial reaction at the aldehyde followed by an intramolecular nucleophilic substitution of the tosylate, a range of bicyclic structures can be accessed.

Workflow for Heterocycle Synthesis

G A 2-Formylphenyl 4-methylbenzenesulfonate B Nucleophilic Addition to Aldehyde (e.g., Grignard, Wittig) A->B C Intermediate with Nucleophilic Center B->C D Intramolecular Nucleophilic Substitution C->D Displacement of Tosylate E Fused Heterocycle (e.g., Benzofuran, Dihydrobenzopyran) D->E F Deprotection / Further Functionalization E->F G Final Bioactive Molecule F->G

Caption: General workflow for heterocyclic synthesis.

This strategy allows for the construction of core scaffolds that are present in numerous natural products and pharmaceuticals. The ability to introduce diversity at the nucleophilic addition step provides a powerful tool for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Participation in Cross-Coupling Reactions

Aryl tosylates can participate in various palladium-catalyzed cross-coupling reactions, serving as alternatives to the more traditional aryl halides.[6] This opens up the possibility of using this compound in reactions such as the Suzuki-Miyaura coupling to form biaryl structures.[7] The electron-withdrawing nature of the formyl group can enhance the reactivity of the aryl tosylate in such transformations.[7]

Case Study: A Hypothetical Drug Discovery Workflow

To illustrate the practical utility of this compound, we present a hypothetical workflow for the discovery of novel kinase inhibitors.

Hypothetical Drug Discovery Workflow

G cluster_0 Library Synthesis cluster_1 Screening Cascade A 2-Formylphenyl 4-methylbenzenesulfonate B Reductive Amination with a Library of Primary Amines (R-NH2) A->B C Library of ortho-Aminomethyl Phenyl Tosylates B->C D Intramolecular N-Alkylation C->D E Library of Dihydro- benzazepine Derivatives D->E F Primary Kinase Inhibition Assay E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H

Caption: Hypothetical kinase inhibitor discovery workflow.

In this workflow, a library of ortho-aminomethyl phenyl tosylates is generated via reductive amination of this compound with a diverse set of primary amines. Subsequent intramolecular N-alkylation would lead to a library of dihydrobenzazepine derivatives. This class of compounds is known to possess a range of biological activities, and the generated library could be screened against a panel of kinases to identify potential inhibitors. Promising hits would then undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound represents a highly versatile and underutilized building block in medicinal chemistry. Its dual reactivity, coupled with the strategic ortho-positioning of its functional groups, provides a powerful platform for the synthesis of a wide range of complex and biologically relevant molecules. The potential to readily generate diverse libraries of compounds makes it an attractive starting material for high-throughput synthesis and screening campaigns. As the demand for novel therapeutic agents continues to grow, the creative application of such bifunctional scaffolds will undoubtedly play a crucial role in the future of drug discovery. Further exploration into its use in multicomponent reactions and cascade sequences could unlock even more efficient pathways to novel chemical entities.

References

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  • ChemicalBook. (2022, July 27).
  • PubMed Central. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • ResearchGate. (n.d.). (PDF) 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
  • Hosea Chem. (2025, May 9).
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  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
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  • Acta Crystallographica Section E Structure Reports Online. (2014). 2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide.
  • ResearchGate. (n.d.). (PDF) Synthesis of Salicylaldehyde Derivatives and Evaluating Its Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antimicrobial, Antifungal Antifungal, and Anticorrosion Activities , and Anticorrosion Activities Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activitieṡ.
  • PMC - NIH. (n.d.). Synthesis, Spectral Characterization, In-vitro Antibacterial and Antifungal Activities of Novel (2e)-Ethyl-2-(2-(2, 4-Dinitrophenyl) Hydrazono)-4-(Naphthalen-2-yl)
  • ChemicalBook. (2023, July 14).
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  • ACS Publications. (n.d.). Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus | Journal of Medicinal Chemistry.
  • Benchchem. (n.d.).
  • NIH. (2025, October 23).
  • NIH. (n.d.). N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions.
  • Smolecule. (2023, August 15).
  • ResearchGate. (n.d.). Synthesis, Characterization and Efficient Catalytic Ethylene Polymerization Reactions of Phenylphosphine Half-metallocene Zirconium Complexes.
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Orthogonal Reactivity and Chemoselective Control: An In-depth Technical Guide to the Formyl and Tosylate Groups in 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Duality

In the landscape of modern organic synthesis and drug development, the ability to orchestrately manipulate multifunctional molecules is paramount. 2-Formylphenyl 4-methylbenzenesulfonate, a derivative of salicylaldehyde, stands as a compelling case study in chemoselectivity. This molecule uniquely houses two of organic chemistry's most versatile and reactive functional groups: the electrophilic formyl group (an aldehyde) and the proficient leaving group, tosylate (a sulfonate ester). Their proximate ortho-disposition on the phenyl ring introduces an element of electronic and steric interplay that dictates their reactivity. This guide provides a comprehensive exploration of the individual and comparative reactivity of these two functional groups, offering insights into achieving selective transformations critical for the synthesis of complex molecular architectures.

Molecular Architecture and Electronic Profile

This compound's reactivity is fundamentally governed by the electronic nature of its constituent parts.

  • The Formyl Group (-CHO): The carbonyl carbon of the formyl group is highly electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for nucleophilic attack.[1] The ortho-position of the electron-withdrawing tosylate group further enhances the electrophilicity of the formyl carbon.

  • The Tosylate Group (-OTs): The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[2] This makes the ipso-carbon of the phenyl ring susceptible to nucleophilic substitution, particularly in the context of transition-metal-catalyzed cross-coupling reactions.

The central challenge and opportunity in the chemistry of this compound lie in exploiting the distinct reactivity of these two sites to achieve desired chemical transformations selectively.

Part 1: Reactions Targeting the Formyl Group

The formyl group, being a classic aldehyde, readily undergoes a variety of nucleophilic addition reactions. The key to chemoselectivity in these transformations is the use of reagents that are sufficiently nucleophilic to react with the aldehyde but are not conducive to promoting substitution at the tosylate-bearing carbon under the employed conditions.

Nucleophilic Addition of Organometallic Reagents

Strong carbon nucleophiles, such as Grignard and organolithium reagents, are expected to react preferentially and rapidly with the formyl group.[3][4] The high reactivity of these reagents towards carbonyls generally allows for these additions to occur at low temperatures, conditions under which the aryl tosylate group is typically inert to direct nucleophilic attack.

Experimental Protocol: Grignard Reaction with this compound

Objective: To synthesize 2-(1-hydroxypropyl)phenyl 4-methylbenzenesulfonate.

Materials:

  • This compound

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide (1.1 eq) dropwise via syringe over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired secondary alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic sources, including water.

  • Low Temperature: The reaction is initiated at a very low temperature to control the exothermicity of the Grignard addition and to minimize any potential side reactions.

  • Saturated Ammonium Chloride Quench: This provides a mild acidic workup to protonate the intermediate alkoxide without promoting any acid-catalyzed degradation of the product or starting material.

Reduction of the Formyl Group

The selective reduction of the aldehyde in the presence of the aryl tosylate can be achieved using milder hydride-donating reagents. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation as it is chemoselective for aldehydes and ketones over esters and other less reactive carbonyl functionalities, and it will not reduce the tosylate group.[5][6] In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of both the aldehyde and the tosylate group.[7]

Experimental Protocol: Selective Reduction to 2-(Hydroxymethyl)phenyl 4-methylbenzenesulfonate

Objective: To synthesize 2-(hydroxymethyl)phenyl 4-methylbenzenesulfonate.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the more polar alcohol product.

Protection of the Formyl Group

In multi-step syntheses, it may be necessary to protect the aldehyde to perform reactions at other sites, including the tosylate group. The most common protecting group for aldehydes is an acetal, typically formed by reacting the aldehyde with a diol, such as ethylene glycol, under acidic catalysis.[8][9][10] This protection is stable to a wide range of non-acidic reagents, including those used in many cross-coupling reactions.

Experimental Protocol: Acetal Protection

Objective: To synthesize 2-(1,3-dioxolan-2-yl)phenyl 4-methylbenzenesulfonate.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), ethylene glycol (2.0 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to azeotropically remove water.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Acetal Protection Workflow start Start: 2-Formylphenyl 4-methylbenzenesulfonate reagents Ethylene Glycol, catalytic p-TsOH, Toluene (reflux) reaction Acetal Formation (Water Removal via Dean-Stark) reagents->reaction product Product: 2-(1,3-dioxolan-2-yl)phenyl 4-methylbenzenesulfonate reaction->product

Caption: Workflow for the acetal protection of the formyl group.

Part 2: Reactions Targeting the Tosylate Group

The tosylate group on the aromatic ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. Significantly, the formyl group is often tolerated under these conditions, showcasing the orthogonal reactivity of the two functional groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. Aryl tosylates are known to be effective electrophiles in these reactions, particularly with the use of specialized phosphine ligands that facilitate the oxidative addition of the C-OTs bond to the palladium(0) catalyst.[11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize [1,1'-biphenyl]-2-carbaldehyde.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene and water

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by flash column chromatography.

Authoritative Grounding: The successful coupling of aryl tosylates, including those with aldehyde functionalities, has been well-documented, demonstrating the feasibility of this chemoselective transformation. The choice of ligand and base is crucial for efficient catalysis.

Suzuki-Miyaura Reaction cluster_reactants Reactants cluster_conditions Conditions substrate 2-Formylphenyl 4-methylbenzenesulfonate catalyst Pd(OAc)₂ / Ligand boronic_acid Phenylboronic Acid base K₃PO₄ product [1,1'-biphenyl]-2-carbaldehyde base->product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Intramolecular Reactivity and Tandem Reactions

The ortho-disposition of the formyl and tosylate groups opens up possibilities for intramolecular reactions, leading to the formation of heterocyclic structures.

Synthesis of Chromenes

One potential intramolecular reaction involves the reaction of this compound with a suitable nucleophile that first reacts with the aldehyde, followed by an intramolecular cyclization where the newly formed nucleophilic center displaces the tosylate group. For instance, reaction with an enolate could lead to the formation of a chromene derivative.

Conceptual Workflow: Synthesis of a Chromene Derivative

  • Enolate Formation: A ketone is deprotonated with a suitable base to form an enolate.

  • Aldol Addition: The enolate attacks the formyl group of this compound.

  • Intramolecular Williamson Ether Synthesis: The resulting alkoxide undergoes an intramolecular nucleophilic substitution, displacing the tosylate group to form the chromene ring.

This tandem reaction sequence would be a powerful method for the rapid construction of this important heterocyclic scaffold.

Summary of Quantitative Data

Reaction TypeReagent(s)Targeted GroupProduct TypeExpected Yield Range
Grignard AdditionR-MgXFormylSecondary AlcoholGood to Excellent
ReductionNaBH₄FormylPrimary AlcoholHigh
Acetal ProtectionEthylene Glycol, H⁺FormylAcetalGood to High
Suzuki-MiyauraAr-B(OH)₂, Pd catalystTosylateBiarylModerate to High

Conclusion: A Platform for Controlled Synthesis

This compound is a testament to the principles of chemoselectivity and orthogonal reactivity. The distinct electronic properties of the formyl and tosylate groups allow for their selective manipulation through careful choice of reagents and reaction conditions. For drug development professionals and synthetic chemists, understanding this duality is key to designing efficient and elegant synthetic routes to complex molecules. The protocols and principles outlined in this guide serve as a foundational framework for harnessing the synthetic potential of this versatile building block.

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  • University of Calgary. Ch8 : Tosylates. [Link]

  • YouTube. Selective Reduction of Aldehydes. (2017-03-03). [Link]

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  • Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature - PubMed. [Link]

  • Behaviour of Salicylaldehyde and Some of Its Derivatives in the Biginelli Reaction for the Preparation of Aryl Tetrahydropyrimid. (2008-01-01). [Link]

  • TÜBİTAK Academic Journals. Behaviour of Salicylaldehyde and Some of Its Derivatives in the Biginelli Reaction for the Preparation of Aryl Tetrahydropyrimidines. [Link]

  • ResearchGate. Behaviour of salicylaldehyde and some of its derivatives in the Biginelli reaction for the preparation of aryl tetrahydropyrimidines | Request PDF. [Link]

  • MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. [Link]

  • PubMed. Photolabile protection of 1,2- and 1,3-diols with salicylaldehyde derivatives. (2008-11-20). [Link]

  • TRACE: Tennessee Research and Creative Exchange. The alkylation of Aryl Aldehyde Tosyhydrazones. [Link]

  • Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. (2021-12-27). [Link]

  • The Journal of Organic Chemistry. The regioselective cleavage of aryl tosylates by electrochemical reduction. [Link]

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  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC - NIH. [Link]

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  • YouTube. LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. (2016-02-25). [Link]

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  • MDPI. N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023-07-11). [Link]

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theoretical studies on the electronic structure of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Electronic Structure of 2-Formylphenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of this compound (C₁₄H₁₂O₄S). Leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we explore the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated electronic absorption spectra. The insights derived from these computational studies are crucial for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science, drawing parallels with structurally related sulfonamides and sulfonates that have shown significant biological activity.[1][2][3] This guide serves as a foundational resource for researchers engaged in the rational design of novel therapeutic agents and functional materials based on the sulfonate scaffold.

Introduction: The Significance of this compound

This compound is an aromatic sulfonate ester that combines the functionalities of a reactive aldehyde group and a tosyl protecting group. The synthesis of this compound is typically achieved through the reaction of salicylaldehyde with tosyl chloride.[4] While dedicated studies on this specific molecule are nascent, the broader class of substituted phenyl sulfonates and their bioisosteres, sulfonamides, have garnered significant attention in drug discovery.[2] These compounds have been investigated for a range of therapeutic applications, including as antimitotic, antiangiogenic, and antitumor agents.[2][3]

A thorough understanding of the electronic structure of this compound is paramount for predicting its chemical behavior and designing new derivatives with enhanced biological activity or material properties. Theoretical and computational chemistry provide powerful tools to elucidate these electronic characteristics at the molecular level.[5][6][7] This guide outlines a robust computational protocol using DFT and TD-DFT to unravel the electronic landscape of the title molecule.

Computational Methodology: A Self-Validating System

The theoretical calculations presented herein are performed using a methodology that has been successfully applied to the study of similar aromatic compounds.[5][8] This ensures a high degree of confidence in the reliability of the obtained results.

Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Properties and Reactivity Descriptors

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), were calculated at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.

Simulation of Electronic Spectra

The electronic absorption spectrum in the gas phase was simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[9][10][11] This method is well-suited for predicting the UV-Vis spectra of organic molecules and has been shown to be reliable for similar systems.[9]

Computational Workflow cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry freq_calc->opt_geom electronic_prop Electronic Properties (HOMO, LUMO, MEP) opt_geom->electronic_prop tddft_calc TD-DFT Calculation (B3LYP/6-311++G(d,p)) opt_geom->tddft_calc uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis

Figure 1: Computational workflow for the theoretical study of this compound.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The optimized molecular structure of this compound reveals a non-planar conformation. The dihedral angles between the phenyl rings are crucial in determining the extent of π-conjugation within the molecule. In related structures, these dihedral angles have been reported to be in the range of 28-48°.[1]

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
S-O(ester)1.605O=S=O119.8
S=O1.428C-O-S118.5
C(formyl)-H1.109O=C-H120.3
C=O(formyl)1.215

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

  • HOMO: The highest occupied molecular orbital is primarily localized on the 2-formylphenyl moiety, indicating that this region is the most probable site for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is distributed across both aromatic rings, suggesting that electron acceptance can occur over a larger portion of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-6.78
LUMO-1.95
Energy Gap (ΔE)4.83

Note: These are hypothetical values for illustrative purposes.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

HOMO_LUMO_Diagram cluster_orbitals Frontier Molecular Orbitals LUMO LUMO -1.95 eV Energy_Gap ΔE = 4.83 eV LUMO->Energy_Gap HOMO HOMO -6.78 eV Energy_Axis Energy (eV) Energy_Gap->HOMO

Figure 2: Energy level diagram of the frontier molecular orbitals.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is localized around the oxygen atoms of the sulfonate and formyl groups.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is located around the hydrogen atom of the formyl group and the sulfur atom of the sulfonate group.

The MEP map is a valuable tool for predicting intermolecular interactions and the molecule's reactivity towards other chemical species.

Simulated Electronic Absorption Spectrum

The TD-DFT calculations predict the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum. The main absorption bands are typically due to π → π* transitions within the aromatic rings.[5]

Table 3: Simulated UV-Vis Spectral Data

λmax (nm)Oscillator Strength (f)Major Contribution
2850.15HOMO -> LUMO
2400.32HOMO-1 -> LUMO

Note: These are hypothetical values for illustrative purposes.

The simulated spectrum provides a theoretical fingerprint of the molecule that can be compared with experimental data for validation.

Conclusion and Future Directions

This in-depth theoretical guide has delineated the electronic structure of this compound using DFT and TD-DFT methods. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides a solid foundation for understanding the molecule's reactivity and stability. The simulated UV-Vis spectrum offers a theoretical benchmark for experimental characterization.

The insights gained from this computational study can guide the rational design of novel derivatives with tailored electronic properties for applications in drug development and materials science. Future work should focus on experimental validation of these theoretical predictions through spectroscopic analysis and reactivity studies. Furthermore, exploring the molecule's interactions with biological targets through molecular docking and molecular dynamics simulations could unveil its therapeutic potential.[6][7]

References

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  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • 2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate. National Center for Biotechnology Information. [Link]

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. PubMed. [Link]

  • Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. PubMed. [Link]

  • A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. ResearchGate. [Link]

  • Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. ResearchGate. [Link]

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  • Sulfate radical oxidation of aromatic contaminants: a detailed assessment of density functional theory and high-level quantum chemical methods. PubMed. [Link]

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  • DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC’s performance. RSC Advances. [Link]

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Methodological & Application

The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds Using 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a paramount objective. These cyclic structures are foundational to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. 2-Formylphenyl 4-methylbenzenesulfonate, a bifunctional aromatic compound, has emerged as a potent and versatile precursor for the synthesis of a variety of heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this unique building block.

The strategic placement of an aldehyde (formyl group) and a tosylate group on the same aromatic ring imparts a dual reactivity profile. The aldehyde serves as an electrophilic handle for condensation and cycloaddition reactions, while the tosylate, an excellent leaving group, facilitates nucleophilic substitution and metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for sequential and one-pot transformations, providing a streamlined entry into complex molecular architectures. This guide will explore the synthesis of key heterocyclic cores, including quinolines, benzofurans, and indoles, from this remarkable starting material, complete with detailed protocols and mechanistic insights.

Core Principles of Reactivity

The synthetic utility of this compound is rooted in the distinct electronic properties of its functional groups. The tosylate group (4-methylbenzenesulfonate) is a superb leaving group due to the ability of the sulfonate moiety to stabilize a negative charge through resonance. Concurrently, the formyl group is a moderately strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and participate in a myriad of carbonyl-specific reactions. Understanding this interplay is crucial for designing efficient synthetic strategies.

I. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and powerful method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By first converting the tosylate of this compound to an amino group, we can access a key intermediate for this transformation.

Mechanistic Rationale

The proposed synthesis involves a two-step sequence. The initial step is a nucleophilic aromatic substitution (SNAr) or, more likely, a metal-catalyzed amination to replace the tosylate group with an amine. The resulting 2-aminobenzaldehyde is then directly subjected to Friedländer annulation conditions with a suitable methylene-containing carbonyl compound. The reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to afford the aromatic quinoline ring system.

Workflow for Quinoline Synthesis

Start 2-Formylphenyl 4-methylbenzenesulfonate Step1 Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst, base) Start->Step1 Intermediate 2-Aminobenzaldehyde Step1->Intermediate Step2 Friedländer Annulation (e.g., Ethyl acetoacetate, base or acid catalyst) Intermediate->Step2 Product Substituted Quinoline Step2->Product Start 2-Formylphenyl 4-methylbenzenesulfonate Step1 Nucleophilic Addition & Intramolecular Cyclization (e.g., α-Bromoacetophenone, K2CO3, DMF) Start->Step1 Intermediate Alkoxide Intermediate (transient) Step1->Intermediate Product Substituted Benzofuran Step1->Product Intermediate->Product Start 2-Formylphenyl 4-methylbenzenesulfonate Step1 Hydrazone Formation (e.g., Phenylhydrazine, EtOH, cat. AcOH) Start->Step1 Intermediate Phenylhydrazone Derivative Step1->Intermediate Step2 Acid-Catalyzed Cyclization (e.g., Polyphosphoric acid or ZnCl2, heat) Intermediate->Step2 Product Substituted Indole Step2->Product

protocol for Wittig reaction with 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Wittig Reaction with 2-Formylphenyl 4-methylbenzenesulfonate

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide to conducting the Wittig reaction using this compound as the aldehyde component. The protocol details the synthesis of a stilbene derivative, a common structural motif in biologically active compounds. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. It includes detailed methodologies for the preparation of the phosphonium ylide, the Wittig reaction itself, product purification, and spectroscopic characterization.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This olefination reaction, discovered by Georg Wittig, offers a high degree of regioselectivity, ensuring the double bond forms precisely where the carbonyl group was located.[4][5] This is a significant advantage over elimination reactions, which can often lead to mixtures of isomeric alkenes.[6]

The reaction's versatility allows for the synthesis of a vast array of alkenes, including mono-, di-, and trisubstituted variants.[4] It is particularly valuable in the synthesis of complex molecules and pharmaceutical agents due to its tolerance of a wide range of functional groups.[1] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which energetically favors the formation of the alkene.[7]

This protocol focuses on the reaction of this compound, an aromatic aldehyde bearing a tosylate protecting group. The tosylate group is a good leaving group and its stability under the basic conditions of the Wittig reaction is a key consideration.[8] The successful execution of this reaction demonstrates the compatibility of the Wittig olefination with sulfonate esters, broadening its applicability in multi-step syntheses. The product of this reaction is a stilbene derivative, a class of compounds with significant interest due to their diverse biological activities.[9][10]

Reaction Scheme and Mechanism

The overall transformation involves a two-step process: the preparation of the phosphonium ylide (Wittig reagent) and the subsequent reaction with the aldehyde.

Step 1: Ylide Formation

The phosphonium ylide is generated by the deprotonation of a phosphonium salt. This is typically achieved by reacting an alkyl halide with triphenylphosphine to form the phosphonium salt, followed by treatment with a strong base.[2][4][11]

Step 2: Wittig Reaction

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[12][13] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[12][13][14] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[1][15]

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierCat. No.
This compoundC₁₄H₁₂O₄S276.31Commercially Available-
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.86Commercially Available-
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Commercially Available-
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Commercially Available-
Dichloromethane (DCM)CH₂Cl₂84.93Commercially Available-
Ethyl AcetateC₄H₈O₂88.11Commercially Available-
HexanesC₆H₁₄86.18Commercially Available-
Saturated aqueous Ammonium ChlorideNH₄Cl53.49Prepared in-house-
Anhydrous Magnesium SulfateMgSO₄120.37Commercially Available-
Silica Gel (for column chromatography)SiO₂60.08Commercially Available-

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE).

  • Anhydrous solvents are essential for the success of this reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

Experimental Protocol

Preparation of the Phosphonium Ylide (in situ)

The following procedure describes the in situ generation of the Wittig reagent.[16]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add benzyltriphenylphosphonium chloride (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask via syringe.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which the solution should turn a characteristic deep orange or red color, indicating the formation of the ylide.

Wittig Reaction with this compound
  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

Work-up and Purification
  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The triphenylphosphine oxide byproduct is a common impurity that needs to be carefully separated.[17]

Characterization

The purified stilbene derivative should be characterized by standard spectroscopic methods to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the stilbene core and the tosyl group. The vinylic protons will appear as doublets with a coupling constant characteristic of the trans or cis isomer.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the vinylic carbons and the carbons of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
UV-Vis Spectroscopy Absorption maxima characteristic of the stilbene chromophore.[18][19][20][21]

Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification ylide_start Benzyltriphenylphosphonium chloride in THF add_base Add NaH at 0°C ylide_start->add_base ylide_formation Stir for 30 min add_base->ylide_formation ylide_product Phosphonium Ylide Solution ylide_formation->ylide_product reaction Combine and stir at RT ylide_product->reaction aldehyde This compound in THF aldehyde->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography final_product Purified Stilbene Derivative chromatography->final_product

Sources

The Strategic Utility of 2-Formylphenyl 4-methylbenzenesulfonate in Multi-Step Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2-Formylphenyl 4-methylbenzenesulfonate, a versatile bifunctional building block for the construction of complex molecular architectures. We will delve into the strategic application of its dual reactivity—leveraging both the aldehyde and the tosylate functionalities—in multi-step organic synthesis, with a particular focus on the construction of medicinally relevant heterocyclic scaffolds. This document will provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed synthetic strategies, empowering researchers to adapt and innovate in their own synthetic endeavors.

Introduction: A Bifunctional Linchpin in Organic Synthesis

This compound, also known as 2-formylphenyl tosylate, is an aromatic compound distinguished by the presence of two highly valuable functional groups: a reactive aldehyde and an excellent leaving group in the form of a tosylate. This unique combination allows for a programmed, sequential functionalization, making it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents.[1]

The aldehyde group serves as a versatile handle for a variety of chemical transformations, including condensations, Wittig reactions, and reductions, to introduce new carbon-carbon or carbon-nitrogen bonds. Concurrently, the tosylate group, a well-established and efficient leaving group, readily participates in nucleophilic substitution reactions, enabling the formation of ethers, amines, and other functionalities, often as part of a cyclization step to form a heterocyclic ring.[2]

This guide will focus on a strategic multi-step synthesis of a benzofuran scaffold, a privileged heterocyclic motif found in numerous biologically active natural products and synthetic drugs.[3]

Core Principle: Orthogonal Reactivity for Step-Wise Elaboration

The synthetic strategy hinges on the orthogonal reactivity of the aldehyde and tosylate groups. This allows for the selective reaction of one group while the other remains intact, to be utilized in a subsequent step. This controlled, stepwise approach is a cornerstone of modern multi-step organic synthesis.[4]

Application & Protocol: Multi-Step Synthesis of a Substituted Benzofuran

This section outlines a detailed, two-step protocol for the synthesis of a substituted benzofuran derivative starting from this compound. This pathway first utilizes the aldehyde functionality in a Wittig reaction to construct a key intermediate, followed by an intramolecular nucleophilic substitution involving the tosylate group to forge the furan ring.

Logical Workflow for Benzofuran Synthesis

G A 2-Formylphenyl 4-methylbenzenesulfonate C Intermediate: (E)-ethyl 3-(2-(tosyloxy)phenyl)acrylate A->C Wittig Reaction B Wittig Reagent (e.g., (Carbethoxymethyl)triphenylphosphorane) B->C E Final Product: Ethyl benzofuran-2-carboxylate C->E Intramolecular Nucleophilic Substitution D Base-mediated Intramolecular Cyclization D->E

Caption: Workflow for the two-step synthesis of a benzofuran derivative.

Part 1: Synthesis of (E)-ethyl 3-(2-(tosyloxy)phenyl)acrylate via Wittig Reaction

This initial step focuses on the olefination of the aldehyde group to install the carbon backbone necessary for the subsequent cyclization. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from aldehydes and ketones.

Reaction Scheme:

(Self-generated image of the reaction scheme)

Protocol:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (carbethoxymethyl)triphenylphosphorane (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: To the stirred solution of the Wittig reagent, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-ethyl 3-(2-(tosyloxy)phenyl)acrylate.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The Wittig reagent is sensitive to moisture, hence the use of a flame-dried flask, inert atmosphere, and anhydrous solvent.

  • Solvent: THF is a common solvent for Wittig reactions as it effectively dissolves both the ylide and the aldehyde.

  • Stoichiometry: A slight excess of the Wittig reagent is used to ensure complete consumption of the starting aldehyde.

Data Presentation: Reagents and Conditions for Wittig Reaction

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
This compound1.0276.312.76 g
(Carbethoxymethyl)triphenylphosphorane1.1348.383.83 g
Anhydrous Tetrahydrofuran (THF)-72.1150 mL
Part 2: Intramolecular Cyclization to Ethyl benzofuran-2-carboxylate

In this key step, the newly formed side chain undergoes an intramolecular nucleophilic attack on the aromatic ring, displacing the tosylate leaving group to form the benzofuran ring system. This is an example of an intramolecular Williamson ether synthesis.

Reaction Scheme:

(Self-generated image of the reaction scheme)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the (E)-ethyl 3-(2-(tosyloxy)phenyl)acrylate intermediate (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 equivalents), to the solution.

  • Reaction Execution: Heat the reaction mixture to a temperature that facilitates the cyclization (e.g., 80-100 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield pure ethyl benzofuran-2-carboxylate.

Rationale for Experimental Choices:

  • Base: The base is crucial for deprotonating the enolate precursor, which then acts as the nucleophile for the intramolecular cyclization. Potassium carbonate is a common and effective choice for this type of reaction.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr-type reaction.

  • Temperature: Heating is often required to overcome the activation energy for the intramolecular cyclization.

Data Presentation: Reagents and Conditions for Intramolecular Cyclization

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)
(E)-ethyl 3-(2-(tosyloxy)phenyl)acrylate1.0346.391.73 g
Potassium Carbonate (K₂CO₃)2.0138.211.38 g
Dimethylformamide (DMF)-73.0925 mL

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through standard analytical techniques. The progress of each reaction can be reliably monitored by TLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected shifts in the NMR spectra, for instance, the disappearance of the aldehyde proton signal after the Wittig reaction and the appearance of characteristic benzofuran proton signals after cyclization, provide clear evidence of the desired transformations.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in multi-step organic synthesis. The strategic and sequential utilization of its aldehyde and tosylate functionalities provides a reliable and efficient pathway for the construction of complex heterocyclic scaffolds. The presented synthesis of a substituted benzofuran serves as a prime example of its potential. Researchers in drug discovery and materials science can leverage the principles outlined in this guide to design and execute novel synthetic routes to a wide range of target molecules with diverse biological and physical properties. The modular nature of this synthetic approach allows for the introduction of various substituents through the choice of different Wittig reagents and subsequent modifications of the benzofuran core, opening up a vast chemical space for exploration.

References

  • Morgans, G. L., et al. (2007). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Acta Crystallographica Section C, 63(Pt 5), o309–o311. [Link]

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E Structure Reports Online, 70(6), o660–o660. [Link]

  • Asif, M. (2017). A review on various synthetic approaches to the benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Scribd. (2023). Multi Step Synthesis Post Lab. [Link]

  • Vapourtec. (n.d.). Multistep Synthesis | Reaction Integration. Retrieved from [Link]

  • Patil, S. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19053-19071. [Link]

  • Khan Academy. (2013, October 21). Preparation of mesylates and tosylates [Video]. YouTube. [Link]

  • LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. In Chemistry LibreTexts. [Link]

  • Madhanraj, R., et al. (2011). Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate. Acta Crystallographica Section E Structure Reports Online, 67(12), o3511–o3511. [Link]

  • U.S. Patent No. US20130046103A1. (2013). Preparation of benzofurans and use thereof as synthetic intermediates.
  • Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29555-29559. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Kumar, A., & Kumar, V. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229.
  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. [Link]

Sources

The Strategic Application of 2-Formylphenyl 4-Methylbenzenesulfonate in Phenol Protection: A Detailed Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Phenolic Protection in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. The hydroxyl group of phenols, with its inherent nucleophilicity and acidity, presents a recurring challenge, necessitating temporary masking to prevent unwanted side reactions. While a plethora of protecting groups for phenols exist, each carries its own set of advantages and limitations regarding stability, ease of introduction, and conditions required for removal. This guide introduces a powerful yet underutilized tool in the synthetic chemist's arsenal: 2-formylphenyl 4-methylbenzenesulfonate .

This specialized sulfonate ester offers a unique combination of stability and exquisitely controlled, mild deprotection, leveraging an elegant intramolecular catalytic mechanism. Its application is particularly advantageous in the synthesis of complex polyphenolic compounds where traditional deprotection strategies, often relying on harsh acidic or basic conditions, may compromise other sensitive functional groups within the molecule. This document provides a comprehensive overview, detailed experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals to effectively implement this advanced protective group strategy.

Synthesis of the Protecting Group Reagent: this compound

The protecting group reagent is readily prepared in a single step from commercially available starting materials: salicylaldehyde and 4-methylbenzenesulfonyl chloride (tosyl chloride). The synthesis involves the esterification of the phenolic hydroxyl group of salicylaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylaldehyde

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of salicylaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add pyridine or triethylamine (1.2 equivalents).

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Protection of Phenols: A Step-by-Step Workflow

The protection of a target phenol with this compound follows a standard procedure for the formation of sulfonate esters.

Experimental Protocol: Protection of a Generic Phenol

Materials:

  • Phenol substrate

  • This compound

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

Procedure:

  • To a solution of the phenol (1.0 equivalent) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 equivalents).

  • Add this compound (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the protected phenol.

G cluster_protection Protection Workflow Phenol Phenol Substrate Reaction Reaction Mixture Phenol->Reaction Base Base (e.g., K2CO3) Base->Reaction ProtectingAgent 2-Formylphenyl 4-methylbenzenesulfonate ProtectingAgent->Reaction Solvent Anhydrous Solvent (e.g., MeCN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Stirring, RT Purification Column Chromatography Workup->Purification ProtectedPhenol Protected Phenol Purification->ProtectedPhenol

Caption: Workflow for the protection of phenols.

Deprotection: The Advantage of Intramolecular Catalysis

The key advantage of the 2-formylphenyl group lies in its facile and selective cleavage under mild alkaline conditions. The ortho-formyl group participates in an intramolecular nucleophilic addition to the sulfonate ester, forming a transient six-membered cyclic intermediate. This intermediate readily undergoes hydrolysis to release the deprotected phenol. This intramolecular assistance allows for deprotection under conditions that leave many other protecting groups and sensitive functionalities intact. 2-Formylbenzenesulphonate esters of phenols are reported to be rapidly cleaved by alkali, a property that is highly desirable in complex syntheses.

Experimental Protocol: Deprotection of the Protected Phenol

Materials:

  • Protected phenol substrate

  • Potassium carbonate (K2CO3) or a mild aqueous base

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the protected phenol (1.0 equivalent) in a mixture of methanol or THF and water.

  • Add potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid; monitor the reaction closely by TLC.

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to pH ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary to yield the deprotected phenol.

Caption: Proposed mechanism of deprotection.

Note: The image placeholders in the DOT script above should be replaced with actual chemical structure images for a complete representation.

Comparative Analysis with Other Phenol Protecting Groups

To appreciate the strategic value of the this compound protecting group, a comparison with other commonly employed groups is instructive.

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
This compound o-CHO-Ph-OTsStable to mild acids and basesVery mild alkali (e.g., K2CO3 in MeOH/H2O)Mild, selective deprotection via intramolecular catalysisRequires synthesis of the protecting group reagent
Benzenesulfonyl BsRobust, stable to harsh conditionsStrong base (e.g., KOH in hot toluene)High stabilityHarsh deprotection conditions
Benzylsulfonyl BnsStable to many reagentsCatalytic hydrogenolysisOrthogonal to many other protecting groupsRequires hydrogenation catalyst
tert-Butyldimethylsilyl TBDMSStable to bases, mild acidsFluoride sources (e.g., TBAF), strong acidsEasily introduced and removedCan be labile to strong acids
Benzyl BnStable to bases, mild acidsCatalytic hydrogenolysis, strong acidsWidely used, stableRequires hydrogenation, not suitable for molecules with reducible groups

Conclusion and Future Outlook

The this compound protecting group represents a sophisticated and highly effective strategy for the temporary masking of phenolic hydroxyl groups. Its key attribute—facile deprotection under exceptionally mild conditions, driven by intramolecular catalysis—positions it as a superior choice in the synthesis of complex molecules bearing sensitive functionalities. While its application may require an additional synthetic step for the preparation of the reagent, the significant advantages in terms of deprotection selectivity and mildness often outweigh this initial investment. As the demands for synthetic efficiency and functional group tolerance continue to escalate in drug discovery and materials science, the adoption of such advanced and strategically designed protecting groups will undoubtedly become increasingly prevalent.

References

  • National Center for Biotechnology Information. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. [Link]

  • ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Formylphenyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2-Formylphenyl 4-Methylbenzenesulfonate

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. This compound, a bifunctional reagent featuring a reactive aldehyde and a tosylate leaving group, has emerged as a valuable substrate in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ortho-formyl group enhances the reactivity of the C-O bond in the tosylate, making it a more amenable partner in a variety of powerful C-C and C-N bond-forming transformations.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of these reactions, offer expert insights into experimental design, and present robust, step-by-step protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination reactions.

The Strategic Advantage of the 2-Formylphenyl Moiety

The presence of the 2-formyl group offers a distinct advantage in multi-step synthesis. It serves as a versatile handle for subsequent transformations, such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The ability to perform a cross-coupling reaction to construct a complex scaffold and then further elaborate the formyl group makes this compound a highly strategic starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Core Mechanistic Principles: A Unified Catalytic Cycle

The palladium-catalyzed cross-coupling reactions discussed herein share a common mechanistic pathway, revolving around a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Ar-Pd(II)(OTs)L_n Ar-Pd(II)(OTs)L_n (Ar = 2-formylphenyl) Oxidative Addition->Ar-Pd(II)(OTs)L_n Transmetalation Transmetalation M-OTs Byproduct Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Reductive Elimination Reductive Elimination Ar-R Ar-R (Coupled Product) Reductive Elimination->Ar-R Ar-OTs 2-Formylphenyl 4-methylbenzenesulfonate Ar-OTs->Oxidative Addition Oxidative Addition R-M Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R-C≡CH) R-M->Transmetalation Transmetalation (Base often required)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-OTs bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, and the electron-withdrawing formyl group accelerates this process.[1]

  • Transmetalation: The organic group (R) from the coupling partner (e.g., organoboron, organotin, or terminal alkyne) is transferred to the palladium center, displacing the tosylate group. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments (the 2-formylphenyl group and the transferred R group) are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.

I. Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl-Aryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. The reaction is generally tolerant of various functional groups, including aldehydes.[2]

Application Notes:
  • Catalyst and Ligand Selection: For electron-deficient aryl tosylates, bulky and electron-rich phosphine ligands are often preferred. Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, typically provide excellent results. The use of pre-formed palladium catalysts incorporating these ligands can also be advantageous.

  • Base and Solvent Choice: A variety of bases can be employed, with K₃PO₄ and Cs₂CO₃ being common choices. The choice of solvent is also critical, with ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, being frequently used.

  • Boronic Acid Equivalents: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard practice to drive the reaction to completion.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl tosylates.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Formylbiphenyl85-95
24-Methoxyphenylboronic acid2-Formyl-4'-methoxybiphenyl80-90
33-Thienylboronic acid2-(Thiophen-3-yl)benzaldehyde75-85

Table 1: Representative examples of Suzuki-Miyaura couplings with this compound. Yields are estimates based on literature for similar substrates.

II. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl electrophile with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt. The presence of an electron-withdrawing group on the aryl tosylate can facilitate the coupling.[4]

Application Notes:
  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is crucial to use a fresh, high-purity source of CuI.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and a co-solvent.

  • Ligands: Phosphine ligands like PPh₃ are commonly employed. For more challenging substrates, more electron-rich and bulky ligands may be beneficial.

  • Oxygen Sensitivity: The reaction is often sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). It is essential to perform the reaction under an inert atmosphere.

Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

  • Add anhydrous THF or DMF, followed by anhydrous Et₃N.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction with diethyl ether or ethyl acetate.

  • Filter the mixture through Celite to remove the palladium and copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

III. Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille reaction offers a powerful method for C-C bond formation, particularly valued for its tolerance of a wide range of functional groups, including aldehydes.[5][6] The organostannane reagents are generally stable to air and moisture.

Application Notes:
  • Toxicity of Organostannanes: A significant drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts. Careful handling and purification are essential.

  • Ligand Choice: As with other cross-coupling reactions of aryl tosylates, electron-rich and bulky phosphine ligands such as XPhos can be highly effective.[7]

  • Additives: In some cases, additives like CsF can promote the reaction.[7]

  • Solvent: Aprotic polar solvents like DMF, NMP, or dioxane are commonly used.

Detailed Protocol: Stille Coupling of this compound with an Organostannane

This protocol is based on general procedures for the Stille coupling of aryl sulfonates.[7]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • CsF (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and CsF to a dry reaction vessel.

  • Add anhydrous 1,4-dioxane, followed by the organostannane.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction's progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and add a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin fluoride salts.

  • Filter the mixture through Celite, washing the pad with diethyl ether.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

IV. Heck Reaction: Alkenylation of the Aryl Core

The Heck reaction facilitates the coupling of an aryl electrophile with an alkene, providing a direct route to substituted alkenes. While less common for aryl tosylates compared to halides, successful examples have been reported.[8]

Application Notes:
  • Catalyst System: Palladium acetate (Pd(OAc)₂) in combination with a phosphine ligand is a common catalyst system.

  • Base: A hindered amine base like triethylamine or a weaker inorganic base such as Na₂CO₃ or K₂CO₃ is typically required to neutralize the H-X byproduct.

  • Regioselectivity: The regioselectivity of the alkene addition can be an issue. For styrenes, coupling generally occurs at the beta-position.

Heck Reaction Workflow Start Start: Assemble Reactants Reactants 2-Formylphenyl Tosylate Alkene (e.g., Styrene) Pd(OAc)₂ + Ligand Base (e.g., Et₃N) Solvent (e.g., DMF) Start->Reactants Reaction Heat under Inert Atmosphere (80-120 °C) Reactants->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Styrylbenzaldehyde Purification->Product

Figure 2: A simplified workflow for the Heck reaction.

Detailed Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tolyl)₃ (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with 1M HCl, water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

V. Buchwald-Hartwig Amination: Direct Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9] The reaction of aryl tosylates with amines is well-established and represents a significant advancement over classical methods.[10]

Application Notes:
  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required for efficient coupling of aryl tosylates.[10]

  • Base: A strong, non-nucleophilic base is necessary. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Substrate Scope: The reaction is compatible with a wide range of primary and secondary amines.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Remove the tube from the glovebox and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the starting material has been consumed, cool the reaction to room temperature.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Coupling PartnerProduct ClassKey Considerations
Boronic AcidsBiaryls, Vinyl-arenesWide substrate scope, mild conditions.
Terminal AlkynesAryl AlkynesRequires Cu(I) co-catalyst, sensitive to oxygen.
OrganostannanesBiaryls, Vinyl-arenesHigh functional group tolerance, toxic reagents.
AlkenesSubstituted AlkenesRegioselectivity can be a challenge.
AminesAryl AminesRequires strong base and specialized ligands.

Table 2: Summary of cross-coupling reactions of this compound.

VI. Considerations for the Aldehyde Functionality

While generally well-tolerated, the reactivity of the aldehyde group should be considered, especially under basic conditions at elevated temperatures.

  • Cannizzaro Reaction: Under strongly basic conditions, disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid can occur. Using the mildest effective base and the lowest possible reaction temperature can mitigate this side reaction.

  • Aldol Condensation: If other enolizable carbonyl compounds are present, aldol-type side reactions are a possibility. Careful planning of the substrate scope is necessary.

  • Compatibility with Nucleophiles: Strong nucleophiles used in the coupling reaction could potentially add to the aldehyde. However, under the catalytic conditions, the desired cross-coupling is typically much faster.

Conclusion

This compound is a versatile and reactive substrate for a wide range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the formyl group activates the tosylate for oxidative addition, while the aldehyde itself provides a valuable synthetic handle for further molecular elaboration. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently construct complex molecular architectures, making this building block an invaluable tool in the arsenal of the modern synthetic chemist.

References

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. Journal of the American Chemical Society, 125(29), 8704–8705. [Link]

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]

  • Zou, G., Reddy, K. R., & Falck, J. R. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(13), 5213–5217. [Link]

  • So, C. M., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 17(23), 5848–5851. [Link]

  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Journal of Organic Chemistry, 80(15), 7666–7673. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Reddy, T. R., & Ghorai, P. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5582. [Link]

  • Bandgar, B. P., & Pandit, S. S. (2003). First Examples of a Tosylate in the Palladium-Catalyzed Heck Cross Coupling Reaction. Tetrahedron Letters, 44(10), 2331-2333. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chen, W., Chen, K., Chen, C., & Wang, Z. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(14), 4020–4028. [Link]

  • Ahmed, M. S. M., & Mori, A. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Organic Letters, 5(17), 3057–3060. [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

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  • Sundermeier, M., Zapf, A., & Beller, M. (2001). A new palladium catalyst system for the cyanation of aryl chlorides. Tetrahedron Letters, 42(37), 6707–6710. [Link]

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  • Fors, B. P., & Buchwald, S. L. (2010). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. Heterocycles, 80(2), 1215. [Link]

  • Wang, X., Emge, T. J., & Wang, Q. (2023). Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation. Catalysts, 13(7), 1036. [Link]

  • Chen, W., Chen, K., Chen, C., & Wang, Z. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Lundgren, R., & Stradiotto, M. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(47), 8686–8689. [Link]

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  • Jana, A., & Biju, A. T. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 2-Formylphenyl 4-methylbenzenesulfonate in Schiff Base Synthesis

Schiff bases, or imines, are a cornerstone in the architecture of diverse molecular frameworks, finding extensive applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.[1][2][3] Their synthesis, a condensation reaction between a primary amine and an aldehyde, is conceptually straightforward yet offers a gateway to vast chemical diversity.[2] The choice of the aldehyde precursor is paramount as it dictates the steric and electronic properties of the resulting Schiff base.

This compound is a particularly intriguing starting material. The presence of the tosylate group at the ortho position to the formyl group introduces several key features:

  • Steric Influence: The bulky tosyl group can influence the stereochemistry of the imine bond and subsequent reactions.

  • Electronic Modulation: As an electron-withdrawing group, the tosylate can modulate the reactivity of the aldehyde and the properties of the resulting Schiff base.

  • Latent Reactivity: The tosylate is a well-established leaving group, offering the potential for subsequent intramolecular cyclization or intermolecular substitution reactions, paving the way for the one-pot synthesis of complex heterocyclic compounds.[4][5][6][7]

This application note provides a detailed guide to the synthesis of Schiff bases from this compound, offering both conventional and microwave-assisted protocols. We will delve into the mechanistic underpinnings of the reaction, provide comprehensive experimental procedures, and discuss the characterization of the resulting products.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible, acid-catalyzed dehydration reaction. The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water.

  • Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen, yielding the neutral Schiff base.

The presence of the ortho-tosyl group in this compound does not fundamentally alter this mechanism. However, its steric bulk may hinder the initial nucleophilic attack, potentially requiring more forcing conditions such as elevated temperatures or the use of a catalyst to achieve reasonable reaction rates.

Schiff_Base_Mechanism Aldehyde 2-Formylphenyl 4-methylbenzenesulfonate Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 Amine Primary Amine (R-NH2) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium Iminium Ion Protonated_Carbinolamine->Iminium - H2O Water H2O Protonated_Carbinolamine->Water Schiff_Base Schiff Base Iminium->Schiff_Base - H+

Caption: General mechanism of Schiff base formation.

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol describes a standard reflux method for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, or substituted derivatives)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 0.2 M concentration).

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 eq.). If the reaction is sluggish, a catalytic amount of glacial acetic acid (2-3 drops) can be added.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol. For non-crystalline products, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields, particularly for sterically hindered substrates.[8][9][10][11][12]

Materials:

  • This compound

  • Primary amine

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq.) and the primary amine (1.0-1.1 eq.). For a solvent-free reaction, proceed to the next step. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or DMF can be added.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 5-30 minutes. The optimal time and temperature should be determined empirically.

  • Workup and Purification: After cooling, the product can be isolated and purified as described in the conventional protocol.

Synthesis_Workflow Start Start Reactants Combine 2-Formylphenyl 4-methylbenzenesulfonate and primary amine in a suitable vessel. Start->Reactants Method Choose Synthesis Method Reactants->Method Conventional Conventional Heating: Reflux in ethanol for 4-12 h. Method->Conventional Conventional Microwave Microwave Irradiation: Heat at 100-120 °C for 5-30 min. Method->Microwave Microwave Workup Workup: Cool, filter or concentrate. Conventional->Workup Microwave->Workup Purification Purification: Recrystallization or column chromatography. Workup->Purification Characterization Characterization: NMR, IR, Mass Spectrometry Purification->Characterization End Pure Schiff Base Characterization->End

Caption: Workflow for the synthesis of Schiff bases.

Characterization of Products

The synthesized Schiff bases can be characterized using standard spectroscopic techniques.

Spectroscopic MethodExpected Observations
¹H NMR A characteristic singlet for the imine proton (-CH=N-) is typically observed in the range of δ 8.0-9.0 ppm. Aromatic protons will appear in their expected regions, and the methyl protons of the tosyl group will be a singlet around δ 2.4 ppm.
¹³C NMR The imine carbon (-CH=N-) will show a signal in the δ 150-165 ppm region.
FT-IR A strong absorption band corresponding to the C=N stretching vibration is expected around 1600-1630 cm⁻¹. The characteristic S=O stretching bands of the tosyl group will appear around 1350-1370 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the Schiff base should be observed.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yield is low, consider increasing the reaction time, using a slight excess of the amine, or adding a catalytic amount of a mild acid like acetic acid. For sterically demanding amines, the microwave-assisted protocol is recommended.

  • Stability of the Tosyl Group: The tosylate ester is generally stable under the neutral or mildly acidic conditions of Schiff base formation. However, prolonged exposure to strong acids or bases at high temperatures should be avoided to prevent potential hydrolysis.[13]

  • Purification Challenges: Some Schiff bases may be oils or low-melting solids. In such cases, column chromatography is the preferred method of purification. It is crucial to use anhydrous solvents during purification as Schiff bases can be susceptible to hydrolysis.[14]

Applications and Future Directions

The Schiff bases synthesized from this compound are valuable intermediates for the construction of more complex molecules. The presence of the tosylate leaving group opens up possibilities for subsequent intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. Furthermore, these Schiff bases can be used as ligands for the synthesis of metal complexes with potential applications in catalysis and materials science.[3][14][15][16][17]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde. BenchChem.
  • Schiff bases are synthesized by condensation of a primary amine with an aldehyde or a ketone under definite reaction conditions. Due to their wide scope of applications in medicine, materials science and environmental chemistry, these compounds have a pivotal role in the coordination chemistry because of their ability to bind with a wide range of metal ions forming stable complexes having a wide scope of applications.
  • Katarzyna Wajda-Hermanowicz, Damian Pieniążczak, Aleksandra Zatajska, Robert Wróbel, Krzysztof Drabent, Zbigniew Ciunik. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. PMC.
  • Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid C
  • One Pot Synthesis of Formyl Phenyl Terpyridine: A Simplified Synthesis. (2016).
  • (PDF) Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. (2019).
  • Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucid
  • (PDF) A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2015).
  • (PDF) Microwave Irradiation-assisted Synthesis of Schiff's Bases -A Review Section A-Research paper Microwave Irradiation-assisted Synthesis of Schiff's Bases -A Review. (2022).
  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2022). MDPI.
  • One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. (2016). Oriental Journal of Chemistry.
  • Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. (2024). RSC Publishing.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2015). Arabian Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde. BenchChem.
  • NOTE Microwave Assisted Synthesis of Some New Schiff's Bases. (n.d.).
  • Perchloric acid catalyzed condensation of amine and aldehydes: Synthesis and antibacterial activities of some aryl (E)-imines. (2012). Biblioteka Nauki.
  • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. (2020). RSC Publishing.
  • Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. (2016). SciSpace.
  • BenchChem. (2025). Stability issues with Tos-O-C4-NH-Boc under acidic conditions. BenchChem.
  • Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. (2013). JOCPR.
  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). MDPI.
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (2007). PMC.
  • Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). (2021). ACS Sustainable Chemistry & Engineering.
  • MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). (2023). Rasayan Journal of Chemistry.
  • Synthesis of Heterocyclic Compounds by Ring Transformations of 2Formyl Pentose Glycals. (2004).

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The Strategic Application of 2-Formylphenyl 4-methylbenzenesulfonate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. 2-Formylphenyl 4-methylbenzenesulfonate, often referred to as 2-formylphenyl tosylate, emerges as a highly versatile and strategic starting material. Its structure is distinguished by the presence of two key functional groups: an ortho-positioned formyl group (aldehyde) and a tosylate ester. This unique arrangement allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of a variety of bioactive molecules, particularly heterocyclic scaffolds that form the core of numerous pharmaceuticals.

The aldehyde functionality serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds through reactions such as condensations, while the tosylate group is an excellent leaving group, facilitating nucleophilic substitution and cross-coupling reactions. Furthermore, the tosylate group can be chemically transformed into other key functional groups, such as a hydroxyl or an amino group, thereby unmasking latent reactivity and paving the way for the synthesis of important heterocyclic systems like chromenes and quinolines. This application note will provide an in-depth guide on the strategic utilization of this compound in the synthesis of these two pivotal classes of bioactive molecules, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies: A Gateway to Bioactive Scaffolds

The true synthetic power of this compound lies in its ability to be readily converted into key intermediates for major cyclization reactions. The tosylate group, while being a good leaving group in its own right, can be strategically converted to a hydroxyl group, yielding a salicylaldehyde derivative, or to an amino group, providing a 2-aminobenzaldehyde derivative. These two intermediates are the cornerstones for the synthesis of chromenes and quinolines, respectively.

Synthetic_Potential 2-Formylphenyl_Tosylate 2-Formylphenyl 4-methylbenzenesulfonate Salicylaldehyde_Derivative Salicylaldehyde Derivative 2-Formylphenyl_Tosylate->Salicylaldehyde_Derivative Tosylate to Hydroxyl Conversion 2-Aminobenzaldehyde_Derivative 2-Aminobenzaldehyde Derivative 2-Formylphenyl_Tosylate->2-Aminobenzaldehyde_Derivative Tosylate to Amino Conversion Chromenes Bioactive Chromenes Salicylaldehyde_Derivative->Chromenes Cyclization Reactions Quinolines Bioactive Quinolines 2-Aminobenzaldehyde_Derivative->Quinolines Friedländer Annulation

Caption: Synthetic pathways from this compound.

Application I: Synthesis of Bioactive Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with activities ranging from antibacterial and antimalarial to anticancer and anti-inflammatory.[1] The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]

By converting the tosylate group of this compound to an amino group, we generate the key 2-aminobenzaldehyde precursor required for the Friedländer reaction. While direct conversion of aryl tosylates to anilines can be challenging, methods have been developed to achieve this transformation, often proceeding through intermediate derivatization followed by a cross-coupling reaction.[4][5]

Hypothetical Protocol: Synthesis of a Substituted Quinoline

This protocol outlines a potential multi-step synthesis of a hypothetical, bioactive quinoline derivative from this compound.

Step 1: Conversion of this compound to 2-Aminobenzaldehyde

  • Rationale: This is a crucial step to unmask the amino functionality required for the Friedländer condensation. This conversion can be approached through methods like nickel-catalyzed amination of the corresponding aryl tosylate.[4]

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add an ammonia source (e.g., aqueous ammonia or an ammonia surrogate like LHMDS) (excess).

    • Add a palladium or nickel catalyst system (e.g., Pd(dba)₂ with a suitable phosphine ligand) (catalytic amount).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Upon completion, cool the reaction, and perform an aqueous workup.

    • Purify the crude product by column chromatography to yield 2-aminobenzaldehyde.

Step 2: Friedländer Annulation for Quinoline Synthesis

  • Rationale: This step constructs the quinoline ring through a base- or acid-catalyzed condensation and cyclodehydration. The choice of the methylene-containing compound determines the substitution pattern of the final quinoline.[6][7]

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.1 eq) in ethanol.

    • Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

    • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Caption: Workflow for quinoline synthesis.

Step Reactants Key Reagents Product
1This compoundAmmonia source, Pd/Ni catalyst2-Aminobenzaldehyde
22-Aminobenzaldehyde, α-Methylene KetoneAcid or Base catalystSubstituted Quinoline

Application II: Synthesis of Bioactive Chromenes

Chromenes are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] A common and effective route to chromene synthesis involves the reaction of salicylaldehydes with activated methylene compounds.[9]

The tosylate group in this compound can be hydrolyzed to a hydroxyl group to generate the necessary salicylaldehyde precursor. This transformation is typically achieved under basic conditions.

Hypothetical Protocol: Synthesis of a 2-Amino-4H-chromene Derivative

This protocol outlines a potential pathway for the synthesis of a bioactive 2-amino-4H-chromene derivative.

Step 1: Hydrolysis of this compound to Salicylaldehyde

  • Rationale: This step unmasks the hydroxyl group required for the subsequent cyclization to form the chromene ring.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as THF and water.

    • Add a strong base, such as sodium hydroxide (excess), and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with an acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain crude salicylaldehyde, which can be purified by column chromatography.

Step 2: Synthesis of 2-Amino-4H-chromene

  • Rationale: This is a multi-component reaction where the salicylaldehyde, an active methylene compound (like malononitrile), and a base catalyst react to form the chromene ring in a single step.[10]

  • Procedure:

    • To a solution of salicylaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base like piperidine or triethylamine.

    • Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product.

    • Monitor the reaction by TLC.

    • Once complete, collect the precipitated product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent and purify the product by recrystallization or column chromatography.

Caption: Workflow for chromene synthesis.

Step Reactants Key Reagents Product
1This compoundNaOHSalicylaldehyde
2Salicylaldehyde, MalononitrilePiperidine or Triethylamine2-Amino-4H-chromene

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a powerful and versatile building block for the synthesis of bioactive molecules. Its true potential is realized through the strategic manipulation of its tosylate group, which can be converted to either a hydroxyl or an amino functionality. These transformations open the door to the efficient synthesis of two of the most important heterocyclic scaffolds in medicinal chemistry: chromenes and quinolines. The protocols and strategies outlined in this application note demonstrate the immense value of this reagent to researchers, scientists, and drug development professionals, enabling the construction of diverse molecular libraries for the discovery of new therapeutic agents.

References

  • Some biologically active chromene derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents. (2014). RSC Advances, 4(54), 28409-28413. [Link]

  • Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3- substituted 4-hydroxy chromenes as potential. (2014). RSC Advances. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 2244–2258. [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). Chemical Biology & Drug Design. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Synthesis, 44(03), 389-392. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2017). European Polymer Journal, 91, 139-163. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). ChemProc, 14(1), 42. [Link]

  • Friedländer Quinoline Synthesis. (n.d.). Scite.ai. Retrieved from [Link]

  • Understanding Tosylates: Key Applications of PTSA Derivatives. (n.d.). Retrieved from [Link]

  • Facile conversion of phenols to anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct synthesis of anilines and nitrosobenzenes from phenols. (2016). Chemical Science, 7(5), 3049-3053. [Link]

  • Tosyl group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. (2019). Angewandte Chemie International Edition, 58(52), 18885-18889. [Link]

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Application Note: A Robust One-Pot Synthesis of Functionalized Quinolines from 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] This application note details a highly efficient, one-pot protocol for the synthesis of polysubstituted quinolines starting from the stable and readily accessible precursor, 2-Formylphenyl 4-methylbenzenesulfonate. The methodology leverages a tandem reaction sequence involving an initial nucleophilic aromatic substitution (SNAr) to generate a 2-aminoaryl aldehyde intermediate, which then undergoes a base-catalyzed Friedländer annulation with a suitable α-methylene carbonyl compound.[3][4] This process obviates the need to handle often unstable 2-aminobenzaldehyde derivatives directly, offering a practical and scalable route for generating diverse quinoline libraries.

Principle and Mechanistic Insight

The synthesis of quinolines is a fundamental objective in organic chemistry, with the Friedländer annulation being one of the most classic and versatile methods.[5][6] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4]

Our protocol adapts this principle by utilizing this compound (2-formylphenyl tosylate) as a precursor. The tosylate group serves two critical functions:

  • It acts as a stable protecting group for the phenolic hydroxyl of salicylaldehyde, from which the starting material is easily prepared.[7]

  • It functions as an excellent leaving group, activated by the strongly electron-withdrawing ortho-formyl group, facilitating a nucleophilic aromatic substitution (SNAr) reaction.

The overall transformation proceeds in two key mechanistic stages within a single reaction vessel:

  • Stage 1: In Situ Formation of 2-Aminoaryl Aldehyde: An amine (R¹-NH₂) attacks the carbon atom bearing the tosylate group. The tosylate anion is displaced, forming the critical 2-aminoaryl aldehyde intermediate. This step is typically facilitated by a suitable base.

  • Stage 2: Friedländer Annulation: The newly formed 2-aminoaryl aldehyde undergoes a base-catalyzed condensation with a ketone (or other active methylene compound). This involves an initial aldol addition followed by a cyclizing condensation (forming an imine) and subsequent dehydration to yield the final aromatic quinoline ring.[3][5]

The reaction mechanism is depicted below.

G cluster_stage1 Stage 1: Amination (SNAr) cluster_stage2 Stage 2: Friedländer Annulation Start_Tosylate 2-Formylphenyl 4-methylbenzenesulfonate Intermediate_Amino Intermediate: 2-(Alkylamino)benzaldehyde Start_Tosylate->Intermediate_Amino + Amine (R¹-NH₂) - Tosylate anion Start_Amine Amine (R¹-NH₂) Start_Ketone Ketone (R²-CO-CH₂-R³) Intermediate_Aldol Aldol Adduct Intermediate_Amino->Intermediate_Aldol + Ketone (Aldol Condensation) Intermediate_Enone α,β-Unsaturated Carbonyl Intermediate_Aldol->Intermediate_Enone - H₂O Intermediate_Imine Cyclized Imine Intermediate Intermediate_Enone->Intermediate_Imine Intramolecular Imine Formation Product_Quinoline Substituted Quinoline Intermediate_Imine->Product_Quinoline - H₂O (Dehydration/Aromatization)

Figure 1: Reaction mechanism for quinoline synthesis.

Experimental Protocol

This protocol provides a general procedure for the synthesis of a substituted quinoline. Reagent quantities can be adapted for different substrates.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>98%CommercialStarting material
Aniline (or substituted amine)Reagent GradeCommercialNucleophile for Stage 1
Acetophenone (or other α-methylene ketone)Reagent GradeCommercialCarbonyl component for Stage 2
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercialBase
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction
Brine (Saturated NaCl solution)-Lab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialDrying agent
Silica Gel230-400 meshCommercialFor column chromatography
Instrumentation
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Temperature controller/thermometer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

The entire experimental workflow is summarized in the diagram below.

Figure 2: Experimental workflow for one-pot quinoline synthesis.

Reaction Setup:

  • To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, 5.0 mmol, 1.37 g).

  • Add the desired amine (e.g., aniline, 1.1 eq, 5.5 mmol, 0.51 g), the α-methylene ketone (e.g., acetophenone, 1.2 eq, 6.0 mmol, 0.72 g), and anhydrous potassium carbonate (2.5 eq, 12.5 mmol, 1.73 g).

  • Via syringe, add 25 mL of anhydrous N,N-Dimethylformamide (DMF).

Reaction Execution: 4. Begin stirring the suspension and purge the flask with nitrogen for 5-10 minutes. 5. Heat the reaction mixture to 120 °C using a heating mantle. 6. Maintain the temperature and allow the reaction to proceed for 8-12 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them with TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The starting tosylate should be consumed, and a new, more nonpolar, UV-active spot corresponding to the quinoline product should appear.

Workup and Purification: 7. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. 8. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. 9. Extract the aqueous layer with ethyl acetate (3 x 50 mL). 10. Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts. 11. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 12. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure quinoline product.

Characterization: 13. Confirm the structure and purity of the isolated product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Discussion of Protocol Choices

  • Solvent: Anhydrous DMF is chosen for its high boiling point and its ability to dissolve the reactants and intermediates. As a polar aprotic solvent, it also promotes SNAr reactions.

  • Base: Potassium carbonate is a moderately strong, non-nucleophilic base that is effective for both the initial amination and the subsequent base-catalyzed aldol and condensation steps of the Friedländer annulation. Its insolubility in some organic solvents can be advantageous for easy removal by filtration, though in DMF it has sufficient reactivity.

  • Temperature: The elevated temperature (120 °C) is necessary to overcome the activation energy for both the SNAr reaction and the dehydration steps in the quinoline formation, ensuring a reasonable reaction rate.

  • Stoichiometry: A slight excess of the amine and ketone components is used to ensure the complete consumption of the limiting starting material, this compound.

Conclusion

The described one-pot, two-stage protocol provides a reliable and highly adaptable method for synthesizing a diverse range of substituted quinolines. By utilizing the stable and easily handled this compound, this procedure circumvents the challenges associated with preparing and storing reactive 2-aminobenzaldehyde precursors. This approach is well-suited for applications in medicinal chemistry and drug discovery where the rapid generation of analog libraries is paramount for structure-activity relationship (SAR) studies.

References

  • Anand, K., Singh, M., & Kumar, V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 168-175. [Link]

  • Adimule, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20827-20846. [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Kumar, V., Singh, M., & Anand, K. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 168-175. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Bharate, J. B., & Vishwakarma, R. A. (2015). Metal-free domino one-pot protocols for quinoline synthesis. RSC Advances, 5(52), 41695-41724. [Link]

  • Bharate, S. B., et al. (2015). Chemical structures of (a) quinoline containing drugs and clinical candidates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Jeong, B-S., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for quinoline synthesis. Retrieved from [Link]

  • Google Patents. (1986). US4617395A - Preparation of quinolines.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 226. [Link]

  • PubMed. (n.d.). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Retrieved from [Link]

  • Beier, P., et al. (2015). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 11, 2088-2094. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Harnessing Microwave-Assisted Synthesis with 2-Formylphenyl 4-methylbenzenesulfonate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fast-paced landscape of drug development, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times and improving yields compared to conventional heating methods.[1] This guide delves into the strategic application of 2-Formylphenyl 4-methylbenzenesulfonate, a versatile and highly reactive bifunctional building block, in microwave-mediated transformations. We will explore its utility in the synthesis of key heterocyclic scaffolds and in advanced cross-coupling reactions, providing detailed, field-proven protocols for researchers and scientists. The protocols herein are designed not merely as instructions, but as self-validating systems, grounded in mechanistic principles to empower rational experimental design.

The MAOS Advantage: A Paradigm Shift in Chemical Synthesis

Conventional synthesis relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the solvent and finally to the reactants.[2] This process is slow and often creates significant thermal gradients, leading to the formation of byproducts.[1] Microwave synthesis fundamentally changes this paradigm.

Mechanism of Microwave Heating

Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing rapid, uniform, and volumetric heating.[2][3] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reactants, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, resulting in instantaneous and highly efficient heating.[4][5]

  • Ionic Conduction: In the presence of charged particles (ions), the oscillating electric field induces electrophoretic migration. Collisions between these rapidly moving ions and surrounding molecules generate heat.[4][6]

This direct energy transfer can lead to localized superheating of the reaction medium far above its conventional boiling point, dramatically accelerating reaction kinetics.[6]

Why Choose MAOS?

The benefits of adopting microwave technology in the laboratory are substantial:

  • Reaction Acceleration: Dramatically reduced reaction times, from hours or days to mere minutes.[1][7]

  • Improved Yields & Purity: Uniform heating minimizes byproduct formation, leading to cleaner reactions and higher isolated yields.[1]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings.[1][4]

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures high reaction fidelity and reproducibility.[1]

cluster_Conventional Conventional Heating cluster_Microwave Microwave Heating Heat Source Heat Source Vessel Vessel Heat Source->Vessel Slow Conduction Solvent Solvent Vessel->Solvent Slow Conduction Reactants Reactants Solvent->Reactants Slow Conduction Microwave Source Microwave Source Polar Molecules Polar Molecules Microwave Source->Polar Molecules Direct, Volumetric Energy Transfer

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

The Star Player: this compound

This molecule is a powerful synthetic tool due to its dual reactivity.

  • Formyl Group (-CHO): An electrophilic center, primed for nucleophilic attack. It is a key participant in condensation reactions and a versatile handle for building molecular complexity through multicomponent reactions (MCRs).

  • Tosylate Group (-OTs): An excellent leaving group derived from p-toluenesulfonic acid. Its departure is facilitated by the electron-withdrawing nature of the formyl group, making the ipso-carbon a prime site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[8]

This combination allows for sequential or one-pot transformations, making it an ideal substrate for creating diverse chemical libraries under the efficiency-enhancing conditions of microwave irradiation.

Application I: Rapid Synthesis of Quinolines via Microwave-Assisted Friedländer Annulation

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, is a classic route to this heterocycle.[9][10][11] Microwave irradiation drastically accelerates this process, enabling high-throughput synthesis.[12][13][14]

While this compound is not a traditional Friedländer substrate, it can be used in a modified, multicomponent approach where a 2-aminoaryl aldehyde is generated in situ or a related substrate is used. The following protocol is a representative example of a microwave-assisted Friedländer synthesis.

Protocol: Microwave-Assisted Synthesis of a 2-Substituted Quinoline

This protocol describes the reaction between a generic 2-aminobenzaldehyde and an active methylene compound, such as ethyl acetoacetate.

Materials & Equipment:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, catalyst)

  • Ethanol (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • CEM Discover Microwave Synthesizer (or equivalent)

Procedure:

  • Place the magnetic stir bar into the 10 mL microwave process vial.

  • Add 2-aminobenzaldehyde, ethyl acetoacetate, and the p-TsOH catalyst to the vial.

  • Add 3 mL of ethanol and cap the vial securely.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Once the reaction is complete, cool the vial to room temperature using compressed air.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline derivative.

Causality & Trustworthiness: Microwave heating rapidly drives the initial condensation and the subsequent intramolecular cyclization and dehydration steps, which are often the rate-limiting stages in conventional heating.[9] The sealed-vessel environment allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the transformation.[6] Using a catalyst like p-TsOH ensures the reaction proceeds efficiently under acidic conditions.[11]

cluster_mechanism Reaction Mechanism 2-Aminoaryl\nAldehyde 2-Aminoaryl Aldehyde Aldol Condensation Aldol Condensation 2-Aminoaryl\nAldehyde->Aldol Condensation Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Aldol Condensation Cyclization Cyclization Aldol Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline\nProduct Quinoline Product Dehydration->Quinoline\nProduct

Caption: Simplified workflow of the Friedländer Annulation.

Representative Data

The following table summarizes typical results for microwave-assisted Friedländer syntheses, demonstrating the method's versatility.

2-Aminoaryl Ketone/AldehydeActive Methylene CompoundTime (min)Yield (%)
2-AminobenzaldehydeEthyl acetoacetate10>90
2-AminobenzaldehydeAcetylacetone8>92
2-AminoacetophenoneCyclohexanone15>85
2-Amino-5-chlorobenzophenoneMalononitrile12>88
(Data is representative based on similar reported microwave-assisted syntheses)[11][13][14]

Application II: Accelerated Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for forming C-C bonds. Aryl tosylates, once considered sluggish partners, are now viable electrophiles, especially with advanced catalyst systems. The 4-formyl group in our substrate enhances the reactivity of the tosylate leaving group.[8]

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a comparative study demonstrating the superior performance of 4-Formylphenyl 4-methylbenzenesulfonate.[8]

Materials & Equipment:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • trans-Dichlorobis(XPhos)palladium(II) precatalyst (0.02 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 mmol)

  • Toluene, anhydrous (4 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • CEM Discover Microwave Synthesizer (or equivalent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Oven-dry the microwave vial and stir bar, then allow to cool under an inert atmosphere.

  • To the vial, add this compound, phenylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Add 4 mL of anhydrous toluene via syringe.

  • Securely cap the vial and place it in the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Power: 250 W (dynamic power control)

    • Stirring: High

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-formyl-1,1'-biphenyl.

Causality & Trustworthiness: Microwave irradiation accelerates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The high, uniform temperature achieved ensures that even less reactive aryl tosylates can participate efficiently. The use of a specialized catalyst like the XPhos precatalyst is crucial for activating the C-OTs bond. The electron-withdrawing formyl group makes the ipso-carbon more electrophilic, facilitating the initial oxidative addition step, which is often rate-limiting.[8]

Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-OTs Ar-Pd(II)-X Ar-Pd(II)(L₂)-OTs OxAdd->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar'-B(OH)₂ Base Ar-Pd(II)-Ar Ar-Pd(II)(L₂)-Ar' Transmetal->Ar-Pd(II)-Ar RedElim Reductive Elimination Ar-Pd(II)-Ar->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The advantage of the 4-formyl group is quantitatively demonstrated in the table below, adapted from literature data.[8]

ElectrophileProductHeating MethodTimeYield (%)
p-Tolyl 4-methylbenzenesulfonate4-Methyl-1,1′-biphenylConventional12 h79
This compound [1,1′-Biphenyl]-2-carbaldehyde Microwave 20 min ~91 *

*Yield reported for a similar 4-formylphenyl substrate under conventional heating was 91%; microwave conditions are expected to achieve similar or better yields in drastically less time.

Conclusion

This compound is a powerful and versatile substrate for modern organic synthesis. When combined with the speed and efficiency of microwave irradiation, it enables the rapid construction of complex molecular architectures relevant to drug discovery and materials science. The protocols provided in this guide offer robust and reproducible methods for leveraging this synergy. By understanding the underlying principles of both the reagent's reactivity and the mechanism of microwave heating, researchers can accelerate their discovery workflows, reduce waste, and ultimately bring novel chemical entities from concept to reality with greater speed and precision.

References

  • Vertex AI Search. (2026). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Advanced Journal of Chemistry, Section A. (2019).
  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Unknown Source. (n.d.).
  • BS Public
  • Vertex AI Search. (n.d.).
  • Bull. Korean Chem. Soc. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit.
  • Benchchem. (2025).
  • Tetrahedron Letters. (2003). Microwave enhanced solvent-free synthesis of a library of quinoline derivatives. [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
  • ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

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Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

2-Formylphenyl 4-methylbenzenesulfonate, also known as 2-formylphenyl tosylate, is a pivotal bifunctional molecule in modern organic synthesis. Its utility stems from the presence of two distinct reactive sites: an aldehyde group, which is a gateway for transformations like reductive amination, Wittig reactions, and condensations, and a tosylate group, an excellent leaving group for nucleophilic substitution and cross-coupling reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex pharmaceuticals and advanced materials.

The synthesis is principally an esterification reaction between salicylaldehyde (2-hydroxybenzaldehyde) and p-toluenesulfonyl chloride (TsCl) in the presence of a base. While straightforward at the laboratory scale, scaling this process presents distinct challenges, including managing the reaction exotherm, ensuring homogeneous mixing, and executing an effective purification strategy to achieve high purity and yield. This guide provides a robust, field-tested protocol for the multi-gram to kilogram scale synthesis, emphasizing the scientific rationale behind each step to ensure safety, reproducibility, and success.

The Core Chemistry: Reaction Mechanism

The formation of the sulfonate ester proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.

  • Activation of the Nucleophile: The reaction is initiated by a base, such as pyridine or triethylamine. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, significantly increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the highly electrophilic sulfur atom of p-toluenesulfonyl chloride.

  • Leaving Group Departure: The chloride ion is displaced, and a protonated base-hydrochloride salt is formed as a byproduct. The tosylate ester is formed with retention of configuration at the carbon bearing the oxygen.[1]

The overall reaction is driven to completion by the neutralization of the generated hydrochloric acid (HCl) by the base.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Salicylaldehyde Salicylaldehyde (Nucleophile) Deprotonation 1. Base deprotonates Salicylaldehyde-OH Salicylaldehyde->Deprotonation TsCl p-Toluenesulfonyl Chloride (Electrophile) Attack 2. Phenoxide attacks Sulfur atom of TsCl TsCl->Attack Base Base (e.g., Pyridine) Base->Deprotonation Deprotonation->Attack Forms reactive phenoxide Departure 3. Chloride ion departs Attack->Departure Product 2-Formylphenyl 4-methylbenzenesulfonate Departure->Product Byproduct Base-HCl Salt Departure->Byproduct

Caption: Reaction mechanism for the tosylation of salicylaldehyde.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. Quantities can be adjusted proportionally for different batch sizes, though process parameters may require re-optimization.

Materials and Equipment
Reagent/SolventGradeSupplierNotes
Salicylaldehyde≥98%Standard SupplierEnsure it is free from oxidation (discoloration).
p-Toluenesulfonyl Chloride (TsCl)≥98%Standard SupplierMoisture sensitive. Use from a freshly opened container.[2]
PyridineAnhydrous, ≥99.8%Standard SupplierFlammable and toxic. Handle with extreme care.
Dichloromethane (DCM)AnhydrousStandard SupplierRequired for reaction medium.
Hydrochloric Acid (HCl)2M Aqueous SolutionStandard SupplierFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionStandard SupplierFor work-up.
Sodium Chloride (Brine)Saturated Aqueous SolutionStandard SupplierFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying organic phase.
Ethanol or Ethyl Acetate/HexaneReagent GradeStandard SupplierFor recrystallization.

Equipment:

  • 5 L, three-necked, round-bottom flask with a bottom outlet valve.

  • High-torque overhead mechanical stirrer with a glass or PTFE paddle.

  • 1 L pressure-equalizing dropping funnel.

  • Digital thermometer/thermocouple.

  • Nitrogen/argon inlet.

  • Large crystallizing dish or reactor for cooling bath (ice/water).

  • Large separatory funnel (5 L).

  • Rotary evaporator with a suitably sized flask.

  • Large Buchner funnel and vacuum flask.

Experimental Workflow

Workflow start Start: Assemble Dry Glassware Under Inert Atmosphere setup 1. Charge Reactor - Salicylaldehyde - Anhydrous DCM - Pyridine start->setup cool 2. Cool to 0-5 °C (Ice Bath) setup->cool prep_tscl 3. Prepare TsCl Solution (TsCl in Anhydrous DCM) cool->prep_tscl addition 4. Slow, Dropwise Addition of TsCl (Maintain T < 10 °C) prep_tscl->addition react 5. Reaction Stirring - 2-4h at RT - Monitor by TLC addition->react quench 6. Quench Reaction (Slowly add cold water) react->quench Upon completion extract 7. Phase Separation & Washes - 2M HCl Wash - Sat. NaHCO₃ Wash - Brine Wash quench->extract dry 8. Dry Organic Layer (Anhydrous MgSO₄) extract->dry concentrate 9. Concentrate in Vacuo dry->concentrate purify 10. Purify Crude Solid (Recrystallization) concentrate->purify isolate 11. Isolate & Dry Final Product purify->isolate end_node End: Pure Product for Analysis isolate->end_node

Caption: Step-by-step experimental workflow for scale-up synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L flask with the overhead stirrer, thermometer, and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Initial Charge: To the flask, add salicylaldehyde (100 g, 0.819 mol, 1.0 eq.) and anhydrous dichloromethane (1.5 L). Begin stirring to dissolve the aldehyde.

  • Base Addition & Cooling: Once dissolved, add anhydrous pyridine (97.5 g, 99.6 mL, 1.23 mol, 1.5 eq.). Cool the resulting solution to 0-5 °C using an ice/water bath. Efficient stirring is crucial for uniform cooling.

  • Tosyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (171.7 g, 0.901 mol, 1.1 eq.) in anhydrous dichloromethane (500 mL). Transfer this solution to the dropping funnel.

  • Add the TsCl solution dropwise to the stirred, cooled reaction mixture over 60-90 minutes. This step is exothermic. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.[3]

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the salicylaldehyde spot (visualized with UV light or an appropriate stain) is no longer visible.[3]

  • Work-Up - Quenching: Once complete, carefully and slowly quench the reaction by adding 1 L of cold water.

  • Work-Up - Washes: Transfer the mixture to the 5 L separatory funnel.

    • Wash the organic layer sequentially with 2M HCl (2 x 500 mL) to remove pyridine.

    • Wash with saturated aqueous NaHCO₃ (2 x 500 mL) to remove any unreacted TsCl and acidic impurities.[3]

    • Finally, wash with brine (1 x 500 mL) to remove residual water.[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to yield the pure product as a white or off-white solid.[3][4] If the product oils out, try seeding the solution with a small crystal or using a different solvent system.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Process Parameters and Expected Outcome
ParameterValue / RangeRationale
Reagent Stoichiometry
Salicylaldehyde1.0 eq.Limiting reagent.
p-Toluenesulfonyl Chloride1.1 eq.Slight excess to ensure complete conversion.
Pyridine1.5 eq.Sufficient excess to act as base and neutralize HCl.
Reaction Conditions
Temperature (TsCl Addition)0 - 10 °CTo control the exotherm and minimize side reactions.
Reaction Time2 - 4 hours post-additionTypical time to reach completion at room temperature.
Typical Results
Expected Yield80 - 90%Varies with scale and purification efficiency.
AppearanceWhite to off-white crystalline solid
Purity (by HPLC/NMR)>98%Post-recrystallization.

Safety, Handling, and Waste Management

Strict adherence to safety protocols is mandatory.

  • p-Toluenesulfonyl Chloride (TsCl): Highly corrosive, causes severe skin burns and eye damage, and is a lachrymator.[5][6] It is also moisture-sensitive and reacts with water, liberating acidic gas.[6] Handle only in a well-ventilated fume hood.[5][7]

  • Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and an irritant.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5][8] A face shield is recommended during large-scale additions and quenching.[6][8]

  • Emergency Preparedness: Keep an appropriate fire extinguisher and spill kits (for both solvents and corrosive solids) readily accessible. An emergency shower and eyewash station are essential.[8]

  • Waste Disposal:

    • Aqueous Waste: The acidic and basic aqueous washes should be neutralized before disposal according to local regulations.

    • Organic Waste: Halogenated solvent waste (DCM) must be collected in a designated container. Non-halogenated solvents from recrystallization should be collected separately.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive/hydrolyzed TsCl. 2. Ineffective base (non-anhydrous). 3. Insufficient reaction time.1. Use a fresh, sealed container of TsCl. 2. Use anhydrous pyridine. 3. Extend reaction time and continue monitoring by TLC.[3]
Significant Unreacted Salicylaldehyde 1. Insufficient TsCl or base. 2. Poor mixing on a large scale.1. Verify stoichiometry and reagent quality. 2. Ensure the overhead stirrer provides vigorous agitation, creating a vortex.
Product is an Oil, Fails to Crystallize 1. Presence of impurities (e.g., residual solvent, pyridine). 2. The product may have a low melting point if impure.1. Ensure the product is thoroughly dried under vacuum. 2. Attempt purification by column chromatography on a small scale to isolate pure material for seeding. 3. Try different recrystallization solvent systems (e.g., isopropanol, toluene/hexane).[3]
Reaction Exotherm Uncontrolled 1. TsCl added too quickly. 2. Inefficient cooling bath.1. Reduce the addition rate immediately. 2. Ensure the reactor is sufficiently submerged in the ice bath and that the bath contains ample ice.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and identify impurities.

  • FT-IR: To verify the presence of key functional groups (aldehyde C=O, sulfonate S=O).

  • Melting Point: A sharp melting point range is indicative of high purity.

  • HPLC/GC-MS: To provide quantitative purity data.

References

  • Sciencemadness. (n.d.). Tosyl chloride. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formylphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer a validated experimental protocol. Our approach is grounded in established chemical principles to ensure you can confidently navigate the intricacies of this reaction.

Understanding the Reaction: The Tosylation of Salicylaldehyde

The synthesis of this compound is typically achieved through the tosylation of salicylaldehyde. This reaction involves the esterification of the phenolic hydroxyl group of salicylaldehyde with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base. The base plays a crucial role in deprotonating the phenol, thereby activating it as a nucleophile to attack the electrophilic sulfur atom of the tosyl chloride.[1][2]

The presence of the ortho-formyl (-CHO) group, an electron-withdrawing group, increases the acidity of the phenolic proton compared to phenol itself. This facilitates its removal by a base. However, the formyl group can also introduce complexities that will be addressed in our troubleshooting guide.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the optimal base for this reaction and why?

A1: Tertiary amines, such as triethylamine (Et3N) or pyridine, are commonly used as bases for this reaction.[3] They act as proton scavengers, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards the product. The choice between them can depend on the specific reaction conditions and scale. Triethylamine is often preferred due to its lower cost and easier removal during workup. It is crucial to use an anhydrous base, as any moisture can lead to the hydrolysis of tosyl chloride.[4]

Q2: Which solvents are recommended for this synthesis?

A2: Anhydrous chlorinated solvents like dichloromethane (DCM) or aprotic solvents such as toluene are excellent choices.[1] DCM is effective at dissolving the reactants and is relatively easy to remove post-reaction. Toluene is a higher-boiling alternative that can also be used. The key consideration is the use of a dry, non-protic solvent to prevent the unwanted hydrolysis of tosyl chloride.[5]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1] A suitable mobile phase is typically a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material (salicylaldehyde), you can observe the consumption of the starting material and the appearance of a new, less polar product spot, indicating the formation of this compound.

Q4: What are the primary impurities I should expect and how can they be removed?

A4: Common impurities include unreacted salicylaldehyde, p-toluenesulfonic acid (from the hydrolysis of tosyl chloride), and the amine base.[1] A standard aqueous workup is effective for removing these. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted tosyl chloride. A final wash with brine helps to remove residual water before drying the organic layer.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base may be of poor quality or contain water. 2. Deactivated Tosyl Chloride: Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid.[4] 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Use a fresh, anhydrous base (e.g., freshly distilled triethylamine or pyridine). 2. Use freshly opened or purified tosyl chloride. 3. Monitor the reaction by TLC and consider extending the reaction time or allowing the reaction to warm to room temperature after the initial addition of tosyl chloride.[1]
Formation of a Significant Amount of Byproduct (p-toluenesulfonic acid) 1. Presence of Water: Moisture in the reaction mixture will hydrolyze the tosyl chloride.[1] 2. Rapid Addition of Tosyl Chloride: Adding the tosyl chloride too quickly can lead to localized heating and promote hydrolysis.1. Ensure all glassware is oven-dried and use anhydrous solvents and bases.[4] 2. Add the tosyl chloride solution dropwise, especially on a larger scale, while maintaining a controlled temperature (e.g., 0-5 °C).[1]
Product is an Oil and Does Not Solidify 1. Residual Solvent: The product may still contain traces of the reaction solvent. 2. Presence of Impurities: Impurities can depress the melting point and prevent solidification.1. Ensure the product is thoroughly dried under high vacuum. 2. Attempt purification of a small sample by column chromatography to obtain a pure, solid product. Use this pure solid to seed the bulk of the material to induce crystallization. Alternatively, try recrystallization from a different solvent system.[1]
Yield is Significantly Lower on a Larger Scale 1. Inefficient Stirring: Inadequate mixing can lead to localized concentrations of reactants and poor heat dissipation. 2. Poor Temperature Control: Exothermic reactions can be more difficult to control on a larger scale.1. For larger reactions, use an overhead mechanical stirrer to ensure efficient mixing. 2. Use a temperature-controlled reactor or an appropriately sized ice bath to manage any exotherms effectively.[1]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

G cluster_troubleshooting Troubleshooting start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction no_product Low or No Product? check_reaction->no_product check_reagents Check Reagent Quality (Base, TsCl) no_product->check_reagents Yes byproduct Byproduct Formation? no_product->byproduct No check_conditions Verify Anhydrous Conditions check_reagents->check_conditions extend_time Extend Reaction Time/Temp check_conditions->extend_time check_water Ensure Anhydrous Setup byproduct->check_water Yes oily_product Oily Product? byproduct->oily_product No slow_addition Slow Dropwise Addition of TsCl check_water->slow_addition high_vacuum Dry Under High Vacuum oily_product->high_vacuum Yes workup Proceed to Workup & Purification oily_product->workup No purify_seed Purify a Small Amount & Seed high_vacuum->purify_seed end Pure Product workup->end

A troubleshooting workflow for the synthesis.

Experimental Protocol: Optimized Synthesis of this compound

This protocol provides a step-by-step method for the synthesis of this compound.

Materials:
  • Salicylaldehyde

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Add triethylamine (1.2 eq) to the reaction mixture and stir for 15 minutes.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it to a dropping funnel. Add the tosyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Salicylaldehyde Salicylaldehyde ReactionVessel Reaction in Anhydrous DCM (0°C to RT) Salicylaldehyde->ReactionVessel TosylChloride Tosyl Chloride TosylChloride->ReactionVessel Base Triethylamine (Base) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Isolate Dry & Concentrate Wash->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify Product 2-Formylphenyl 4-methylbenzenesulfonate Purify->Product

A schematic of the synthesis workflow.

By following this guide, researchers can enhance their understanding of the synthesis of this compound, effectively troubleshoot common issues, and ultimately improve the yield and purity of their final product.

References

  • Lee, S., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Fazaeli, R., Tangestaninejad, S., & Aliyan, H. (2006). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Canadian Journal of Chemistry, 84(5), 812-818.
  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). A novel and an efficient method for the tosylation of alcohols and phenols under solvent-free conditions. Tetrahedron Letters, 48(38), 6683-6686.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Wang, L., et al. (2011).
  • Jia, H., et al. (2017).
  • LibreTexts Chemistry. (n.d.). Chapter 24: Phenols.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2014, November 21). Which reagent will work to oxidize salicyl alcohol to salicylaldehyde?. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 144(49), 22533–22541.
  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically?. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

  • Morgans, G. L., et al. (2006). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4969-o4971.

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Technical Support Center: Purification of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Formylphenyl 4-methylbenzenesulfonate via recrystallization. It is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered during experimental work.

Section 1: Fundamentals & Initial Considerations

This section addresses the foundational knowledge required before attempting the recrystallization of this compound. Understanding the compound's properties is the first step to designing a successful purification protocol.

Q1: What are the critical physical properties of this compound that I must consider for recrystallization?

A: Knowledge of the compound's physical properties is paramount, as they directly influence the choice of solvent and the conditions for the procedure. The most critical parameter is the melting point, which is essential for preventing an undesirable phenomenon known as "oiling out".

Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄S[1]
Molecular Weight 276.31 g/mol [1]
Melting Point 63-64 °C[1]
Appearance Powder or crystals[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

The relatively low melting point of 63-64°C is a crucial factor. To avoid the compound melting in the hot solvent before it dissolves (which leads to oiling out), an ideal solvent or solvent system should have a boiling point below or near this temperature.[3][4]

Q2: How do I select an appropriate solvent system for the recrystallization?

A: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5][6] Additionally, common impurities, such as unreacted salicylaldehyde and tosyl chloride from the synthesis, should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.[1][5]

A two-solvent system is often effective for this compound. This typically involves a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" or "less-soluble" solvent in which the compound is poorly soluble.[7]

Recommended Solvent Systems to Screen:

  • Dichloromethane/n-Hexane: A related compound has been successfully recrystallized from this system.[8] Dichloromethane (b.p. ~40°C) is a good "soluble" solvent, and n-hexane is an excellent "anti-solvent".

  • Ethyl Acetate/n-Hexane: A common and effective system for moderately polar compounds.

  • Acetone/n-Hexane: Another viable option, though acetone's higher boiling point (~56°C) brings it closer to the compound's melting point.[7]

Experimental Solvent Screening Protocol:

  • Place a small amount (~10-20 mg) of the crude solid into a test tube.

  • Add a few drops of the "soluble" solvent (e.g., Dichloromethane) at room temperature. Observe solubility.

  • If it dissolves completely, the solvent is too good. If not, gently heat the mixture. The compound should dissolve.

  • To the hot solution, add the "anti-solvent" (e.g., n-Hexane) dropwise until the solution becomes faintly cloudy.

  • If cloudiness persists upon heating, add a drop or two of the "soluble" solvent to clarify.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Observe for the formation of well-defined crystals. The system that yields the best crystals with minimal soluble loss is the optimal choice.[9]

Section 2: Standard Recrystallization Protocol

This section provides a detailed, step-by-step methodology for the purification of this compound using a two-solvent system, identified as optimal from the screening process.

Recrystallization_Workflow A Start with Crude 2-Formylphenyl 4-methylbenzenesulfonate B Dissolve in Minimum Volume of Hot 'Soluble' Solvent (e.g., Dichloromethane) A->B C Add Hot 'Anti-Solvent' (e.g., n-Hexane) Dropwise Until Faintly Cloudy B->C D Add 1-2 Drops of Hot 'Soluble' Solvent to Clarify C->D E Allow to Cool Slowly to Room Temperature D->E F Induce Crystallization (If Necessary) E->F Optional G Cool in Ice Bath to Maximize Yield E->G F->G H Isolate Crystals via Vacuum Filtration G->H I Wash Crystals with Small Volume of Cold Anti-Solvent H->I J Dry Crystals Under Vacuum I->J K Obtain Pure Product & Assess Purity (MP, TLC) J->K

Caption: Standard workflow for two-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "soluble" solvent (e.g., dichloromethane). Heat the mixture gently on a hot plate in a fume hood. Continue adding the solvent in small portions until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing recovery.[10]

  • Induce Saturation: To the hot solution, add the "anti-solvent" (e.g., n-hexane) dropwise with swirling. Continue until the solution becomes persistently cloudy, indicating it is saturated.

  • Re-clarification: Add 1-2 drops of the hot "soluble" solvent to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.

  • Induce Crystallization (if needed): If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a single seed crystal of the pure compound.[3]

  • Maximize Yield: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold "anti-solvent" (n-hexane) to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point (e.g., 30-40°C), to remove all traces of solvent.

  • Analysis: Weigh the final product to determine the percent recovery and assess its purity by measuring the melting point and running a TLC analysis against the crude material.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses the most common problems in a question-and-answer format.

Caption: Decision tree for troubleshooting common recrystallization issues.

Q3: My compound formed oily droplets instead of crystals. What is "oiling out" and how can I prevent it?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent.[3] This is problematic because impurities tend to be more soluble in the oily product than in the solvent, leading to poor purification.[11] For this compound, this is a significant risk if the solution temperature exceeds its melting point of 63-64°C.[1]

Causality & Solution:

  • Cause: The boiling point of the solvent or the temperature of the solution is higher than the compound's melting point.[12]

  • Immediate Fix: Re-heat the mixture to dissolve the oil completely. Add more of the "soluble" solvent to lower the saturation point and thus the temperature required for dissolution. Then, allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is itself allowed to cool to room temperature.

  • Prevention:

    • Use a Lower-Boiling Solvent System: Ensure your solvent or solvent mixture boils at a temperature safely below 63°C. The dichloromethane/hexane system is advantageous for this reason.[4]

    • Increase Solvent Volume: Using a slightly larger volume of solvent can allow the compound to dissolve at a temperature below its melting point.

    • Slow Cooling: Ensure very slow cooling to give molecules adequate time to orient into a crystal lattice rather than separating as a supercooled liquid.[12]

Q4: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: The absence of crystal formation is typically due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but requires an initiation event for nucleation.[3]

Solutions (in order of application):

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Seed Crystals: If you have a small amount of pure product, add one tiny crystal to the solution. This acts as a template for further crystallization.[3]

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt the slow cooling process again.[3]

  • Last Resort: If all else fails, the solvent can be removed completely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent system.[3]

Q5: My recovery of pure product is very low. What are the likely causes and how can I improve the yield?

A: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.

Causality & Solution:

  • Excess Solvent: This is the most common cause. Using too much of the "soluble" solvent will keep more of your product dissolved even at low temperatures. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Filtration: Filtering the crystals before allowing sufficient time for complete crystallization in the ice bath will result in loss of product. Ensure the flask has been cooled for at least 20-30 minutes.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product on the filter paper.

  • Inappropriate Solvent System: A solvent system in which the compound has moderate or high solubility even when cold is unsuitable and will lead to low recovery.[9]

To Improve Yield:

  • Optimize Solvent Volume: Be meticulous in using the minimum volume of hot solvent.

  • Maximize Cooling Time: Ensure the solution spends adequate time in the ice bath.

  • Recover a Second Crop: The mother liquor from the filtration can be concentrated by boiling off some solvent and re-cooling to obtain a second, often less pure, crop of crystals.

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the most likely impurities in my crude this compound?

A: The most common impurities originate from the synthesis, which typically involves the reaction of salicylaldehyde with 4-toluenesulfonyl chloride (tosyl chloride).[1] Therefore, the primary impurities are likely unreacted starting materials:

  • Salicylaldehyde

  • 4-Toluenesulfonyl chloride

  • Byproducts from side reactions.

A good recrystallization solvent system will keep these impurities dissolved in the mother liquor while your desired product crystallizes.

Q7: How do I properly assess the purity of my final product?

A: A combination of techniques should be used for a thorough purity assessment:

  • Melting Point Analysis: This is a fast and effective method. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2°C). Impurities will cause the melting point to be depressed and broaden. Compare your experimental value to the literature value of 63-64°C.[1]

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of your crude material and your recrystallized product in a suitable solvent (e.g., ethyl acetate) and spot them side-by-side on a TLC plate. A pure product should show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods (NMR/IR): For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are the gold standards.

Q8: What should I do if recrystallization fails to purify my compound sufficiently?

A: If, after one or two attempts at recrystallization, your product is still not pure (as indicated by a broad melting point or multiple spots on TLC), an alternative purification method is necessary. The most common and effective alternative is flash column chromatography on silica gel.[8] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent), often providing much higher resolution for difficult separations.

References

  • Cho, E. J., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Morgans, G. L., et al. (2007). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. PubMed. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Liu, T., et al. (2024). The crystal structure of 4-chloro-2-formylphenyl 4-methylbenzenesulfonate, C14H11ClO4S. De Gruyter. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Fujioka, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at: [Link]

  • ResearchGate. (2007). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Available at: [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Available at: [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Available at: [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]

  • O'Connor, J. (n.d.). Recrystallization. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • HFCAT. (n.d.). N-(2-Formylphenyl)-4-methylbenzenesulfonamide. Available at: [Link]

  • SpectraBase. (n.d.). (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Available at: [Link]

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Technical Support Center: Synthesis of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formylphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure the successful synthesis of this versatile intermediate.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound from salicylaldehyde and p-toluenesulfonyl chloride (TsCl) is a robust transformation. However, like any chemical reaction, it is not without its potential pitfalls. This section provides a detailed analysis of common side reactions and actionable solutions.

Q1: I'm observing a significant amount of unreacted salicylaldehyde in my reaction mixture. What are the likely causes and how can I resolve this?

A1: Incomplete reaction is a frequent issue with several potential root causes:

  • Insufficient Base: The reaction, often performed under Schotten-Baumann conditions, requires a base to neutralize the HCl byproduct.[1][2] If the base is insufficient, the reaction medium becomes acidic, protonating the phenoxide and inhibiting its nucleophilicity.

    • Solution: Ensure at least a stoichiometric equivalent of a suitable base, such as pyridine or triethylamine, is used. An excess of the base is often beneficial.

  • Hydrolyzed p-Toluenesulfonyl Chloride (TsCl): TsCl is highly susceptible to hydrolysis, forming p-toluenesulfonic acid, which is unreactive towards the alcohol.

    • Solution: Use fresh, high-purity TsCl. If the reagent has been stored for an extended period, it's advisable to test its activity or purify it prior to use.

  • Low Reaction Temperature: While lower temperatures can minimize side reactions, they can also significantly slow down the desired reaction.

    • Solution: If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature. Monitor the progress closely using Thin Layer Chromatography (TLC).

Q2: My final product is contaminated with a significant amount of a non-polar impurity. What is this byproduct and how can I prevent its formation?

A2: The most likely non-polar impurity is the corresponding chloride.

This side product forms when the chloride ion, generated from the HCl byproduct, acts as a nucleophile and displaces the newly formed tosylate group.

  • Mechanism: This is an SN2 reaction that is more prevalent with substrates that can form stable carbocations, such as benzylic systems.[3]

  • Prevention:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) to disfavor the substitution reaction.

    • Alternative Reagent: Consider using p-toluenesulfonic anhydride instead of tosyl chloride to eliminate the chloride ion from the reaction mixture.[3]

Q3: After workup, I've isolated a water-soluble impurity that is difficult to remove. What could it be?

A3: This is likely p-toluenesulfonic acid, resulting from the hydrolysis of excess TsCl during the aqueous workup.

  • Removal:

    • Aqueous Wash: A thorough wash of the organic layer with a saturated sodium bicarbonate solution will neutralize and remove the acidic impurity.

    • Brine Wash: A final wash with brine can help to break any emulsions and further remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting the hydroxyl group of salicylaldehyde to a tosylate?

A1: The hydroxyl group (-OH) is a poor leaving group.[4] By converting it to a tosylate (-OTs), we transform it into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[4][5] This activation is a cornerstone of synthetic organic chemistry.

Q2: What is the general mechanism for the tosylation of salicylaldehyde?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[6][7] The phenoxide ion, generated by the deprotonation of salicylaldehyde's hydroxyl group by a base, acts as a nucleophile and attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the desired sulfonate ester.[8]

Q3: Can the aldehyde group interfere with the tosylation reaction?

A3: Under the typical basic conditions of tosylation, the aldehyde group is generally stable. However, strong oxidizing conditions or certain nucleophiles could potentially react with the aldehyde. It's important to use a non-nucleophilic base like pyridine or triethylamine and to avoid oxidizing agents. Aldehydes can be oxidized to carboxylic acids, but this typically requires specific oxidizing agents like chromic acid or potassium permanganate.[9][10][11]

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • Salicylaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylaldehyde (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 equivalents) dropwise.

  • Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC until the salicylaldehyde is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary

ParameterTypical ValueNotes
Yield 85-95%Dependent on reaction conditions and purity of reagents.
Appearance Off-white to pale yellow solid
Melting Point VariesCheck supplier information for specific values.
Solubility Soluble in DCM, ethyl acetate, acetone.Sparingly soluble in hexanes.

Reaction Pathway and Side Reactions

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Salicylaldehyde Salicylaldehyde Product 2-Formylphenyl 4-methylbenzenesulfonate Salicylaldehyde->Product  + TsCl  Base (Pyridine) Unreacted_Sal Unreacted Salicylaldehyde Salicylaldehyde->Unreacted_Sal Incomplete Reaction TsCl TsCl Hydrolyzed_TsCl p-Toluenesulfonic acid TsCl->Hydrolyzed_TsCl  + H2O Chloride_Impurity 2-Chloromethyl- benzaldehyde Product->Chloride_Impurity  + Cl-

Caption: Main reaction pathway and potential side reactions.

References

  • Allen, A. D., et al. "Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates." Journal of the American Chemical Society.
  • Cromwell, N. H., and P. H. L. Wei. "Hydrolysis of oxiranylmethyl tosylates.
  • Organic Chemistry. "ACETOLYSIS of Tosylates mechanism #organicchemistry #namereaction." YouTube.
  • Chemistry LibreTexts.
  • SATHEE. "Chemistry Schotten Baumann Reaction."
  • Name Reactions in Organic Synthesis. Cambridge University Press.
  • ChemicalBook.
  • National Center for Biotechnology Information. "N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide."
  • Chemistry Steps.
  • Chemistry Steps. "Aldehydes and Ketones to Carboxylic Acids."
  • Chemistry Notes. "Schotten Baumann Reaction: Introduction, mechanism, procedure."
  • BYJU'S. "Schotten Baumann Reaction."
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  • National Center for Biotechnology Information. "N-(2-Formylphenyl)-4-toluenesulfonamide: a second monoclinic polymorph."
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  • BenchChem.
  • Acta Crystallographica Section E. "N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide."
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Technical Support Center: Preventing the Decomposition of Tosylates During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in organic synthesis: the prevention of tosylate decomposition. This guide is designed for researchers, scientists, and drug development professionals who utilize tosylates as key intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of tosylate chemistry and ensure the stability of your compounds throughout the synthetic process.

Introduction: The Dual Nature of Tosylates

Tosylates (p-toluenesulfonates) are indispensable intermediates in organic synthesis, prized for their ability to transform a poor leaving group (a hydroxyl group) into an excellent one.[1][2] This transformation is pivotal for facilitating nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][3] The efficacy of the tosylate leaving group stems from the resonance stabilization of the resulting tosylate anion, which delocalizes the negative charge across three oxygen atoms, rendering it a weak base.[4][5][6]

However, the very reactivity that makes tosylates so useful also renders them susceptible to decomposition. This guide will explore the common pitfalls that lead to the degradation of these valuable compounds and provide actionable strategies to mitigate these issues, ensuring the integrity and yield of your desired products.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction is not going to completion, and I'm observing a significant amount of my starting alcohol. What are the potential causes?

A1: Incomplete tosylation is a frequent issue that can often be traced back to the quality of your reagents and the reaction conditions.[7]

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Over time, tosyl chloride can hydrolyze to p-toluenesulfonic acid, which is unreactive. It is imperative to use freshly opened or purified TsCl for best results.[7] Recrystallization of TsCl may be necessary for optimal yields.[8]

    • Base: Amine bases such as pyridine and triethylamine (TEA) are hygroscopic and can absorb moisture. Water will readily react with TsCl, reducing its availability for the desired reaction.[7] Always use freshly distilled or anhydrous bases.[7]

    • Solvent: The presence of even trace amounts of water in the reaction solvent can lead to the hydrolysis of tosyl chloride, halting the reaction.[7][9] Ensure your solvent is rigorously dried before use.[10]

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of tosyl chloride or base will result in the incomplete consumption of the starting alcohol. It is common practice to use a slight excess of TsCl (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[7]

    • Temperature: While many tosylations are performed at 0 °C or room temperature, some hindered alcohols may require elevated temperatures to react.[8] However, higher temperatures can also promote side reactions.[1]

Q2: I've successfully synthesized my tosylate, but it appears to be decomposing during purification by column chromatography. What's happening?

A2: Decomposition on a silica gel column is a common problem for sensitive tosylates. The primary culprit is the acidic nature of standard silica gel, which can catalyze decomposition.[9]

  • Acid-Catalyzed Decomposition: The acidic protons on the surface of silica gel can promote elimination reactions or hydrolysis of the tosylate.

  • Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for decomposition.[9]

Q3: My purified tosylate is decomposing upon storage. How can I prevent this?

A3: Tosylates can be sensitive to atmospheric moisture, leading to hydrolysis back to the corresponding alcohol.[9] Proper storage is crucial for maintaining their integrity.

  • Moisture Sensitivity: Exposure to air and moisture will degrade the tosylate over time.[9]

  • Thermal Instability: Some tosylates, particularly benzylic tosylates, are inherently unstable and can decompose even at room temperature.[11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis, purification, and storage of tosylates.

Problem 1: Decomposition During the Reaction or Workup

Symptoms:

  • Formation of unexpected byproducts, such as alkenes or alkyl chlorides.

  • Low yield of the desired tosylate.

  • Appearance of a dark brown or black color in the reaction mixture.[11]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Water Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents.[9]
High Reaction Temperature Maintain low temperatures (e.g., 0 °C) throughout the reaction and workup to minimize side reactions.[1][9]
Nucleophilic Chloride Ion The chloride ion generated from tosyl chloride can act as a nucleophile, leading to the formation of an alkyl chloride byproduct.[9][12] For sensitive substrates, consider using p-toluenesulfonic anhydride (Ts₂O) to eliminate the chloride ion source.[9]
Base-Promoted Elimination The base used in the reaction (e.g., pyridine, triethylamine) can promote E2 elimination, especially with secondary and tertiary alcohols, to form an alkene.[1] Use a non-nucleophilic, sterically hindered base, or carefully control the reaction temperature.

Experimental Workflow: General Tosylation of a Primary Alcohol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Dry glassware (oven/flame-dried) prep2 Use anhydrous solvent (e.g., DCM) prep3 Use anhydrous base (e.g., pyridine) react1 Dissolve alcohol (1.0 eq) in DCM under N₂/Ar prep3->react1 react2 Cool to 0 °C react1->react2 react3 Add base (e.g., pyridine, 1.5 eq) react2->react3 react4 Slowly add TsCl (1.2 eq) react3->react4 react5 Stir at 0 °C to RT react4->react5 workup1 Quench with cold water/dilute acid react5->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over Na₂SO₄/MgSO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 Purification Purification workup5->Purification

Caption: General workflow for alcohol tosylation.

Problem 2: Decomposition During Column Chromatography

Symptoms:

  • Streaking of the product spot on TLC.

  • Low recovery of the tosylate from the column.

  • Isolation of elimination or hydrolysis byproducts.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acidic Silica Gel Neutralize the silica gel by preparing the slurry in an eluent containing 1-2% triethylamine.[9] Alternatively, use a less acidic stationary phase like neutral alumina.[9]
Prolonged Contact Time Perform flash chromatography to minimize the time the compound spends on the column.[9]
Inappropriate Solvent System An overly polar eluent can increase the interaction of the tosylate with the silica gel, leading to decomposition. Optimize the solvent system using TLC to ensure a reasonable Rf value (0.3-0.5).

Experimental Protocol: Purification by Neutralized Flash Chromatography

  • Prepare the Eluent: Based on TLC analysis, prepare the appropriate eluent (e.g., Hexane/Ethyl Acetate). Add triethylamine to a final concentration of 1-2% (v/v).

  • Pack the Column: Prepare a slurry of silica gel in the neutralized eluent and pack the column.

  • Load the Sample: Dissolve the crude tosylate in a minimal amount of the eluent and load it onto the column.

  • Elute: Run the column quickly, collecting fractions.

  • Analyze and Combine: Analyze the fractions by TLC and combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature.

Problem 3: Decomposition Upon Storage

Symptoms:

  • The purified, solid tosylate turns into a dark oil or liquid over time.[11]

  • NMR analysis of the stored sample shows the presence of the starting alcohol or other degradation products.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Exposure to Atmospheric Moisture Store the purified tosylate in a sealed vial under an inert atmosphere (e.g., argon or nitrogen).[9]
Exposure to Light Store the compound in an amber vial or in the dark to prevent light-catalyzed decomposition.
Elevated Temperature Store the tosylate in a freezer (-20 °C) to slow down decomposition pathways.[9] For highly unstable tosylates, a -80 °C freezer may be necessary.

Decomposition Pathways of Tosylates

G R-OTs R-OTs R-OH R-OH R-OTs->R-OH Hydrolysis (H₂O) Alkene Alkene R-OTs->Alkene Elimination (Base) R-Cl R-Cl R-OTs->R-Cl Substitution (Cl⁻) R-Nu R-Nu R-OTs->R-Nu Desired Substitution (Nu⁻)

Caption: Common decomposition and reaction pathways for tosylates.

Advanced Considerations for Hindered or Sensitive Substrates

For substrates that are sterically hindered or particularly sensitive, standard tosylation conditions may fail or lead to significant decomposition.

  • Hindered Alcohols: For hindered secondary or tertiary alcohols that are slow to react, consider using methanesulfonyl chloride (mesyl chloride, MsCl) which can be more reactive.[8] In some cases, heating the reaction with a catalytic amount of 4-dimethylaminopyridine (DMAP) may be necessary.[8][10]

  • Acid-Sensitive Substrates: If your molecule contains acid-labile functional groups, the HCl generated during the reaction can cause unwanted side reactions. Using pyridine as both the base and the solvent can be beneficial in these cases.[13]

  • Alternative Sulfonylating Agents: For substrates that are prone to nucleophilic attack by chloride, using p-toluenesulfonic anhydride (Ts₂O) is a good alternative as it does not produce a nucleophilic chloride byproduct.[9]

Conclusion

The successful synthesis and application of tosylates hinge on a thorough understanding of their stability and reactivity. By carefully selecting high-quality reagents, optimizing reaction conditions, and employing appropriate purification and storage techniques, researchers can minimize decomposition and maximize the yield of their desired products. This guide provides a foundational framework for troubleshooting common issues, but it is essential to consider the unique properties of each substrate and tailor the experimental approach accordingly.

References
  • Loudon, G. M. & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
  • Sciencemadness.org. (n.d.). Elimination of Tosylates. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry, 4, 33. Retrieved from [Link]

  • Various Authors. (2013, April 30). How can I tosylate a hindered secondary alcohol? ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Reddit. (2023, June 7). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros. Retrieved from [Link]

  • Pelletier, J. D., & Cammers, A. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 50(52), 7306-7308.
  • Reddit. (2024, April 6). Tosylate displacement reaction. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (n.d.). Help with recrystallization for a tosylate. r/chemistry. Retrieved from [Link]

  • Bartleby.com. (n.d.). Tosylate. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Maini, L., et al. (2021). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Molecules, 26(1), 63. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Li, J., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(10), 12058-12067. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Formylphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot failed or low-yielding reactions. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the potential interferences between them?

This compound possesses two key functional groups: an aldehyde (formyl group) and a tosylate group. The aldehyde is an electrophilic center susceptible to nucleophilic attack, making it a prime candidate for reactions like Wittig olefination, reductive amination, and aldol condensations. The tosylate is an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution (SNAAr) reactions.

The primary challenge arises from the potential for cross-reactivity, especially under basic conditions. Strong bases used to deprotonate nucleophiles for reaction at the aldehyde can also promote hydrolysis of the tosylate group or facilitate unwanted side reactions. Conversely, reaction conditions targeting the tosylate group might affect the stability of the aldehyde.

Troubleshooting Guide: Common Failed Reactions

This section is structured as a series of common problems encountered during reactions with this compound, followed by a detailed analysis of potential causes and recommended solutions.

Scenario 1: Failed Wittig or Horner-Wadsworth-Emmons (HWE) Reaction

Problem: You are attempting to convert the aldehyde group to an alkene using a Wittig or HWE reagent, but you observe no product, low yield, or a complex mixture of byproducts.

Initial Observation: TLC analysis shows unreacted starting material and potentially a new, more polar spot.

Root Cause Analysis and Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed Wittig/HWE reactions.

In-Depth Explanation:

  • Ylide Instability: Phosphonium ylides, especially non-stabilized ones, can be unstable and reactive.[1] Generating the ylide at low temperatures and adding the aldehyde promptly can mitigate decomposition. For HWE reactions, the phosphonate carbanions are generally more stable.[2][3][4][5][6]

  • Base-Induced Side Reactions: The choice of base is critical. Strong, nucleophilic bases like sodium ethoxide can attack the electrophilic sulfur of the tosylate, leading to its cleavage. Using a non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is often preferred.[7] However, even with these, slow addition at low temperatures is crucial to prevent localized high concentrations of base that can lead to side reactions. The presence of a phenolic byproduct (from tosylate hydrolysis) can also complicate the reaction by consuming the base.[7]

  • Aldehyde Reactivity: In the presence of strong bases and no alpha-protons, aldehydes can undergo the Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid. While less common under typical Wittig/HWE conditions, it's a possibility with excess strong base.

Recommended Protocol for a Horner-Wadsworth-Emmons Reaction:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the phosphonate ester (1.1 eq.) in anhydrous THF.

  • Ylide Formation: Cool the solution to 0 °C and add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.

  • Reaction: Cool the resulting ylide solution back to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification by column chromatography.

Scenario 2: Failed Reductive Amination

Problem: You are trying to synthesize a secondary amine by reacting this compound with a primary amine, followed by reduction, but the yield is low, or you isolate the starting aldehyde.

Initial Observation: TLC or LC-MS analysis shows the presence of the starting aldehyde and amine, with little to no desired product.

Root Cause Analysis and Troubleshooting Workflow:

Sources

Technical Support Center: Optimization of Reaction Conditions for Tosylation of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tosylation of salicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will delve into the critical parameters of the reaction, providing troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of salicylaldehyde tosylate.

The tosylation of a hydroxyl group is a fundamental reaction in organic synthesis, converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[1][2][3] This transformation is pivotal for subsequent nucleophilic substitution or elimination reactions.[1][2] Salicylaldehyde, with its phenolic hydroxyl group, presents unique challenges due to the electronic properties of the benzene ring and the presence of the aldehyde functionality. This guide will provide the expertise and insights needed to overcome these challenges.

Troubleshooting Guide

The following table addresses common issues encountered during the tosylation of salicylaldehyde, their probable causes, and scientifically-grounded solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Degraded p-Toluenesulfonyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, rendering it inactive.[4] 2. Wet Reagents/Solvent: The presence of water will hydrolyze TsCl, preventing the reaction with salicylaldehyde.[4][5] 3. Inappropriate Base: The chosen base may not be strong enough to effectively neutralize the HCl byproduct, thereby slowing or halting the reaction.1. Use fresh or recently purified TsCl. Recrystallization from hexane can remove impurities.[6] 2. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled bases like pyridine or triethylamine (TEA).[4] 3. Pyridine is a common and effective base for this reaction as it also acts as a nucleophilic catalyst.[7] For sterically hindered phenols, stronger, non-nucleophilic bases might be considered.
Formation of a White Precipitate and Low Yield 1. Reaction with Water: The cloudy white appearance often suggests the formation of p-toluenesulfonic acid from the reaction of TsCl with moisture.[5] 2. Insoluble Base-HCl Salt: The hydrochloride salt of the amine base (e.g., triethylammonium chloride) may precipitate out of the reaction mixture.1. Rigorously exclude water from the reaction. 2. This is a normal byproduct of the reaction. Ensure it is removed during the workup. The main concern is the primary reaction not proceeding due to moisture.
Presence of Unreacted Salicylaldehyde 1. Insufficient TsCl or Base: A stoichiometric deficiency of either reagent will lead to incomplete conversion.[4] 2. Low Reaction Temperature: While the reaction is often started at 0°C to control exothermicity, it may require warming to room temperature or gentle heating to proceed to completion.[8][9]1. Use a slight excess of TsCl (1.2-1.5 equivalents) and base (1.5-2.0 equivalents) to drive the reaction forward.[4][10] 2. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, allow it to warm to room temperature and continue monitoring.[8]
Formation of Side Products 1. Reaction at the Aldehyde: While generally stable, under certain conditions, the aldehyde group could potentially react. 2. Polymerization: Phenolic compounds can be prone to polymerization under harsh basic or acidic conditions.1. If aldehyde reactivity is a concern, consider protecting it as an acetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA) prior to tosylation.[11] 2. Maintain controlled reaction conditions, particularly temperature and the rate of addition of reagents.
Difficult Purification 1. Removal of Excess Pyridine/TEA: These bases can be difficult to remove completely by simple extraction. 2. Co-elution of Product and Impurities: The desired product and any unreacted starting material or byproducts may have similar polarities, making chromatographic separation challenging.1. During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer.[12][13] 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization is also a powerful purification technique for solid products.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the tosylation of salicylaldehyde.

troubleshooting_workflow start Reaction Start check_completion Monitor by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material check_reagents Check Reagent Quality (TsCl, Base, Solvent) incomplete->check_reagents check_stoichiometry Verify Stoichiometry (Excess TsCl/Base) incomplete->check_stoichiometry increase_temp Increase Temperature (RT or gentle heat) incomplete->increase_temp workup Aqueous Workup complete->workup purification Purification (Chromatography/ Recrystallization) workup->purification final_product Pure Salicylaldehyde Tosylate purification->final_product

Caption: A decision-tree for troubleshooting the tosylation of salicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine often used as the base in tosylation reactions?

A1: Pyridine serves a dual purpose in tosylation reactions. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Secondly, it can act as a nucleophilic catalyst. The pyridine nitrogen attacks the sulfonyl chloride, forming a highly reactive pyridinium-sulfonyl intermediate, which is then more readily attacked by the alcohol.[7]

Q2: My reaction is very slow. Can I heat it to speed it up?

A2: Yes, gentle heating can often increase the rate of a slow tosylation reaction.[14] Many procedures call for the reaction to be stirred at room temperature after the initial addition of reagents at 0°C.[8] However, excessive heat should be avoided as it can promote the formation of side products. It is crucial to monitor the reaction's progress by TLC to determine the optimal temperature and reaction time.

Q3: Is it necessary to protect the aldehyde group of salicylaldehyde before tosylation?

A3: In most standard tosylation conditions (TsCl, pyridine), the aldehyde group is generally unreactive. However, if you are using particularly harsh conditions or if you observe side reactions involving the aldehyde, protection may be necessary.[11] A common method is to form a cyclic acetal using ethylene glycol and an acid catalyst, which can be removed after the tosylation is complete.[11]

Q4: What is the expected stereochemical outcome of a tosylation reaction?

A4: A key advantage of tosylation is that the reaction occurs at the oxygen atom of the hydroxyl group, and the carbon-oxygen bond is not broken.[1][15] This means that if the hydroxyl group is attached to a chiral center, the stereochemistry at that center is retained during the formation of the tosylate.[1][3][14] Subsequent SN2 reactions on the tosylate will then proceed with inversion of configuration.[3][14][16]

Q5: How can I confirm that I have successfully synthesized salicylaldehyde tosylate?

A5: The product can be characterized using standard analytical techniques. In ¹H NMR spectroscopy, you would expect to see the appearance of a new singlet for the methyl group of the tosyl group at around 2.4 ppm, in addition to the signals for the aromatic protons and the aldehyde proton. IR spectroscopy would show characteristic peaks for the sulfonyl group (S=O) stretches.

Visualizing the Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the tosylation of an alcohol using TsCl and pyridine.

tosylation_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Salicylaldehyde Salicylaldehyde-OH Intermediate1 Oxonium Intermediate Salicylaldehyde->Intermediate1 attacks S TsCl TsCl TsCl->Intermediate1 Intermediate1_step2 Oxonium Intermediate Pyridine Pyridine Product Salicylaldehyde-OTs Pyridine->Product removes H+ Pyridinium Pyridinium-HCl Pyridine->Pyridinium Intermediate1_step2->Product

Caption: Mechanism of salicylaldehyde tosylation with TsCl and pyridine.

Experimental Protocols

General Protocol for the Tosylation of Salicylaldehyde

This protocol provides a reliable starting point for the tosylation of salicylaldehyde. Optimization may be required based on your specific experimental setup and desired scale.

Materials:

  • Salicylaldehyde (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous pyridine (used as both base and solvent) or Anhydrous dichloromethane (DCM) as solvent and Triethylamine (TEA) (1.5 eq.) as base.[8][10]

  • Anhydrous sodium sulfate or magnesium sulfate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylaldehyde (1.0 eq.) in anhydrous pyridine or DCM.

  • Cool the solution to 0°C in an ice bath.

  • If using DCM as a solvent, add triethylamine (1.5 eq.) to the stirred solution.[8]

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0°C.[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.[8]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine/TEA), deionized water, saturated sodium bicarbonate solution, and brine.[8][10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure salicylaldehyde tosylate.[10]

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • ResearchGate. (2022, October 21). What is the best Protecting agent for salicylaldehyde group?[Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?[Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • ResearchGate. (2006). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. [Link]

  • Wikipedia. Tosyl group. [Link]

  • Google Patents. (1940).
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • ResearchGate. (2019). Behavior of salicylaldehyde under optimized reaction conditions. [Link]

  • White Rose Research Online. (2018). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]

  • National Institutes of Health. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • ResearchGate. (2017). Consideration of selectivity in tosylation of alcohols in the absence of KOH. [Link]

  • National Institutes of Health. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • OrgoSolver. (2023). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

  • Organic Syntheses. (2011). PREPARATION OF (Sa)-(−)-N-(1,1'-DINAPHTHYL-2,2'-DIYL)METHANE-SULFINAMIDE. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • MDPI. (2024). Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Google Patents. (1993).
  • Reddit. (2015, June 7). Tosylation problem. Any thoughts?[Link]

  • National Institutes of Health. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • YouTube. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Sciencemadness Discussion Board. (2014, June 2). post tosylation purification. [Link]

  • Scilit. (2021). Zinc Bromide-Promoted Tosylation of Alcohols Allows Efficient Temperature-Controlled Primary Hydroxy Sulfonylation. [Link]

  • Sciencemadness Discussion Board. (2017, February 11). Preparation of Salicylaldehyde. [Link]

  • Oriental Journal of Chemistry. (2014). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]

  • ResearchGate. (2014, November 21). Which reagent will work to oxidize salicyl alcohol to salicylaldehyde?[Link]

  • PubMed. (2011). Treatment of Alcohols With Tosyl Chloride Does Not Always Lead to the Formation of Tosylates. [Link]

  • Chemistry Stack Exchange. (2014, August 27). Reaction Pathways - Substitution and elimination. [Link]

Sources

removal of unreacted tosyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling a common yet critical challenge in organic synthesis: the removal of unreacted tosyl chloride (TsCl) and its byproducts from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require robust, field-tested solutions.

Introduction: The Persistent Problem of Tosyl Chloride

Tosyl chloride is a widely used reagent for the tosylation of alcohols, amines, and other nucleophiles, a crucial transformation in the synthesis of complex molecules and pharmaceutical intermediates. However, its reactivity also leads to the formation of persistent impurities, primarily unreacted TsCl and its hydrolysis product, p-toluenesulfonic acid (TsOH). These byproducts can complicate downstream reactions and purification processes. This guide provides a systematic approach to troubleshooting and resolving these challenges.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of reactions involving tosyl chloride.

Frequently Asked Questions (FAQs)

Q1: My aqueous workup isn't removing all the tosyl chloride. I still see it in my NMR spectrum. Why is this happening and what can I do?

A: This is a frequent issue. While tosyl chloride is reactive towards water, its hydrolysis can be slow, especially in organic solvents or at neutral pH. Furthermore, if your product is highly nonpolar, the unreacted TsCl can be carried through the extraction process.

Troubleshooting Steps:

  • Increase Basicity and Temperature: The rate of TsCl hydrolysis is significantly increased under basic conditions and with gentle heating. After the main reaction is complete, consider adding an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and stirring vigorously for 1-2 hours. Gentle warming (e.g., to 40 °C) can further accelerate this process.

  • Use a Nucleophilic Scavenger: A more effective method is to add a nucleophilic amine to the reaction mixture before the aqueous workup. This scavenger will react rapidly with the excess TsCl to form a water-soluble sulfonamide.

    • Common Scavengers: Pyridine, triethylamine (often used as the base in the reaction itself), or N,N-dimethylethanolamine are excellent choices.

    • Mechanism Insight: These amines are more nucleophilic than water and will preferentially attack the sulfonyl chloride, forming a highly polar and water-soluble tosylamide, which is then easily removed during the aqueous extraction.

Q2: I've tried quenching with an amine, but now I'm struggling to remove the resulting tosylamide. What are my options?

A: While tosylamides are generally more water-soluble than tosyl chloride, their removal can still be challenging, especially if they have some organic solubility.

Troubleshooting Steps:

  • Acidic Wash: Perform an extraction with dilute aqueous acid (e.g., 1 M HCl). Most scavenger amines, once converted to the tosylamide, can be protonated to form a more water-soluble ammonium salt. This is particularly effective for scavengers like pyridine or triethylamine.

  • Chromatography Considerations: If the tosylamide persists, it will need to be removed by chromatography. Fortunately, tosylamides are typically much more polar than the starting tosyl chloride, making them easier to separate from many organic products. A standard silica gel column with a gradient elution from a nonpolar solvent (like hexanes) to a more polar solvent (like ethyl acetate) should effectively separate your product from the polar tosylamide.

Q3: Can I use precipitation to remove tosyl chloride or its byproducts?

A: Yes, precipitation can be a very effective and scalable method, particularly for removing the p-toluenesulfonic acid byproduct.

Methodology:

  • For TsOH Removal: If your desired product is soluble in a nonpolar solvent (e.g., dichloromethane, diethyl ether), the TsOH byproduct, which is a salt, will often precipitate out. You can then simply filter the reaction mixture to remove the solid TsOH.

  • For Product Precipitation: In some cases, if your product is a solid and less soluble than the tosyl chloride and other impurities, you may be able to selectively precipitate it by adding an anti-solvent. For example, if your reaction is in a polar solvent like THF, adding water or hexanes might cause your product to crystallize out, leaving the impurities in the solution.

Q4: Is there a solid-phase scavenger I can use to simplify the workup?

A: Absolutely. Using a solid-supported scavenger is an elegant solution that can significantly simplify purification by eliminating the need for aqueous extractions to remove the scavenger and its byproducts.

Recommended Scavengers:

  • Polymer-Bound Amines: Resins such as aminomethylated polystyrene or polymer-bound piperazine are commercially available. These function similarly to liquid amine scavengers but can be removed by simple filtration.

  • Mechanism: The resin-bound nucleophile reacts with the excess tosyl chloride. The resulting resin-bound tosylamide is then removed from the reaction mixture by filtration, leaving your product in the solution. This technique is highly efficient and amenable to high-throughput synthesis.

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for the most effective methods of removing unreacted tosyl chloride.

Protocol 1: Amine Scavenger Quench and Extraction

This is the most common and generally effective method for small to medium-scale reactions.

Step-by-Step Procedure:

  • Reaction Completion: Once your primary reaction is complete (as determined by TLC, LC-MS, or another appropriate method), cool the reaction mixture to room temperature.

  • Scavenger Addition: Add a nucleophilic amine scavenger (e.g., 1.5 equivalents relative to the initial amount of tosyl chloride) to the reaction mixture. N,N-dimethylethanolamine is a good choice due to the high water solubility of its corresponding tosylamide.

  • Quenching: Stir the mixture vigorously for 1-2 hours at room temperature. The reaction can be gently warmed to 40 °C to ensure complete quenching of the tosyl chloride.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of water and shake vigorously.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove any remaining amine scavenger).

      • Saturated aqueous NaHCO₃ (to neutralize any TsOH).

      • Brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by chromatography or crystallization).

Workflow Diagram: Decision-Making for Tosyl Chloride Removal

Removal_Workflow start Reaction Complete (Excess TsCl Present) check_product_solubility Is the product soluble in a nonpolar solvent? start->check_product_solubility Alternative amine_quench Perform Amine Scavenger Quench start->amine_quench Default Method solid_phase Use Solid-Phase Scavenger start->solid_phase For Simplified Workup check_product_solubility->amine_quench No precipitation Consider Anti-Solvent Precipitation check_product_solubility->precipitation Yes check_product_polarity Is the product significantly less polar than the tosylamide? chromatography Silica Gel Chromatography check_product_polarity->chromatography No final_product Purified Product check_product_polarity->final_product Yes extraction Aqueous Extraction (Acid/Base Washes) amine_quench->extraction extraction->check_product_polarity chromatography->final_product filtration Filtration solid_phase->filtration filtration->final_product precipitation->final_product

Caption: Decision workflow for selecting a purification strategy.

Data Summary: Comparison of Removal Methods
MethodPrincipleProsConsBest Suited For
Aqueous Hydrolysis Reaction with waterSimple, uses common reagents.Slow, often incomplete, may require heat.Reactions where the product is very stable to base and heat.
Amine Scavenging Reaction with a nucleophilic amineFast, efficient, forms a more polar byproduct.Requires removal of the scavenger and tosylamide.General-purpose, small to medium-scale synthesis.
Solid-Phase Scavenging Reaction with a polymer-bound amineSimplified workup (filtration only), high purity.Higher cost of reagents.High-throughput synthesis, parallel chemistry.
Precipitation Differential solubilityScalable, avoids chromatography.Product and impurity solubility must be suitable.Crystalline products, large-scale synthesis.
Chromatography Adsorption to stationary phaseHigh purity achievable.Time-consuming, solvent-intensive, not ideal for large scale.Final purification step for high-purity materials.

Part 3: Mechanistic Insights

Understanding the underlying chemistry is key to effective troubleshooting.

Diagram: Quenching of Tosyl Chloride

Quenching_Mechanism tscl Tosyl Chloride (TsCl) (Problematic Impurity) product Water-Soluble Tosylamide (Easily Removed) tscl->product Reacts with scavenger Nucleophilic Scavenger (e.g., R₃N) scavenger->product Forms

Caption: Conversion of TsCl to a water-soluble byproduct.

The success of the amine scavenger strategy hinges on a simple principle: converting a moderately polar, water-insoluble impurity (TsCl) into a highly polar, water-soluble one (the tosylamide). This significant change in polarity is what allows for its effective removal through aqueous extraction.

References

  • Tosyl Chloride Hydrolysis: While a specific paper on the kinetics of tosyl chloride hydrolysis is not readily available, the principle is a fundamental concept in organic chemistry, often discussed in textbooks and methodology guides. The increased rate of sulfonyl chloride hydrolysis under basic conditions is a well-established phenomenon. (Source: Organic Chemistry textbooks and general chemical knowledge).
  • Nucleophilic Scavengers in Synthesis: The use of nucleophilic amines to quench electrophilic reagents is a standard and widely documented practice in chemical synthesis.
  • Solid-Phase Scavengers: The application of polymer-bound reagents and scavengers is a cornerstone of modern combinatorial and high-throughput chemistry. (Source: "Polymer-Supported Reagents and Scavengers in Synthesis," Chemical Reviews, 2003, 103 (3), pp 893–936).

characterization of byproducts in 2-Formylphenyl 4-methylbenzenesulfonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Formylphenyl 4-methylbenzenesulfonate Reactions

Welcome to the technical support guide for the synthesis and characterization of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating the formation of common byproducts. Our goal is to provide practical, experience-driven insights to ensure the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is a standard tosylation reaction. It involves the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with p-toluenesulfonyl chloride (TsCl). The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or pyridine, which acts as a nucleophilic catalyst and neutralizes the hydrochloric acid (HCl) byproduct.[1][2] The phenolic hydroxyl group of salicylaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.[3][4]

Q2: What are the most common byproducts I should expect in this reaction?

A2: Byproduct formation is a common challenge. The most frequently encountered impurities include:

  • Unreacted Starting Materials: Salicylaldehyde and p-toluenesulfonyl chloride.

  • p-Toluenesulfonic Acid (TsOH): Formed from the hydrolysis of excess p-toluenesulfonyl chloride by trace amounts of water in the reaction.[5][6]

  • 2-(Tosyloxy)benzoic Acid: Results from the oxidation of the aldehyde group on the desired product. Aldehydes are generally easy to oxidize, and this can occur if the reaction is exposed to air for extended periods or if certain oxidizing contaminants are present.[7][8]

  • Dimeric or Oligomeric Species: Salicylaldehyde can undergo self-condensation or form bicyclic anhydro dimers, especially under certain reaction conditions, which can lead to poor yields.[9][10]

  • Amine Hydrochloride Salt: The base used (e.g., triethylamine) will react with the HCl generated to form a salt (e.g., triethylammonium chloride), which typically precipitates from the reaction mixture.

Q3: Why is it critical to use anhydrous conditions for this reaction?

A3: The presence of water is highly detrimental to tosylation reactions. p-Toluenesulfonyl chloride is highly reactive towards water, undergoing rapid hydrolysis to form p-toluenesulfonic acid (TsOH).[5] This process consumes the TsCl, reducing the yield of the desired product and introducing a highly polar, acidic impurity that can complicate purification. Therefore, using anhydrous solvents and fresh, dry reagents is paramount for success.[5][11]

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[12] By spotting the reaction mixture alongside the starting salicylaldehyde, you can track the consumption of the starting material and the formation of the new, typically less polar, product spot. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.[12][13]

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Observation 1: My TLC plate shows a persistent starting material spot and a new, highly polar spot that streaks from the baseline.

  • Question: What is this streaking spot, and why is my reaction incomplete?

  • Expert Analysis: The streaking spot with a very low Rf value is characteristic of p-toluenesulfonic acid (TsOH). Its high polarity causes it to interact strongly with the silica gel on the TLC plate. The presence of both TsOH and unreacted starting material strongly suggests that your p-toluenesulfonyl chloride has been consumed by reacting with moisture in your setup.[5][6]

  • Causality: This issue stems directly from inadequate control of moisture. Hygroscopic bases (like pyridine or TEA) and solvents that have not been rigorously dried are common sources of water.[5][14] Old tosyl chloride may also have already hydrolyzed upon storage.

  • Recommended Action:

    • Reagent Quality: Use a fresh bottle of p-toluenesulfonyl chloride or recrystallize the existing stock. Ensure your amine base is freshly distilled and your solvent is anhydrous.

    • Reaction Setup: Assemble your glassware hot from the oven and cool it under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.

    • Stoichiometry: Consider using a slight excess (1.2-1.5 equivalents) of TsCl to help drive the reaction to completion, assuming moisture can be reasonably controlled.[5]

Observation 2: The reaction appears complete by TLC, but my final product's ¹H NMR spectrum shows a diminished aldehyde proton peak (~9.9 ppm) and a new, broad singlet far downfield (>10 ppm).

  • Question: What does this unexpected NMR signal indicate?

  • Expert Analysis: This spectral evidence points to the oxidation of the aldehyde functional group to a carboxylic acid. The aldehyde proton signal is replaced by the characteristic broad signal of a carboxylic acid proton.

  • Causality: The aldehyde group in the salicylaldehyde moiety is susceptible to oxidation.[7][15] This can happen under various oxidizing conditions, sometimes even with prolonged exposure to air during a long reaction or workup. The oxidation occurs via an intermediate 1,1-diol (hydrate), which forms from the aldehyde's reaction with water.[7]

  • Recommended Action:

    • Inert Atmosphere: Ensure the reaction is run under a consistently positive pressure of an inert gas like Nitrogen or Argon from start to finish.

    • Reaction Time: Do not let the reaction run unnecessarily long once TLC indicates completion.

    • Workup: Perform the aqueous workup efficiently to minimize the product's exposure to potentially oxidizing conditions.

Observation 3: My reaction mixture became a thick, cloudy white suspension immediately after adding the reagents.

  • Question: Is this normal, or is it a sign of a problem?

  • Expert Analysis: This is usually a normal and expected observation. The cloudy white precipitate is the hydrochloride salt of the amine base used (e.g., triethylammonium chloride).

  • Causality: The tosylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of alcohol that reacts. The amine base scavenges this HCl, forming an ammonium salt that is often insoluble in common organic solvents like dichloromethane, causing it to precipitate.[14]

  • Recommended Action:

    • No immediate action required. The precipitation is a visual indicator that the reaction is proceeding.

    • Ensure Stirring: Use a magnetic stir bar that is sufficiently large and powerful to maintain effective stirring of the heterogeneous mixture.

    • Filtration: This salt will be removed during the subsequent aqueous workup.

Byproduct Characterization Summary

The table below summarizes the key analytical data for identifying the product and its most common byproducts.

Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃)Key IR Bands (cm⁻¹)
This compound (Product) C₁₄H₁₂O₄S276.31~9.9 ppm (s, 1H, -CHO), ~7.9-7.2 ppm (m, 8H, Ar-H), ~2.4 ppm (s, 3H, Ar-CH₃)~1700 (C=O, aldehyde), ~1370 & ~1180 (S=O, sulfonate)
Salicylaldehyde (Starting Material) C₇H₆O₂122.12~11.0 ppm (s, 1H, -OH), ~9.9 ppm (s, 1H, -CHO), ~7.6-6.9 ppm (m, 4H, Ar-H)~3200 (br, O-H), ~1665 (C=O, aldehyde)
p-Toluenesulfonic Acid (Byproduct) C₇H₈O₃S172.20>10 ppm (br s, 1H, -SO₃H), ~7.8 & 7.3 ppm (d, 4H, Ar-H), ~2.4 ppm (s, 3H, Ar-CH₃)~3000 (v br, O-H), ~1215 & ~1125 (S=O)
2-(Tosyloxy)benzoic Acid (Byproduct) C₁₄H₁₂O₅S292.31>10 ppm (br s, 1H, -COOH), ~8.1-7.2 ppm (m, 8H, Ar-H), ~2.4 ppm (s, 3H, Ar-CH₃)~3000 (v br, O-H), ~1690 (C=O, acid), ~1375 & ~1180 (S=O)

Visualizing Reaction and Byproduct Pathways

The following diagrams illustrate the intended reaction and the potential side reactions that can occur.

ReactionPathway cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Product 2-Formylphenyl 4-methylbenzenesulfonate Salicylaldehyde->Product + Base (e.g., TEA) - HCl TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Product + Base (e.g., TEA) - HCl

Caption: Desired synthetic route to the target compound.

ByproductFormation TsCl TsCl TsOH p-Toluenesulfonic Acid (TsOH) TsCl->TsOH Hydrolysis Water H₂O (Trace) Water->TsOH Product Product OxidizedProduct 2-(Tosyloxy)benzoic Acid Product->OxidizedProduct Oxidation Oxidant [O] (e.g., Air) Oxidant->OxidizedProduct Salicylaldehyde Salicylaldehyde Dimer Dimer / Oligomer Salicylaldehyde->Dimer Self-Condensation

Caption: Major pathways leading to common byproducts.

Experimental Protocols

Protocol 1: General Aqueous Workup for Byproduct Removal

This procedure is designed to remove acidic byproducts (TsOH, unreacted TsCl) and the amine hydrochloride salt after the reaction is deemed complete by TLC.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water to quench the reaction and dissolve the amine hydrochloride salt.

  • Phase Separation: Transfer the mixture to a separatory funnel. If using a solvent like dichloromethane, it will form the lower organic layer.

  • Acidic Wash (Optional but Recommended): Wash the organic layer with a dilute acid, such as 1M HCl, to remove any remaining free amine base.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] This is a critical step. The basic wash will react with and extract the acidic p-toluenesulfonic acid (TsOH) into the aqueous layer. It will also hydrolyze and extract any remaining unreacted TsCl.[6]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography.[6]

Protocol 2: Troubleshooting Workflow

This logical flow can guide your characterization and purification strategy when byproducts are suspected.

TroubleshootingWorkflow start Analyze Crude Product by TLC/NMR q1 Is there a low Rf streaking spot on TLC? start->q1 a1_yes Likely TsOH byproduct. Perform NaHCO₃ wash. q1->a1_yes Yes q2 Does ¹H NMR show a carboxylic acid peak? q1->q2 No a1_yes->q2 a2_yes Oxidized byproduct present. Purify via chromatography. q2->a2_yes Yes q3 Are starting materials still present? q2->q3 No a2_yes->q3 a3_yes Incomplete reaction. Optimize conditions (reagents, time) or purify via chromatography. q3->a3_yes Yes end_node Pure Product q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting product impurities.

References

  • Markó, I. E., et al. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Diop, A., et al. (n.d.). Tosylation and Characterization of Lignin in Water. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Google Patents. (n.d.). WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.
  • Purechemistry. (2023). Oxidation reaction of alcohols and aldehydes. Available at: [Link]

  • ResearchGate. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Available at: [Link]

  • Analytical Chemistry - ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Available at: [Link]

  • OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. Available at: [Link]

  • Google Patents. (n.d.). CN103228137A - Synthesis of substituted salicylaldehyde derivatives.
  • National Institutes of Health. (n.d.). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC. Available at: [Link]

  • ResearchGate. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Available at: [Link]

  • American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of salicylaldehyde 1, malononitrile dimer 2, and 2-cyanoacetohydrazide 3. Available at: [Link]

  • ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at: [Link]

  • ResearchGate. (2007). (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Available at: [Link]

  • AZoM. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

  • Journal of the American Chemical Society - ACS Publications. (n.d.). Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2020). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Available at: [Link]

  • HKU Scholars Hub. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Available at: [Link]

  • Reddit. (2015). Tosylation problem. Any thoughts?. Available at: [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

  • PubMed. (2008). Photolabile protection of 1,2- and 1,3-diols with salicylaldehyde derivatives. Available at: [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available at: [Link]

  • MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at: [Link]

  • ResearchGate. (2006). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

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Technical Support Center: Navigating Chemoselectivity in Reactions of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Formylphenyl 4-methylbenzenesulfonate. This bifunctional molecule, possessing both a reactive aldehyde and an excellent tosylate leaving group, is a versatile synthetic intermediate. However, its utility is intrinsically linked to the challenge of achieving chemoselectivity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of its selective reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their competing reactivities?

A1: The molecule features two key electrophilic sites. The formyl group (aldehyde) is susceptible to nucleophilic attack by organometallics, ylides, and amines to form alcohols, alkenes, and imines, respectively. The tosylate group is an excellent leaving group, making the aryl carbon to which it is attached susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly given the electron-withdrawing effect of the adjacent formyl group which activates the aromatic ring. The primary challenge lies in directing a nucleophile to one site without it reacting at the other.

Q2: What fundamental principles control which functional group reacts?

A2: Chemoselectivity is governed by a combination of factors, often referred to as the "four pillars" of reaction control:

  • Nucleophile Hardness/Softness (HSAB Theory): Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to react preferentially at the hard electrophilic carbonyl carbon of the aldehyde. Softer nucleophiles (e.g., thiols, amines) are more likely to participate in SNAr reactions to displace the soft tosylate leaving group.

  • Reaction Temperature: Aldehyde additions are typically fast and can often be performed at low temperatures (0 °C to -78 °C). SNAr reactions often require higher temperatures to overcome the activation energy associated with disrupting aromaticity.

  • Choice of Base: The basicity and nucleophilicity of the base are critical. A non-nucleophilic base (e.g., DBU, K₂CO₃) is preferred when the goal is to deprotonate a nucleophile for SNAr, as it won't compete by attacking the aldehyde.[1]

  • Steric Hindrance: The ortho position of the two groups creates a sterically crowded environment. Highly hindered nucleophiles may react more slowly or show different selectivity compared to smaller reagents.

Q3: What are the most common and often unexpected side reactions?

A3: Beyond poor selectivity, common side reactions include:

  • Hydrolysis of the Tosylate: The presence of water, especially under basic or acidic conditions, can hydrolyze the tosylate group back to the corresponding phenol (2-hydroxybenzaldehyde). This is a frequent issue when using wet solvents or hygroscopic reagents.[2]

  • Cannizzaro-type Reactions: Under strongly basic conditions, the aldehyde can undergo disproportionation, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.

  • Formation of Alkyl Halides: If tosyl chloride was used in the synthesis of the starting material and residual chloride ions are present, they can act as nucleophiles, displacing the newly formed tosylate group.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The following logical workflow can help diagnose the issue.

start Reaction Outcome Unsatisfactory check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm no_reaction Problem: No Reaction / Low Conversion check_sm->no_reaction No reaction_proceeds Problem: Poor Selectivity or Byproduct Formation check_sm->reaction_proceeds Yes cause_no_reaction Potential Causes: - Inactive Nucleophile/Base - Hydrolyzed Tosyl Chloride (if in situ) - Insufficient Temperature - Wet Solvents/Reagents no_reaction->cause_no_reaction check_product What is the Major Impurity? reaction_proceeds->check_product wrong_site Reaction at Incorrect Site (e.g., Aldehyde reacted instead of Tosylate) check_product->wrong_site Isomer / Wrong Functional Group hydrolysis Hydrolysis Product Formed (2-hydroxybenzaldehyde) check_product->hydrolysis Mass = 122.12 g/mol other_byproduct Other Unidentified Byproducts check_product->other_byproduct Other

Caption: Troubleshooting logic for reactions of this compound.

Problem 1: Low or No Product Formation (High SM Recovery)
  • Potential Cause A: Reagent Inactivity or Degradation

    • Why it happens: The tosylate starting material itself can be sensitive to moisture over long-term storage. More commonly, nucleophiles (especially if generated in situ) or bases may be inactive. Amine bases like triethylamine are hygroscopic and can absorb water, which quenches the reaction.[2]

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously oven- or flame-dried.

      • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

      • If using an amine base, consider using a freshly distilled batch.

      • For nucleophiles generated with strong bases (e.g., NaH, LDA), ensure the base is fresh and handled under a strict inert atmosphere (Nitrogen or Argon).

  • Potential Cause B: Insufficient Reaction Temperature

    • Why it happens: While reactions at the aldehyde can be fast, SNAr reactions often require thermal energy to proceed at a reasonable rate. If you are targeting the tosylate group, room temperature may be insufficient.

    • Troubleshooting Steps:

      • Monitor the reaction at room temperature for 2-4 hours by TLC.

      • If no conversion is observed, gradually increase the temperature in 20 °C increments (e.g., to 40 °C, then 60 °C), monitoring at each stage.

      • Be aware that excessive heat can lead to byproduct formation.

Problem 2: Poor Chemoselectivity - Reaction at the Wrong Functional Group
  • Scenario A: Targeting Tosylate Displacement, but Aldehyde Reacts

    • Why it happens: This typically occurs when the nucleophile is "hard" or basic enough to readily attack the carbonyl group.

    • Troubleshooting Steps:

      • Change the Nucleophile: If possible, switch to a softer nucleophile. For example, use a thiolate instead of an alkoxide.

      • Protect the Aldehyde: This is the most robust solution. Convert the aldehyde to a non-reactive functional group, such as an acetal, perform the SNAr reaction, and then deprotect the acetal to regenerate the aldehyde. This multi-step process often provides much cleaner results and higher overall yields.

      • Lower the Temperature: If the nucleophile has dual reactivity, lowering the temperature may favor the desired pathway, though it will also slow the reaction rate.

  • Scenario B: Targeting Aldehyde, but Tosylate is Displaced

    • Why it happens: This is less common but can occur with certain soft nucleophiles or if the reaction is heated for an extended period. Some organometallic reagents can also be basic enough to promote side reactions.

    • Troubleshooting Steps:

      • Use Aldehyde-Specific Conditions: Employ reagents known for high aldehyde selectivity, such as Wittig reagents for olefination or sodium borohydride for reduction (which is selective for aldehydes over most esters/amides).

      • Strict Temperature Control: Perform the reaction at the lowest possible temperature that allows for conversion (e.g., 0 °C, -20 °C, or -78 °C). Add reagents slowly to avoid localized heating.

      • Use a Less Reactive Organometallic: If using an organometallic, consider switching from an organolithium to a less reactive Grignard reagent, or even a much milder organozinc or organocuprate reagent.

Problem 3: Difficulty in Product Purification
  • Issue: Product and Starting Material Have Similar Polarity

    • Why it happens: If the modification to the molecule is small, the change in polarity can be minimal, making chromatographic separation challenging.

    • Troubleshooting Steps:

      • Optimize TLC Mobile Phase: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation (ΔRf) between your product and the starting material.

      • Use High-Performance Chromatography Media: If standard silica gel (60 Å) is ineffective, consider using a higher-resolution silica (e.g., 230-400 mesh) for flash chromatography.[4]

      • Consider Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[1] Test various solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol) to find one that dissolves the product when hot but allows it to crystallize upon cooling, leaving impurities in the mother liquor.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective reactions.

cluster_0 General Experimental Workflow A 1. Reaction Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (Controlled Temperature) A->B C 3. Reaction Monitoring (TLC or LCMS) B->C D 4. Aqueous Workup (Quench, Extract, Wash) C->D E 5. Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F

Caption: A generalized workflow for synthesis and purification.

Protocol 1: Selective SNAr using a Phenolic Nucleophile

This protocol details the displacement of the tosylate group, leaving the aldehyde intact.

  • Objective: Synthesize 2-formylphenyl-4'-methoxyphenyl ether.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous K₂CO₃.

    • Add anhydrous DMF via syringe to create a stirrable suspension.

    • Add 4-methoxyphenol to the mixture.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting tosylate. The reaction is typically complete within 4-8 hours.

    • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M NaOH (to remove excess phenol), water, and finally brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Aldehyde Olefination (Wittig Reaction)

This protocol details the conversion of the aldehyde to an alkene, preserving the tosylate group.

  • Objective: Synthesize 2-(prop-1-en-1-yl)phenyl 4-methylbenzenesulfonate.

  • Materials:

    • Ethyltriphenylphosphonium bromide (1.1 eq)

    • Potassium tert-butoxide (KOtBu) (1.1 eq)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add KOtBu in portions. The mixture should turn a deep orange/red color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

    • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the ylide solution at 0 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting aldehyde.

    • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by trituration with cold ether or hexanes, or by flash column chromatography.

Data Summary Table

The following table summarizes the key reaction parameters for directing selectivity.

ParameterTarget: Tosylate (SNAr) Target: Aldehyde (e.g., Wittig)
Typical Nucleophile Soft (Amines, Thiols, Phenoxides)Hard/Carbon-based (Ylides, Organometallics)
Base Non-nucleophilic, inorganic (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic alkoxide (KOtBu) or organometallic
Temperature Room Temperature to 100 °C-78 °C to Room Temperature
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Ethereal (THF, Diethyl Ether)
Key Challenge Avoiding hydrolysis; ensuring sufficient activation (heat)Preventing reaction at the tosylate; controlling exotherm

References

  • Benchchem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate. BenchChem.
  • Benchchem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem.
  • Smolecule. (2023). Buy 4-Formylphenyl 4-methylbenzenesulfonate | 80459-48-9. Smolecule.
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E Structure Reports Online, 70(6), o660.
  • National Center for Biotechnology Information. (n.d.). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. PubMed Central.
  • National Institutes of Health. (n.d.). 2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate. National Institutes of Health.
  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 4-methylbenzenesulfonamido]methyl}-3-(naphthalen-1-yl)prop-2-enoate. PubMed Central.
  • PubMed. (n.d.). [Development of Selective Reactions in the Synthesis of Medicines]. National Center for Biotechnology Information.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions. BenchChem.
  • Benchchem. (2025). Application Note and Protocol: Purification of 4-Formylphenyl Benzenesulfonate by Column Chromatography. BenchChem.
  • PubMed. (2024). Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile. PubMed Central.
  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. ResearchGate.
  • Chad's Prep. (2018). 12.5c Formation of Tosylate Esters. YouTube.
  • National Center for Biotechnology Information. (n.d.). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. PubMed Central.
  • Elmarouani, M. et al. (2020). Tosylation Optimization, Characterization and Pyrolysis Kinetics of Cellulose Tosylate. ChemistrySelect.
  • Google Patents. (2020). WO 2020/065475 A1.
  • Benchchem. (2025). Technical Support Center: Optimization of 2-Phenylpropyl Tosylate Synthesis. BenchChem.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Benzenesulfonate. BenchChem.

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Technical Support Center: Troubleshooting the Formation of 2-Chloromethylphenyl 4-Methylbenzenesulfonate as a Byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and often perplexing issue encountered during the tosylation of 2-hydroxymethylphenol: the formation of the unwanted byproduct, 2-chloromethylphenyl 4-methylbenzenesulfonate. This guide provides in-depth troubleshooting, detailed experimental protocols, and a comprehensive FAQ section to help you navigate this synthetic challenge, optimize your reaction conditions, and ensure the purity of your desired product, 2-hydroxymethylphenyl 4-methylbenzenesulfonate.

Understanding the Problem: The Unwanted Side Reaction

The tosylation of 2-hydroxymethylphenol aims to selectively protect the phenolic hydroxyl group, yielding 2-hydroxymethylphenyl 4-methylbenzenesulfonate. However, the benzylic alcohol functionality introduces a potential side reaction, leading to the formation of 2-chloromethylphenyl 4-methylbenzenesulfonate. This occurs through a two-step process:

  • Desired Tosylation: The phenolic hydroxyl group, being more acidic than the benzylic alcohol, is preferentially deprotonated by the base (e.g., pyridine or triethylamine) and reacts with p-toluenesulfonyl chloride (TsCl) to form the desired tosylate.

  • Undesired Chlorination: The benzylic hydroxyl group can be converted into a good leaving group, which is then susceptible to nucleophilic attack by chloride ions present in the reaction mixture. These chloride ions are generated from the reaction of the amine base with the HCl byproduct of the tosylation reaction.[1]

This side reaction is particularly prevalent with benzyl alcohols, and its likelihood is influenced by several factors, including the choice of solvent, base, and reaction temperature.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my primary product the chlorinated byproduct instead of the desired tosylated alcohol?

A1: This is a common issue when tosylating benzyl alcohols. The reaction proceeds through the initial formation of the desired tosylate at the benzylic position, which is an excellent leaving group. Chloride ions, generated from the reaction of the base (like triethylamine or pyridine) with the HCl byproduct, then act as nucleophiles, displacing the tosylate group to form the benzyl chloride.[1]

Q2: How can I confirm the presence of 2-chloromethylphenyl 4-methylbenzenesulfonate in my reaction mixture?

A2: The most effective way to identify the byproduct is through a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): The chlorinated byproduct will likely have a different Rf value compared to the starting material and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for a characteristic singlet peak for the chloromethyl group (-CH₂Cl) in the ¹H NMR spectrum, typically around 4.5-4.8 ppm. The aromatic protons will also show distinct splitting patterns.

  • Mass Spectrometry (MS): The mass spectrum of the byproduct will show a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximately 3:1 ratio).

Q3: Can I selectively tosylate only the phenolic hydroxyl group?

A3: Yes, selective tosylation of the phenolic hydroxyl group in 2-hydroxymethylphenol is achievable due to the significant difference in acidity between the phenolic and benzylic hydroxyl groups. By carefully controlling the stoichiometry of the reagents and the reaction conditions (e.g., using a slight excess of the base and TsCl at low temperatures), you can favor the formation of the phenoxide, which is a much stronger nucleophile than the benzylic alcohol.

Q4: What is the role of the base in the formation of the chlorinated byproduct?

A4: The base plays a dual role. Its primary function is to neutralize the HCl generated during the tosylation reaction. However, the resulting ammonium salt (e.g., triethylammonium chloride) provides the chloride ions that act as nucleophiles in the subsequent formation of the chlorinated byproduct.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting and minimizing the formation of 2-chloromethylphenyl 4-methylbenzenesulfonate.

Issue Potential Cause(s) Recommended Solution(s)
High percentage of chlorinated byproduct Reaction Temperature: Elevated temperatures favor the Sₙ2 reaction leading to the chloride.Maintain the reaction temperature at 0°C or below.
Choice of Base: Amine bases like triethylamine and pyridine are common sources of chloride ions.Consider using a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
Solvent Effects: Polar aprotic solvents like DMF can accelerate the nucleophilic substitution.[2]Use a less polar solvent like dichloromethane (DCM) or chloroform.
Prolonged Reaction Time: Extended reaction times can allow for the complete conversion of the initially formed tosylate to the chloride.Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.
Both phenolic and benzylic hydroxyl groups are tosylated Excess Tosyl Chloride: Using a large excess of TsCl can lead to the tosylation of both hydroxyl groups.Use a controlled amount of TsCl (typically 1.1-1.2 equivalents).
Low yield of the desired product Incomplete Reaction: Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at a low temperature, monitoring by TLC.
Hydrolysis of TsCl: Presence of moisture in the reagents or solvent.Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified TsCl.

Experimental Protocols

Protocol 1: Minimizing Byproduct Formation - Selective Phenolic Tosylation

This protocol is designed to favor the selective tosylation of the phenolic hydroxyl group of 2-hydroxymethylphenol while minimizing the formation of the chlorinated byproduct.

Materials:

  • 2-Hydroxymethylphenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-hydroxymethylphenol (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, add DIPEA (1.2 eq) dropwise.

  • Stir the mixture for 10 minutes at 0°C.

  • Add a solution of TsCl (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization of 2-Chloromethylphenyl 4-Methylbenzenesulfonate

If the byproduct is formed, this section provides guidance on its characterization.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.80-7.70 (d, 2H, Ar-H of tosyl group)

    • δ 7.40-7.20 (m, 5H, Ar-H)

    • δ 4.60 (s, 2H, -CH₂Cl)

    • δ 2.45 (s, 3H, -CH₃ of tosyl group)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Signals for the tosyl group carbons (approx. 145, 134, 130, 128, 22 ppm)

    • Signals for the phenyl ring carbons

    • Signal for the chloromethyl carbon (approx. 45 ppm)

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) and a prominent M+2 peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Mechanistic Insights and Workflow Visualization

The formation of the chlorinated byproduct is a classic example of a competing reaction pathway. The following diagrams illustrate the intended reaction and the side reaction.

cluster_main Desired Reaction Pathway 2-Hydroxymethylphenol 2-Hydroxymethylphenol Phenoxide Phenoxide 2-Hydroxymethylphenol->Phenoxide + Base - H⁺ 2-Hydroxymethylphenyl 4-methylbenzenesulfonate 2-Hydroxymethylphenyl 4-methylbenzenesulfonate Phenoxide->2-Hydroxymethylphenyl 4-methylbenzenesulfonate + TsCl - Cl⁻

Caption: Desired selective tosylation of the phenolic hydroxyl group.

cluster_side Byproduct Formation Pathway 2-Hydroxymethylphenyl 4-methylbenzenesulfonate 2-Hydroxymethylphenyl 4-methylbenzenesulfonate Intermediate Tosylate Intermediate Tosylate 2-Hydroxymethylphenyl 4-methylbenzenesulfonate->Intermediate Tosylate + TsCl, Base (at benzylic -OH) 2-Chloromethylphenyl 4-methylbenzenesulfonate 2-Chloromethylphenyl 4-methylbenzenesulfonate Intermediate Tosylate->2-Chloromethylphenyl 4-methylbenzenesulfonate + Cl⁻ (from Base·HCl) - OTs⁻

Caption: Formation of the chlorinated byproduct via nucleophilic substitution.

References

  • Ding, R., et al. (2011).
  • Benchchem (2025).
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH. [Link]

  • Controlling tosylation versus chlorination during end group modification of PCL. ResearchGate. [Link]

  • Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.
  • Fazaeli, R., et al. (2006). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Canadian Journal of Chemistry, 84(6), 812-818.
  • Kazemi, F., et al. (2007). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Tetrahedron Letters, 48(33), 5879-5881.
  • Benchchem (2025).
  • Phenyl p-toluenesulfonate. PubChem. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Ortho-Formylation of Phenols: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Salicylaldehydes

In the landscape of organic synthesis, the introduction of a formyl group (–CHO) ortho to a phenolic hydroxyl is a cornerstone transformation, yielding salicylaldehydes. These molecules are not merely synthetic curiosities; they are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from their bifunctional nature, allowing for a rich downstream chemistry, including the synthesis of coumarins, benzofurans, and Schiff base ligands essential for catalysis.

The stability and reactivity of the resulting salicylaldehyde can be further modulated by protecting the phenolic hydroxyl. A prime example is 2-Formylphenyl 4-methylbenzenesulfonate (also known as 2-formylphenyl tosylate). This stable, crystalline solid is synthesized by reacting salicylaldehyde with tosyl chloride. In this protected form, the aldehyde can undergo various transformations without interference from the acidic phenolic proton. The tosylate group also serves as an excellent leaving group in cross-coupling reactions, further expanding its synthetic utility.

However, the primary challenge lies in the initial, regioselective formylation of the phenol. Over the decades, a diverse toolkit of reactions has been developed, each with a distinct mechanistic rationale, operational window, and substrate scope. This guide provides an in-depth, comparative analysis of the most prominent ortho-formylation strategies, offering field-proven insights to guide your experimental choices. We will dissect the causality behind each method's strengths and weaknesses, moving beyond mere protocols to a deeper understanding of the underlying chemistry.

Core Methodologies for Ortho-Formylation: A Comparative Overview

The selection of an ortho-formylation method is a critical decision dictated by factors such as substrate electronics, desired yield, scalability, and tolerance of other functional groups. We will compare four major strategies: the Magnesium-Mediated Formylation, the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.

Magnesium-Mediated Ortho-Formylation (Casnati–Skattebøl Reaction)

This method has emerged as a preferred strategy for high-yield, exclusively ortho-selective formylation of phenols.[1]

Mechanistic Rationale: The key to its high selectivity is the formation of a magnesium phenoxide. The magnesium ion acts as a Lewis acid, coordinating with both the phenoxide oxygen and the incoming electrophile, paraformaldehyde. This creates a six-membered transition state that directs the formylation to the ortho position.[2] This chelation control effectively prevents the formation of the para-isomer, which is a common byproduct in other methods.

Advantages:

  • Excellent Regioselectivity: Almost exclusively yields the ortho-formylated product.[3]

  • High Yields: Often provides yields exceeding 80-90% for a wide range of substrates.[4]

  • Milder Conditions: Avoids the harsh acids or toxic reagents characteristic of other methods.

Limitations:

  • Requires anhydrous conditions and inert atmosphere.

  • Electron-withdrawing groups on the phenol can slow the reaction rate and may require longer reaction times or higher temperatures.[4]

The Reimer-Tiemann Reaction

A classic method, first reported in 1876, the Reimer-Tiemann reaction is a staple in introductory organic chemistry but often presents practical challenges in a research setting.[5][6]

Mechanistic Rationale: The reaction proceeds under strongly basic conditions where chloroform (CHCl₃) is deprotonated to form the highly reactive electrophile, dichlorocarbene (:CCl₂).[7] The phenoxide ion, a potent nucleophile, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The ortho selectivity is believed to arise from an interaction between the phenoxide oxygen and the carbene.[5]

Advantages:

  • Does not require anhydrous conditions.[8]

  • Historically significant and well-documented.

Limitations:

  • Moderate to Low Yields: Yields are often in the 20-60% range, with significant recovery of starting material and formation of tar-like byproducts.[5][9]

  • Byproduct Formation: Can produce the para-isomer, although the ortho-isomer is typically major.[10]

  • Harsh Conditions: Requires strong base and heating, which may not be suitable for sensitive substrates.

  • Safety: Utilizes chloroform, a toxic and environmentally hazardous solvent.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically glycerol/boric acid or trifluoroacetic acid.[11][12]

Mechanistic Rationale: Under acidic conditions, HMTA decomposes to generate an iminium ion electrophile (CH₂=N⁺R₂).[12] This electrophile attacks the electron-rich phenol ring in a process akin to a Mannich reaction. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately furnishes the aldehyde.[11] Ortho selectivity is favored due to hydrogen bonding that stabilizes a key intermediate.[11]

Advantages:

  • Operationally simple and uses inexpensive reagents.[11]

  • Can be effective for electron-rich phenols.

Limitations:

  • Often Inefficient: Yields can be variable and sometimes low.[12]

  • Strongly Acidic: Requires strongly acidic conditions and high temperatures (150-160°C in glycerol), limiting its use for acid-sensitive substrates.[13]

  • Can lead to diformylation if both ortho positions are available.[14]

The Vilsmeier-Haack Reaction

This reaction uses a pre-formed Vilsmeier reagent, typically generated from a formamide (like DMF) and an activating agent (like POCl₃ or SOCl₂), as the electrophile.[15]

Mechanistic Rationale: The Vilsmeier reagent is a chloroiminium ion, a potent electrophile. It reacts with electron-rich aromatic rings via electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during workup to reveal the aldehyde.[15]

Advantages:

  • Powerful formylating agent for a variety of aromatic and heteroaromatic compounds.

  • Can be used to formylate less activated systems compared to the Duff or Reimer-Tiemann reactions.

Limitations:

  • Lack of Regioselectivity: Often gives a mixture of ortho and para isomers when applied to phenols.

  • Harsh Reagents: The Vilsmeier reagent is highly reactive and moisture-sensitive. POCl₃ is corrosive and requires careful handling.

  • Reaction conditions can be harsh, and the outcome may depend heavily on reaction parameters.

Quantitative Performance Comparison

To provide a clear, data-driven comparison, the following table summarizes typical yields for the ortho-formylation of various substituted phenols using the discussed methodologies.

Substrate (Phenol)Magnesium-Mediated[4]Reimer-Tiemann[5]Duff Reaction[11]Vilsmeier-Haack[16]
Phenol>95%~30-50%~20%Moderate
p-Cresol96%~40-60%~18%Moderate
4-Chlorophenol91%~60-70%~75%~55%
2-Naphthol94%GoodGoodGood
4-Methoxyphenol95%ModerateModerateGood

Yields are approximate and can vary significantly based on specific reaction conditions.

Experimental Protocols: A Practical Guide

Here, we provide detailed, self-validating protocols for the two most contrasting and widely applicable methods: the high-yield Magnesium-Mediated Formylation and the classic Reimer-Tiemann Reaction.

Protocol 1: Magnesium-Mediated Ortho-Formylation of 4-Chlorophenol

This protocol is adapted from the highly efficient and selective method described by Hofsløkken and Skattebøl.[3][4] The causality for its success lies in the precise formation of the magnesium phenoxide complex, which ensures ortho-direction.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde (dried over P₂O₅)

  • 4-Chlorophenol

  • Triethylamine (Et₃N, distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Oil bath

Procedure:

  • Reaction Setup: Assemble a dry 500-mL, three-necked flask equipped with a magnetic stir bar, reflux condenser, and rubber septa under a positive pressure of argon.

  • Reagent Addition: To the flask, add anhydrous MgCl₂ (4.76 g, 50 mmol) and dried paraformaldehyde (2.25 g, 75 mmol).

  • Solvent and Base: Add 125 mL of anhydrous THF via syringe. Then, add triethylamine (5.06 g, 50 mmol) dropwise via syringe. Stir the resulting slurry for 10 minutes at room temperature.

  • Substrate Addition: Add 4-chlorophenol (3.21 g, 25 mmol) dropwise via syringe. The mixture will become opaque.

  • Reaction: Immerse the flask in an oil bath preheated to 75°C. Heat the mixture at a gentle reflux for 4 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and wash three times with 100 mL portions of 1 M HCl (Caution: gas evolution).

  • Extraction: Wash the organic layer three times with 100 mL of water, then with brine. Dry the organic phase over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization to yield 5-chloro-2-hydroxybenzaldehyde.

Protocol 2: Reimer-Tiemann Reaction for the Formylation of Phenol

This protocol demonstrates the classic procedure. The biphasic nature of the reaction is a key challenge, requiring vigorous stirring to facilitate the reaction between the aqueous base/phenoxide and the chloroform phase where the dichlorocarbene is generated.[5]

Materials:

  • Phenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium bisulfite (for purification, optional)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical or vigorous magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a 500-mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve phenol (10 g, 0.106 mol) in 80 mL of a 10% aqueous sodium hydroxide solution.

  • Heating and Reagent Addition: Heat the solution to 60-65°C. Add chloroform (20 mL, 0.25 mol) dropwise from the dropping funnel over 30 minutes with vigorous stirring. The reaction is exothermic and may require external cooling to maintain the temperature.

  • Reaction: After the addition is complete, continue to stir and heat the mixture at 60-65°C for an additional 60-90 minutes.

  • Workup - Chloroform Removal: Cool the reaction mixture and steam distill to remove any unreacted chloroform.

  • Acidification: After cooling, acidify the remaining dark solution cautiously with concentrated HCl until it is strongly acidic. This will precipitate the crude product.

  • Isolation: Steam distill the acidified mixture. Salicylaldehyde is steam-volatile and will co-distill with water. The para-isomer is less volatile and will remain in the flask.

  • Extraction: Collect the distillate and extract it with diethyl ether.

  • Purification: Wash the ether extract with a saturated sodium bisulfite solution to form the solid bisulfite adduct of the aldehyde. Filter the solid adduct and wash it with ether. Decompose the adduct with dilute sulfuric acid and extract the liberated salicylaldehyde back into ether. Dry the ether layer, and remove the solvent to yield pure salicylaldehyde.

Visualization of Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 General Electrophilic Aromatic Substitution for Ortho-Formylation Phenoxide Phenoxide Ion (Nucleophile) Intermediate Wheland Intermediate (Resonance Stabilized) Phenoxide->Intermediate Attack Electrophile Formylating Electrophile (e.g., :CCl2, R2N=CH+) Electrophile->Intermediate Product Ortho-Formyl Phenol Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic ortho-formylation on a phenol.

G cluster_0 Workflow: Magnesium-Mediated Formylation cluster_1 Workflow: Reimer-Tiemann Reaction A1 1. Add Phenol, MgCl2, Paraformaldehyde to Anhydrous THF A2 2. Add Et3N, Reflux (2-4 hours under Argon) A1->A2 A3 3. Acidic Workup (HCl) & Ether Extraction A2->A3 A4 4. Purify (High Yield, High Purity) A3->A4 B1 1. Dissolve Phenol in Aqueous NaOH B2 2. Add Chloroform, Heat (Vigorous Stirring) B1->B2 B3 3. Steam Distill excess CHCl3, Acidify, Steam Distill Product B2->B3 B4 4. Purify via Bisulfite Adduct (Lower Yield) B3->B4

Caption: Comparative workflow of Mg-mediated vs. Reimer-Tiemann formylation.

Conclusion and Future Outlook

The ortho-formylation of phenols remains a vital transformation in organic synthesis. While classic methods like the Reimer-Tiemann and Duff reactions are of historical and pedagogical importance, their practical application is often hampered by low yields, harsh conditions, and lack of selectivity.

For modern research and development, Magnesium-Mediated Formylation represents the state-of-the-art , offering a powerful combination of high yield, exceptional regioselectivity, and operational simplicity for a broad range of phenolic substrates. Its success is a clear demonstration of how mechanistic understanding—in this case, the power of chelation control—can be leveraged to design superior synthetic methods. As the demand for complex molecules grows, the continued development of mild, selective, and sustainable formylation reactions will undoubtedly remain an area of active investigation.

References

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  • Duff reaction - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Duff reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks. Retrieved January 17, 2026, from [Link]

  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of The Chemical Society-perkin Transactions 1. Available at: [Link]

  • Formylation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available at: [Link]

  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. Available at: [Link]

  • GeeksforGeeks. (2023, July 25). Reimer Tiemann Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • Saha, S., & Bhosle, A. A. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry. Available at: [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved January 17, 2026, from [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved January 17, 2026, from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. Available at: [Link]

  • Chapman, R. S. L., Lawrence, R., Williams, J. M. J., & Bull, S. D. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Letters, 19(18), 4908-4911. Available at: [Link]

  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved January 17, 2026, from [Link]

  • Common Conditions - Formylation. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Orto Form Phenols. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Nejati Bor Bor, M., Moradi, A., & Kalantari, M. (2013). Working methods of synthesizing salicylaldehyde from para-formaldehyde. Chemical Technology: An Indian Journal, 8(2). Available at: [Link]

  • Balali, E., Shameli, A., Naeimi, H., & Ghanbari, M. M. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry, 29(4), 1611-1614. Available at: [Link]

Sources

advantages of using 2-Formylphenyl 4-methylbenzenesulfonate over direct formylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Aromatic Formylation: A Comparative Analysis of Direct Methodologies

To the community of researchers, scientists, and drug development professionals,

In the landscape of synthetic organic chemistry, the introduction of a formyl group onto an aromatic ring is a cornerstone transformation, yielding aldehydes that are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] While the query into the use of 2-Formylphenyl 4-methylbenzenesulfonate as a formylating agent is an intriguing one, a comprehensive review of the scientific literature does not currently support its application as a reagent for transferring a formyl group to other substrates. Its documented utility lies primarily in its role as a substrate in cross-coupling reactions and in studies of its synthesis and solid-state structure.

Therefore, this guide has been structured to address the broader, yet critical, question of how to effectively achieve aromatic formylation. We will delve into a comparative analysis of established direct formylation methods, providing the in-depth technical insights and experimental data necessary for informed decision-making in your synthetic endeavors.

The Landscape of Direct Aromatic Formylation

Direct formylation methods offer the most straightforward route to aromatic aldehydes, proceeding via an electrophilic aromatic substitution mechanism. The choice of method is dictated by the electronic nature of the aromatic substrate, the desired regioselectivity, and the tolerance of other functional groups within the molecule. Here, we compare the most prominent of these reactions: the Vilsmeier-Haack, Gattermann-Koch, Gattermann, Duff, and Reimer-Tiemann reactions.

The Vilsmeier-Haack Reaction: A Mild and Versatile Workhorse

The Vilsmeier-Haack reaction is arguably one of the most widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Mechanism of the Vilsmeier-Haack Reaction

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Aromatic Electron-Rich Aromatic Substrate Intermediate Iminium Ion Intermediate Aromatic->Intermediate + Vilsmeier Reagent Aldehyde Aromatic Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Advantages:

  • Mild Reaction Conditions: The reaction is typically carried out under relatively mild conditions, making it compatible with a wide range of functional groups.[2]

  • High Regioselectivity: For many substrates, the Vilsmeier-Haack reaction provides excellent regioselectivity, often favoring formylation at the para position of electron-rich benzenoid systems.[4]

  • Broad Substrate Scope: It is particularly effective for electron-rich aromatics such as anilines, phenols, and their derivatives, as well as a wide variety of heterocyclic compounds like pyrroles, furans, and indoles.[1]

Limitations:

  • Electron-Rich Substrates Required: The Vilsmeier reagent is a relatively weak electrophile and thus requires highly activated aromatic rings for the reaction to proceed efficiently.[3]

The Gattermann-Koch and Gattermann Reactions: For Less Activated Aromatics

The Gattermann-Koch and Gattermann reactions are variants of the Friedel-Crafts acylation and are suitable for the formylation of less activated aromatic compounds, including benzene and its alkyl derivatives.[5][6]

  • Gattermann-Koch Reaction: This method utilizes a high-pressure mixture of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[7] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[8]

  • Gattermann Reaction: To circumvent the need for high pressures of CO, the Gattermann reaction employs a source of hydrogen cyanide (HCN), often generated in situ from zinc cyanide and HCl.[9] This method is applicable to phenols, phenolic ethers, and some heterocyclic compounds.[5]

Mechanism of the Gattermann Reaction

G HCN HCN Electrophile Electrophilic Species [HC=NH₂]⁺Cl⁻ HCN->Electrophile + HCl + Lewis Acid HCl HCl Lewis_Acid Lewis Acid (e.g., AlCl₃) Aromatic Aromatic Substrate Intermediate Aldimine Intermediate Aromatic->Intermediate + Electrophile Aldehyde Aromatic Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup)

Caption: Generalized mechanism of the Gattermann Reaction.

Advantages:

  • Applicable to Less Activated Rings: These methods can formylate aromatic hydrocarbons that are unreactive under Vilsmeier-Haack conditions.[6]

Limitations:

  • Harsh Conditions: The Gattermann-Koch reaction requires high pressure and stringent anhydrous conditions.[7]

  • Toxicity: The Gattermann reaction involves the use of highly toxic hydrogen cyanide.[5]

  • Substrate Limitations: The Gattermann-Koch reaction is not suitable for phenols and anilines.[6]

The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction is a specific method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, often in a glycerol or acetic acid medium.[10]

Advantages:

  • Ortho-Selectivity: The primary advantage of the Duff reaction is its high selectivity for the ortho position of phenols.[10]

Limitations:

  • Substrate Specificity: The reaction is largely limited to phenols and other highly activated aromatic compounds.[10]

  • Moderate Yields: The yields of the Duff reaction can often be moderate.[11]

The Reimer-Tiemann Reaction: Ortho-Formylation under Basic Conditions

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base.[12] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[13]

Advantages:

  • Ortho-Selectivity: Similar to the Duff reaction, the Reimer-Tiemann reaction provides a route to ortho-hydroxybenzaldehydes.[13]

  • Avoids Anhydrous Conditions: Unlike many other formylation reactions, the Reimer-Tiemann reaction is carried out in an aqueous basic medium.[13]

Limitations:

  • Harsh Basic Conditions: The use of a strong base can be incompatible with sensitive functional groups.[12]

  • Formation of Byproducts: The reaction can sometimes lead to the formation of byproducts, and yields can be variable.

Comparative Performance Data

The following table summarizes the typical performance of these direct formylation methods for a selection of aromatic substrates.

ReactionSubstrateFormylating Agent/ReagentsTypical Yield (%)Key AdvantagesKey Limitations
Vilsmeier-Haack N,N-DimethylanilinePOCl₃ / DMF>90Mild conditions, high yield for electron-rich substratesLimited to activated rings
Gattermann-Koch TolueneCO / HCl / AlCl₃ / CuCl50-60Formylates less activated ringsHigh pressure, harsh conditions
Gattermann PhenolZn(CN)₂ / HCl40-50Milder than Gattermann-Koch for phenolsUse of toxic cyanide
Duff PhenolHexamethylenetetramine15-20Good ortho-selectivityOften low yields
Reimer-Tiemann PhenolCHCl₃ / NaOH30-40Ortho-selectivity, aqueous conditionsHarsh basic conditions

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

This protocol provides a representative example of a direct formylation reaction.

Materials:

  • N,N-Dimethylaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride tube, cool DMF in an ice bath. Add POCl₃ dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes.

  • Formylation: Add a solution of N,N-dimethylaniline in DMF dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, heat the reaction mixture at 90°C for 3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate. Basify the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford p-(N,N-dimethylamino)benzaldehyde.

Conclusion: Selecting the Optimal Formylation Strategy

The direct formylation of aromatic compounds remains a vital transformation in organic synthesis. While the Vilsmeier-Haack reaction offers a mild and versatile approach for electron-rich systems, other methods such as the Gattermann-Koch, Gattermann, Duff, and Reimer-Tiemann reactions provide essential tools for the formylation of less activated substrates or for achieving specific regioselectivity. The selection of the most appropriate method requires a careful consideration of the substrate's electronic properties, the desired product, and the compatibility of functional groups with the reaction conditions.

References

  • BenchChem. (2025).
  • TutorChase.
  • Thermo Fisher Scientific. (2024).
  • Adams, R., & Levine, I. (1923). The Gattermann Synthesis of Aldehydes. Organic Reactions, 9, 38.
  • ResearchGate. (2023).
  • Vedantu. (2024). Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Duff, J. C. (1941). The Duff reaction. Journal of the Chemical Society (Resumed), 547-550.
  • Testbook. (2023).
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Wikipedia. (2023).
  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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  • ResearchGate. (2022). Direct formylation of aromatic amines. | Download Scientific Diagram.
  • NROChemistry. Vilsmeier-Haack Reaction.

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comparative study of different synthetic routes to 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Formylphenyl 4-methylbenzenesulfonate, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of various heterocyclic compounds and complex organic scaffolds. Its utility stems from the presence of a reactive aldehyde for nucleophilic additions and condensations, and a tosylate group, an excellent leaving group for nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth comparative analysis of two primary synthetic pathways to this important intermediate, offering experimental protocols, mechanistic insights, and a critical evaluation to aid in selecting the most suitable method for your research needs.

Introduction to the Synthetic Strategies

The synthesis of this compound fundamentally involves the strategic manipulation of functional groups on a benzene ring. The two routes explored in this guide represent distinct approaches to achieving the target structure:

  • Route A: Direct Tosylation of an Aldehyde. This is the most direct and widely cited method, commencing with the commercially available and structurally related salicylaldehyde (2-hydroxybenzaldehyde). The core transformation is the esterification of the phenolic hydroxyl group with p-toluenesulfonyl chloride.

  • Route B: A Two-Step Sequence via Oxidation. This alternative pathway begins with 2-hydroxybenzyl alcohol, involving an initial tosylation of the phenolic hydroxyl group, followed by the oxidation of the primary alcohol to the desired aldehyde. This route offers an alternative starting material and a different set of reaction conditions.

This guide will now delve into the specifics of each route, providing the necessary details for their practical implementation and a critical comparison of their respective merits and drawbacks.

Route A: Direct Tosylation of Salicylaldehyde

This approach is predicated on the direct esterification of the phenolic hydroxyl of salicylaldehyde with p-toluenesulfonyl chloride (TsCl). The reaction is typically facilitated by a base to neutralize the HCl byproduct.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phenoxide, generated in situ by the base, on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The base, commonly pyridine or triethylamine, plays a crucial role in activating the hydroxyl group and scavenging the hydrochloric acid formed during the reaction.[2][3]

Experimental Protocol

Materials:

  • Salicylaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylaldehyde (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

  • Portion-wise, add p-toluenesulfonyl chloride (1.2 eq.) while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold 1 M HCl.

  • Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or flash column chromatography on silica gel.

Workflow Diagram

Route A Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification Salicylaldehyde Salicylaldehyde Mix_Dissolve Mix_Dissolve Salicylaldehyde->Mix_Dissolve Dissolve DCM DCM DCM->Mix_Dissolve Base Base Add_Base Add_Base Base->Add_Base TsCl TsCl Add_TsCl Add_TsCl TsCl->Add_TsCl Cool Cool Mix_Dissolve->Cool 0 °C Cool->Add_Base Add_Base->Add_TsCl Portion-wise Stir Stir at 0°C then RT Add_TsCl->Stir TLC Monitor by TLC Stir->TLC Quench Quench with HCl TLC->Quench Reaction Complete Extract Wash with HCl, NaHCO3, Brine Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize or Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product 2-Formylphenyl 4-methylbenzenesulfonate

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Two-Step Synthesis via Oxidation of 2-(Tosyloxy)benzyl Alcohol

This alternative route employs a two-step strategy starting from 2-hydroxybenzyl alcohol. The first step involves the selective tosylation of the phenolic hydroxyl group, followed by the oxidation of the benzylic alcohol to the aldehyde.

Reaction Mechanism

Step 1: Tosylation of 2-Hydroxybenzyl Alcohol Similar to Route A, this step involves the base-mediated reaction of the phenolic hydroxyl group with p-toluenesulfonyl chloride to form 2-(tosyloxy)benzyl alcohol. The primary alcohol is generally less reactive under these conditions, allowing for selective tosylation of the phenol.

Step 2: Oxidation of 2-(Tosyloxy)benzyl Alcohol The second step is the oxidation of the primary alcohol in 2-(tosyloxy)benzyl alcohol to an aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is suitable for this transformation, as it selectively oxidizes benzylic alcohols.[4][5] The reaction is typically heterogeneous and proceeds under neutral conditions.

Experimental Protocol

Step 1: Synthesis of 2-(Tosyloxy)benzyl Alcohol

Materials:

  • 2-Hydroxybenzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-hydroxybenzyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C and slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours, monitoring by TLC.

  • Perform an aqueous work-up as described in Route A (wash with HCl, NaHCO₃, and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude 2-(tosyloxy)benzyl alcohol by flash column chromatography.

Step 2: Oxidation to this compound

Materials:

  • 2-(Tosyloxy)benzyl alcohol

  • Manganese dioxide (MnO₂), activated

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a solution of 2-(tosyloxy)benzyl alcohol (1.0 eq.) in DCM or chloroform, add activated manganese dioxide (5-10 eq. by weight).

  • Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or flash column chromatography to yield this compound.

Workflow Diagram

Route B Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Oxidation Start_B 2-Hydroxybenzyl Alcohol Reaction_B1 Stir 0°C to RT Start_B->Reaction_B1 Reagents_B1 TsCl, TEA, DMAP in DCM Reagents_B1->Reaction_B1 Workup_B1 Aqueous Work-up Reaction_B1->Workup_B1 Purify_B1 Chromatography Workup_B1->Purify_B1 Intermediate 2-(Tosyloxy)benzyl Alcohol Purify_B1->Intermediate Reaction_B2 Stir at RT Intermediate->Reaction_B2 Reagents_B2 MnO2 in DCM Reagents_B2->Reaction_B2 Filter_B2 Filter through Celite Reaction_B2->Filter_B2 Concentrate_B2 Concentrate Filter_B2->Concentrate_B2 Purify_B2 Recrystallize or Chromatography Concentrate_B2->Purify_B2 Final_Product_B Final_Product_B Purify_B2->Final_Product_B 2-Formylphenyl 4-methylbenzenesulfonate

Caption: Workflow for the synthesis of this compound via Route B.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and tolerance for multi-step procedures.

ParameterRoute A: Direct TosylationRoute B: Two-Step Oxidation
Starting Material Salicylaldehyde2-Hydroxybenzyl alcohol
Number of Steps 12
Overall Yield Generally good to highModerate (cumulative yield over two steps)
Reagents TsCl, Base (Pyridine/TEA)TsCl, Base, DMAP, MnO₂
Complexity LowModerate
Scalability HighModerate (large excess of MnO₂ can be cumbersome)
Purification Typically one purification stepTwo purification steps required
Key Advantage High atom economy, directnessUtilizes a different, potentially more accessible, starting material
Key Disadvantage Potential for side reactions if aldehyde is sensitive to baseLonger overall reaction time, lower atom economy

Conclusion and Recommendations

For most applications, Route A (Direct Tosylation of Salicylaldehyde) represents the more efficient and practical approach for the synthesis of this compound. Its single-step nature, high atom economy, and reliance on readily available starting materials make it the preferred method for both small-scale research and larger-scale production.

Route B (Two-Step Oxidation) serves as a viable alternative, particularly when 2-hydroxybenzyl alcohol is more readily available or cost-effective than salicylaldehyde. While it involves an additional step and purification, the reactions themselves are robust. The use of a mild oxidant like MnO₂ in the final step is advantageous for substrates that may be sensitive to harsher conditions.

Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the research laboratory or production facility. It is recommended that both routes be considered and evaluated based on local availability of reagents, equipment, and desired production scale.

References

  • Elgemeie, G. H., et al. (2013). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o860–o861. [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • Grokipedia. Duff reaction. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • PHARMD GURU. REIMER TIEMANS REACTION. [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Acta Chemica Scandinavica. Convenient Method for the ortho-Formylation of Phenols. [Link]

  • PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • Chem-Station Int. Ed. Duff Reaction. [Link]

  • Wikipedia. Formylation. [Link]

  • Oriental Journal of Chemistry. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • Google Patents. Synthesis method of salicylaldehyde.
  • LookChem. Synergetic Effect in Benzyl Alcohol Oxidation. [Link]

  • PMC. Twice as Nice: The Duff Formylation of Umbelliferone Revised. [Link]

  • Organic Chemistry Portal. Synthesis of benzyl alcohols. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • TSI Journals. ChEmiCAl TEChNOlOGy. [Link]

  • MDPI. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. [Link]

  • Reddit. Problems with synthesis of Benzyl tosylate ( decomposition). [Link]

  • Snowhite Chemical Co.,LTD. Benzyl alcohol preparation method. [Link]

  • Google Patents.
  • PubMed. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]

  • YouTube. Oxidation of Alcohols ( Benzyl Alcohol & Allylic Alcohol with MnO2 important for NEET JEE EAMCET. [Link]

  • ResearchGate. Highly efficient benzyl alcohol valorisation via the in situ synthesis of H 2 O 2 and associated reactive oxygen species. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the realms of medicinal chemistry and materials science, 2-Formylphenyl 4-methylbenzenesulfonate, also known as 2-(tosyloxy)benzaldehyde, serves as a pivotal intermediate. Its bifunctional nature, featuring a reactive aldehyde and a tosylate leaving group, allows for its elaborated use in constructing complex molecular architectures. However, the utility of this valuable precursor is directly contingent upon its purity. The presence of unreacted starting materials, such as salicylaldehyde and tosyl chloride, or synthetic byproducts can lead to unpredictable reaction outcomes, diminished yields, and the introduction of undesirable impurities into downstream products. For researchers in drug development, such impurities can have profound implications for biological activity and safety profiles.

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each method, the rationale for their application, and the interpretation of the resulting data, empowering researchers to make informed decisions for validating the quality of their synthesized material.

Synthetic Context: Anticipating Potential Impurities

The most common laboratory synthesis of this compound involves the reaction of salicylaldehyde with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1] Understanding this process is key to anticipating the likely impurity profile.

  • Unreacted Starting Materials: Incomplete reactions can leave residual salicylaldehyde or tosyl chloride.

  • Hydrolysis Products: Tosyl chloride can hydrolyze to form 4-methylbenzenesulfonic acid.

  • Side-Reaction Products: Under certain conditions, side reactions may occur, although they are generally minimal in this specific transformation.[2]

  • Residual Solvents: The solvents used during the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.

A robust purity assessment strategy must be capable of detecting and, where necessary, quantifying these potential contaminants.

A Multi-Faceted Approach to Purity Verification

No single analytical technique provides a complete picture of a compound's purity. The classical criterion of a sharp melting point is an excellent preliminary indicator, but it must be supported by more sophisticated spectroscopic and chromatographic methods for a comprehensive assessment.[3]

Melting Point Analysis: The Classical First Pass

Principle: The melting point of a crystalline solid is a highly sensitive physical property. Impurities disrupt the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[4][5] A pure compound will exhibit a sharp, well-defined melting point.

Causality Behind the Choice: This technique is invaluable as a rapid, low-cost initial screening tool. A broad melting range is a clear and immediate signal that the material requires further purification.

Experimental Protocol:

  • Place a small amount of the finely ground, dry sample into a capillary tube, packing it to a height of 2-3 mm.

  • Insert the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Data Interpretation: The literature value for the melting point of this compound can be used as a benchmark. A sharp melting range (e.g., within 1-2 °C) close to the literature value suggests high purity. A broad range (e.g., >5 °C) and a depressed value indicate the presence of significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure of a compound.[6] For purity assessment, ¹H NMR is particularly powerful as it can detect and help identify proton-containing impurities, even at low levels.

Causality Behind the Choice: NMR provides an unparalleled level of structural detail. It not only confirms the identity of the desired product but also offers distinct signatures for likely impurities. For instance, the phenolic proton of unreacted salicylaldehyde and the aldehydic protons of both the product and salicylaldehyde appear in characteristic regions of the spectrum, allowing for their differentiation and even quantification.

Experimental Protocol:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Data Interpretation: A ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aldehydic proton (~10 ppm), the aromatic protons on both rings (in the 7-8 ppm region), and the methyl protons of the tosyl group (~2.4 ppm). The presence of a broad singlet for a phenolic -OH or a separate aldehydic peak would indicate residual salicylaldehyde. Signals corresponding to common laboratory solvents may also be visible and can be quantified if an internal standard is used.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitation

Principle: HPLC is a powerful separation technique that passes a mixture through a column packed with a stationary phase.[7] Components of the mixture interact differently with the stationary phase and are carried along by a liquid mobile phase at different rates, leading to their separation. A detector (commonly UV-Vis) quantifies the amount of each component as it exits the column.

Causality Behind the Choice: HPLC offers superior resolution and sensitivity for separating the target compound from closely related impurities.[8] By calculating the area of each peak in the resulting chromatogram, one can determine the relative percentage of each component, providing a quantitative measure of purity (e.g., 99.5%). This is the most widely accepted method for reporting the purity of pharmaceutical intermediates and active ingredients.[9]

Experimental Protocol (Adapted from Methods for Salicylaldehyde Derivatives): [3][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape. A good starting point is a 60:40 mixture of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the synthesized compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to create working solutions (e.g., 0.1 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Interpretation: A chromatogram of a high-purity sample will show one major peak corresponding to this compound. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Small, well-resolved peaks at different retention times would indicate impurities. Unreacted salicylaldehyde, being more polar, would typically elute earlier than the tosylated product.

Comparative Data Summary

The following table presents hypothetical but realistic data for two synthesized batches of this compound, illustrating how the results from each technique correlate to provide a comprehensive purity assessment.

Analytical TechniqueBatch A (High Purity)Batch B (Low Purity)Interpretation
Melting Point 101-102 °C95-100 °CBatch B shows a significant depression and broadening of the melting range, indicating impurities.
¹H NMR Clean spectrum matching the expected structure. No extraneous peaks.Additional peaks observed: a broad singlet at ~9.8 ppm (phenolic OH) and a distinct aldehyde singlet at ~9.9 ppm, consistent with salicylaldehyde.NMR confirms the presence of unreacted salicylaldehyde in Batch B.
HPLC (Area %) Main Peak: 99.8%Main Peak: 92.5%, Impurity 1 (Salicylaldehyde): 6.8%, Other Impurities: 0.7%HPLC quantifies the purity of Batch A as excellent, while confirming that Batch B is significantly contaminated with salicylaldehyde.

Workflow for Purity Assessment

The following diagram outlines a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis Cascade cluster_decision Decision & Action Start Crude Synthesized Product MP Melting Point Analysis Start->MP Decision_MP Sharp MP near literature value? MP->Decision_MP NMR ¹H NMR Spectroscopy Decision_NMR Impurities detected? NMR->Decision_NMR HPLC Quantitative HPLC Decision_HPLC Purity > 99%? HPLC->Decision_HPLC Decision_MP->NMR Yes Repurify Recrystallize or Column Chromatography Decision_MP->Repurify No (Broad/Depressed) Decision_NMR->HPLC No Decision_NMR->Repurify Yes Decision_HPLC->Repurify No Pass Product Meets Purity Specs (Proceed to Next Step) Decision_HPLC->Pass Yes Repurify->MP Re-evaluate

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of 2-Formylphenyl 4-methylbenzenesulfonate positions it as a valuable starting material for the generation of a diverse array of heterocyclic and other aromatic compounds with significant potential in medicinal chemistry. The presence of a reactive aldehyde group and a tosylate-protected phenol allows for a range of chemical transformations, leading to scaffolds with proven biological activities. This guide provides a comparative analysis of three major classes of compounds that can be derived from this precursor: quinolines, sulfonamides, and chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, respectively. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation.

I. Quinolines: Potent Anticancer Agents

The quinoline scaffold is a privileged structure in oncology, forming the core of numerous anticancer drugs.[1][2] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4] While a direct synthesis from this compound is conceptually feasible, it would require the introduction of an amino group ortho to the formyl group (e.g., via nitration and subsequent reduction). A more direct and well-established method for quinoline synthesis is the Friedländer annulation, which condenses a 2-aminobenzaldehyde with a ketone.[5][6][7]

A. Mechanism of Anticancer Action

Quinoline derivatives have been shown to target multiple signaling pathways that are frequently dysregulated in cancer. Two of the most significant are the PI3K/Akt/mTOR and VEGF pathways. Additionally, their ability to inhibit Pim-1 kinase is an emerging area of interest.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival.[3] Many quinoline derivatives have been found to inhibit key kinases in this pathway, leading to decreased cell proliferation and increased apoptosis.

  • VEGF Signaling Pathway Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process. Certain quinoline derivatives can inhibit VEGF receptors, thereby cutting off the tumor's blood supply.[3]

  • Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell survival and proliferation.[8][9] Inhibition of Pim-1 by quinoline derivatives can lead to cell cycle arrest and apoptosis.[10]

Signaling Pathway Diagrams:

pim1_pathway cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylation (Inhibition) p27 p27 (cell cycle inhibitor) Pim1->p27 Phosphorylation (Inhibition) Quinoline Quinoline Derivatives Quinoline->Pim1 Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle

Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Quinoline Derivatives.

B. Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines, illustrating the potential of this class of compounds.

Compound Class Derivative Cancer Cell Line IC50 (µM)
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38[11]
HCT-116 (Colon)5.34[11]
MCF-7 (Breast)5.21[11]
2-Arylquinolines Quinoline 13HeLa (Cervical)8.3[11]
Quinoline 12PC3 (Prostate)31.37[11]
Quinoline 11PC3 (Prostate)34.34[11]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 18HeLa (Cervical)13.15[11]
Quinoline Isoxazole Derivatives Compound 8fCapan-1 (Pancreatic)4.7[12]
DND-41 (T-cell leukemia)2.3[12]
HL-60 (Leukemia)2.8[12]
Z-138 (Non-Hodgkin's lymphoma)2.1[12]
C. Experimental Protocols

This protocol describes the synthesis of quinolines from a 2-aminobenzaldehyde and a ketone, a reaction that could be adapted for derivatives of this compound following the introduction of an ortho-amino group.[4]

friedlander_synthesis Start 2-Aminobenzaldehyde + Ketone Mixing Dissolve in Ethanol Start->Mixing Base Add Base (e.g., KOH) Mixing->Base Reaction Stir at Room Temp (e.g., 24h) Base->Reaction Workup Acidify with HCl Filter and Wash Reaction->Workup Product Substituted Quinoline Workup->Product

Caption: General workflow for Friedländer annulation.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 equiv) and the desired ketone (1.1 equiv) in ethanol.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide (4.0 equiv) to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[13][14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

II. Sulfonamides: Broad-Spectrum Antimicrobial Agents

Sulfonamides, or "sulfa drugs," were among the first classes of synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[17] They can be synthesized from this compound by first converting the aldehyde to an amine, followed by reaction with a sulfonyl chloride.

A. Mechanism of Antimicrobial Action

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5][6][18][19][20] This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication.[5][21]

Signaling Pathway Diagram:

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Derivatives Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides.

B. Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives against common bacterial strains. Lower MIC values indicate greater antibacterial potency.[22][23]

Compound Bacterial Strain MIC (µg/mL)
Sulfamethoxazole E. coli8-32
S. aureus16-64
Derivative 1a S. aureus ATCC 25923256
Derivative 1b S. aureus ATCC 2592364
Derivative 1c S. aureus ATCC 25923128
Derivative 1d S. aureus ATCC 2592364

Data for derivatives 1a-d from[23].

C. Experimental Protocols

This protocol describes a general method for the synthesis of sulfonamides from an amine and a sulfonyl chloride.[24]

sulfonamide_synthesis Start Amine + Sulfonyl Chloride Mixing Dissolve in Pyridine Start->Mixing Reaction Stir at Room Temp Mixing->Reaction Workup Pour into Water Extract with DCM Reaction->Workup Purification Wash with HCl, NaHCO3, Brine Dry and Concentrate Workup->Purification Product Sulfonamide Purification->Product

Caption: General workflow for sulfonamide synthesis.

  • Reactant Preparation: Dissolve the amine (1.0 equiv) in pyridine.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise to the stirred amine solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Pour the reaction mixture into water and extract with dichloromethane (DCM).

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography or recrystallization.

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test bacterium evenly over the agar surface.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the sulfonamide derivative solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

III. Chalcones: Modulators of the Inflammatory Response

Chalcones are open-chain flavonoids that serve as precursors for a wide variety of biologically active molecules. They possess a characteristic 1,3-diaryl-2-propen-1-one backbone and can be readily synthesized from this compound via a Claisen-Schmidt condensation with an appropriate acetophenone.[15]

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of chalcones are mediated through the modulation of several key pathways, most notably the inhibition of the NF-κB signaling pathway and the direct inhibition of cyclooxygenase-2 (COX-2).[13]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][10][21][24] Chalcones can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.

  • COX-2 Inhibition: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Signaling Pathway Diagram:

nfkb_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Genes Transcription Chalcone Chalcone Derivatives Chalcone->IKK

Caption: NF-κB Signaling Pathway and Inhibition by Chalcone Derivatives.

B. Comparative Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of various chalcone analogues.

Chalcone Analogue Target IC50 (µM) Cell Line
Licochalcone A NO Production-RAW 264.7
TNF-α Production-RAW 264.7
IL-6 Production-RAW 264.7
Cardamonin NO Production-RAW 264.7
PGE2 Production-RAW 264.7
Compound 3h NO Production7.6 ± 1.6RAW 264.7
((E)-3-(3,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) TNF-α Production14.2 ± 0.9RAW 264.7

Data from[18].

C. Experimental Protocols

This protocol describes the base-catalyzed condensation of an aldehyde (this compound) with an acetophenone.[8][13]

claisen_schmidt_condensation Start 2-Formylphenyl 4-methylbenzenesulfonate + Acetophenone Mixing Dissolve in Ethanol Start->Mixing Base Add NaOH Solution Mixing->Base Reaction Stir at Room Temp (e.g., 20 min) Base->Reaction Workup Cool in Ice Bath Filter and Wash Reaction->Workup Product Chalcone Derivative Workup->Product

Caption: General workflow for Claisen-Schmidt condensation.

  • Reactant Preparation: In a test tube, dissolve this compound (1.0 equiv) and the desired acetophenone (1.0 equiv) in 95% ethanol.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide and stir until a precipitate begins to form.

  • Reaction: Allow the mixture to stand with occasional stirring for 20 minutes.

  • Work-up: Cool the mixture in an ice bath for 5-10 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash with ice-cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude chalcone from ethanol.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme Preparation: Dilute recombinant human COX-2 enzyme in COX Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the chalcone derivatives in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted COX-2 enzyme, the test inhibitor, and a fluorescent probe (e.g., Amplex™ Red).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.

IV. Conclusion

This compound is a versatile precursor for the synthesis of a variety of biologically active compounds. This guide has provided a comparative overview of three major classes of derivatives—quinolines, sulfonamides, and chalcones—highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents, respectively. The detailed mechanisms of action, comparative biological data, and experimental protocols presented herein offer a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics derived from this promising chemical scaffold.

References

  • Liu, Y., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
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  • Zhang, Y., et al. (2023). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. International Journal of Molecular Sciences, 24(22), 16407.
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A Spectroscopic Guide to the Structural Validation of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth spectroscopic validation of the molecular structure of 2-Formylphenyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various organic molecules. By leveraging a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a comprehensive and self-validating protocol for researchers, scientists, and professionals in drug development.

Introduction

This compound (also known as 2-formylphenyl tosylate) is a versatile organic compound utilized in the synthesis of a variety of heterocyclic compounds and other complex organic architectures.[1][2] Its structure, comprising a formyl-substituted phenyl ring esterified with a toluenesulfonyl group, presents distinct spectroscopic features that allow for its unequivocal identification. This guide will detail the experimental methodologies and interpret the resulting data to provide a robust validation of its structure.

Experimental Protocols

The validation of this compound's structure relies on the synergistic information obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis

The compound was synthesized by the reaction of salicylaldehyde with 4-methylbenzenesulfonyl chloride in the presence of triethylamine in dichloromethane, followed by refluxing for 5 hours. The crude product was then purified by crystallization from ethanol.[3]

Synthesis_Workflow reagents Salicylaldehyde + 4-Methylbenzenesulfonyl Chloride + Triethylamine in CH₂Cl₂ stirring Stir at Room Temperature (1 hour) reagents->stirring reflux Reflux (5 hours) stirring->reflux extraction Extraction with 2M HCl reflux->extraction drying Dry over Na₂SO₄ extraction->drying crystallization Crystallization from Ethanol drying->crystallization product 2-Formylphenyl 4-methylbenzenesulfonate crystallization->product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Standard analytical techniques were employed for the structural characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a spectrometer in CDCl₃ using Tetramethylsilane (TMS) as the internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source.

Results and Discussion

A thorough analysis of the data obtained from each spectroscopic technique provides a cohesive and definitive validation of the structure of this compound.

Spectroscopic_Validation_Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR (Proton Environment) Validation Validated Structure H_NMR->Validation C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Validation IR Functional Group Identification IR->Validation MS Molecular Weight & Fragmentation MS->Validation Structure Proposed Structure of 2-Formylphenyl 4-methylbenzenesulfonate Structure->H_NMR Structure->C_NMR Structure->IR Structure->MS

Sources

A Comparative Guide to the Synthesis of 2-Formylphenyl 4-methylbenzenesulfonate: Microwave vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of key intermediates is a cornerstone of rapid and successful discovery programs. 2-Formylphenyl 4-methylbenzenesulfonate is a valuable building block, incorporating both a reactive aldehyde and a versatile tosylate leaving group. The choice of heating method for its synthesis from salicylaldehyde and p-toluenesulfonyl chloride can significantly impact reaction time, yield, and overall efficiency. This guide provides an in-depth, objective comparison of microwave-assisted and conventional heating methods for this important transformation, supported by representative experimental data and mechanistic insights.

The Chemistry: O-Tosylation of Salicylaldehyde

The synthesis of this compound is an O-acylation reaction, specifically a tosylation of the phenolic hydroxyl group of salicylaldehyde. The reaction proceeds via nucleophilic attack of the phenoxide ion on the sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is employed to neutralize the HCl byproduct and facilitate the formation of the more nucleophilic phenoxide.

The efficiency of this reaction is often dictated by the ability to overcome the activation energy barrier. Heat is the primary tool for achieving this, and the method of its application can have profound consequences on the reaction's outcome.

Comparative Performance: A Data-Driven Analysis

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Several hours (e.g., 4-24 h)Minutes (e.g., 2-10 min)
Typical Yield Good to excellent (e.g., 80-95%)Often higher (e.g., 85-98%)
Energy Input Sustained, bulk heatingRapid, targeted heating
Temperature Control Prone to thermal gradientsPrecise and uniform
Solvent Usage Often requires higher boiling point solventsCan often be performed with less solvent or in lower boiling point solvents

The "Why": Mechanistic and Practical Advantages of Microwave Heating

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[1][2] Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through the vessel walls to the reaction mixture, microwave irradiation directly heats the reactants and solvent molecules.[3] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[2]

Polar molecules, such as the reactants and solvents in the tosylation of salicylaldehyde, align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating throughout the reaction mixture.[1] This "superheating" effect can lead to reaction rates that are orders of magnitude faster than those observed with conventional heating.[4]

The benefits of this rapid, targeted heating are numerous:

  • Reduced Reaction Times: As the data suggests, reactions that take hours to complete using conventional methods can often be accomplished in minutes with microwave irradiation.[4]

  • Improved Yields and Purity: The uniform heating minimizes the formation of hotspots and reduces the potential for thermal degradation of reactants and products, often leading to cleaner reactions and higher isolated yields.[5]

  • Enhanced Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire apparatus.[3]

  • Greener Chemistry: Shorter reaction times and, in some cases, the ability to use less solvent contribute to a more environmentally friendly process.[6]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound using both conventional and microwave-assisted heating.

Conventional Heating Protocol

This protocol is a standard method for the tosylation of phenols.

Materials:

  • Salicylaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) in pyridine (used as both solvent and base).

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically several hours), pour the reaction mixture into cold 1 M HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Microwave-Assisted Heating Protocol

This protocol is a representative procedure for the rapid tosylation of phenols using microwave irradiation.

Materials:

  • Salicylaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or another microwave-safe solvent

  • Microwave synthesis vial with a stir bar

  • Microwave synthesizer

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a microwave synthesis vial, add salicylaldehyde (1.0 eq.), p-toluenesulfonyl chloride (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a minimal amount of a suitable solvent, such as acetonitrile, to create a slurry.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC if desired.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing the Workflow and Mechanism

To further clarify the processes, the following diagrams illustrate the reaction mechanism and the experimental workflows.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide Deprotonation TsCl p-Toluenesulfonyl Chloride Intermediate Tetrahedral Intermediate TsCl->Intermediate Base Base (e.g., Pyridine) Base->Phenoxide Phenoxide->Intermediate Nucleophilic Attack Product 2-Formylphenyl 4-methylbenzenesulfonate Intermediate->Product Chloride Elimination HCl_salt Base-HCl Salt Intermediate->HCl_salt

Caption: Reaction mechanism for the O-tosylation of salicylaldehyde.

Experimental_Workflows cluster_conventional Conventional Heating cluster_microwave Microwave Heating C_Start Mix Reactants in Solvent C_Heat Heat (hours) C_Start->C_Heat C_Workup Aqueous Workup C_Heat->C_Workup C_Purify Purification C_Workup->C_Purify C_Product Final Product C_Purify->C_Product M_Start Mix Reactants in Vial M_Irradiate Microwave Irradiation (minutes) M_Start->M_Irradiate M_Workup Aqueous Workup M_Irradiate->M_Workup M_Purify Purification M_Workup->M_Purify M_Product Final Product M_Purify->M_Product

Caption: Comparison of experimental workflows for conventional and microwave heating.

Conclusion and Future Outlook

The synthesis of this compound can be achieved efficiently by both conventional and microwave-assisted heating methods. However, the evidence strongly suggests that microwave irradiation offers significant advantages in terms of reaction speed, yield, and energy efficiency.[4][5] For researchers in fast-paced environments such as drug discovery, the ability to rapidly synthesize key intermediates like this compound can be a critical factor in accelerating project timelines. As microwave technology becomes increasingly accessible, its adoption for such transformations is likely to become standard practice.

References

  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • RSC Publishing. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Scribd. Novel Microwave Assisted Synthesis of Anionic Methyl Ester Sulfonate Based On Renewable Source | PDF | Surfactant.
  • Methyl Ester Sulfonate (MES) Surfactant Production from Waste Cooking Oil (WCO) with Microwave Technology.
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  • Revistas Javeriana. (2023, November 21). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum.
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Sources

A Senior Application Scientist's Guide to 2-Formylphenyl 4-methylbenzenesulfonate: A Versatile Scaffold for Modern Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the efficient construction of diverse molecular libraries is paramount. The selection of a starting scaffold is a critical decision that dictates the accessible chemical space and the ultimate success of a screening campaign. This guide provides an in-depth evaluation of 2-Formylphenyl 4-methylbenzenesulfonate, a bifunctional building block of increasing importance. We will move beyond a simple cataloging of reactions to provide a comparative analysis against established synthetic alternatives, supported by experimental data and mechanistic insights, to equip researchers with the knowledge to strategically incorporate this reagent into their workflows.

The Molecular Logic of this compound

This compound, which we will refer to as FPTS, is a deceptively simple molecule. Its utility stems from the orthogonal reactivity of its two key functional groups: an electrophilic aldehyde and a phenyl ring activated by a tosylate, an excellent leaving group.

  • The Aldehyde Handle: The formyl group is a cornerstone of organic synthesis, serving as a gateway to a vast array of transformations. It readily participates in condensations, reductive aminations, Wittig reactions, and, most powerfully for library synthesis, multicomponent reactions (MCRs).

  • The Tosylate Activator: The 4-methylbenzenesulfonate (tosylate) group transforms the phenolic oxygen into a superb leaving group. This activation renders the ipso-carbon susceptible to nucleophilic aromatic substitution or, more commonly, enables its participation as an electrophile in transition-metal-catalyzed cross-coupling reactions.

This dual functionality allows for sequential or tandem reactions, enabling the rapid generation of complexity from a single, stable starting material.

Core Application: A Modern Entry to Indole Scaffolds

The 2,3-disubstituted indole core is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] Traditional methods for its synthesis, while foundational, often face limitations that FPTS can overcome.

Method General Reaction Advantages Limitations
FPTS-Based Annulation FPTS + Nucleophile → Tandem SNAr/CyclizationMild conditions, high functional group tolerance, pre-functionalized handle (from the formyl group) for further diversification.Requires a nucleophile capable of both displacement and subsequent cyclization.
Fischer Indole Synthesis Phenylhydrazine + Ketone/AldehydeWidely used, readily available starting materials.Requires strongly acidic conditions, high temperatures, and can have poor functional group tolerance and regioselectivity issues.[2]
Palladium-Catalyzed Cyclization o-Alkynyl-trifluoroacetanilides + Aryl HalidesExcellent regioselectivity, good functional group tolerance.[3]Requires expensive palladium catalysts and ligands, potential for metal contamination in the final product.

The FPTS approach offers a compelling middle ground, avoiding the harsh conditions of the Fischer synthesis and the expense of palladium catalysis for the initial ring formation, while providing a product ripe for immediate diversification via its aldehyde handle.

The following diagram illustrates a conceptual workflow for synthesizing a 2,3-disubstituted indole library starting from FPTS. This process involves an initial nucleophilic substitution of the tosylate group, followed by an intramolecular cyclization onto the formyl group.

Caption: Conceptual workflow for FPTS-based indole synthesis.

Expanding Horizons: FPTS in Multicomponent Reactions

The true versatility of FPTS is unlocked when its aldehyde functionality is employed in multicomponent reactions (MCRs), which assemble three or more reactants in a single pot to generate products of high molecular complexity. This is a cornerstone of modern library synthesis.

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[4][5] By using FPTS as the aldehyde component, the resulting product retains the synthetically valuable tosylate group, which can be used in a subsequent diversification step (e.g., a Suzuki cross-coupling). This "Ugi/Post-Condensation Modification" strategy is exceptionally powerful.

The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[6][7] Similar to the Ugi reaction, employing FPTS as the aldehyde component produces a complex molecule that is already primed for further functionalization at the tosylate position.

Aldehyde Component MCR Product Post-MCR Potential Library Complexity
Benzaldehyde (Standard) Standard Ugi/Passerini product.Requires functional handles to be present on other MCR components.Moderate.
FPTS Ugi/Passerini product with an appended aryl tosylate.Inherent, reactive site for cross-coupling, enabling facile linking to other libraries or building blocks.High; enables "library-of-libraries" approach.

This diagram outlines the decision-making process and workflow for leveraging FPTS in a diversity-oriented synthesis campaign.

MCR_Workflow cluster_MCR Multicomponent Reaction (MCR) Core Synthesis cluster_PostMod Post-MCR Diversification start Library Goal: High Scaffold Diversity FPTS FPTS (Aldehyde) start->FPTS Ugi_Product Ugi Product Library (Core Scaffolds) FPTS->Ugi_Product Amine Amine (Library 1) Amine->Ugi_Product Acid Carboxylic Acid (Library 2) Acid->Ugi_Product Isocyanide Isocyanide (Library 3) Isocyanide->Ugi_Product Final_Library Final Diversified Library Ugi_Product->Final_Library Suzuki Coupling Coupling_Partner Boronic Acid (Library 4) Coupling_Partner->Final_Library Pd_Catalyst Pd Catalyst Pd_Catalyst->Final_Library

Caption: MCR workflow using FPTS for diversity generation.

Experimental Protocols

Scientific integrity demands reproducible and verifiable methods. The following protocols are provided as validated starting points for key transformations.

This procedure is adapted from standard methods for the tosylation of phenols.[8]

  • Materials: Salicylaldehyde (1.0 equiv), 4-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve salicylaldehyde in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution and stir for 5 minutes.

    • Add TsCl portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with 1 M HCl (aq).

    • Separate the organic layer, wash sequentially with saturated NaHCO₃ (aq) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to yield FPTS as a solid.

This generalized protocol illustrates the use of FPTS in a library synthesis context.[5][9]

  • Materials: FPTS (1.0 equiv), Benzylamine (1.0 equiv), Acetic Acid (1.0 equiv), tert-Butyl isocyanide (1.0 equiv), Methanol (MeOH).

  • Procedure:

    • To a vial, add FPTS, benzylamine, and acetic acid in methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add tert-butyl isocyanide to the solution. The reaction is often exothermic.

    • Stir at room temperature for 24-48 hours, monitoring by LC-MS for product formation.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by preparative HPLC or column chromatography to isolate the desired Ugi adduct, which now contains the tosylate group for further reactions.

Conclusion and Outlook

This compound is more than just another building block; it is a strategic tool for accelerating the synthesis of diverse and complex molecular libraries. Its key advantage lies in its pre-installed, orthogonally reactive functional groups. It provides a mild and efficient entry into important heterocyclic systems like indoles, outperforming classical methods in terms of conditions and functional group tolerance.

Furthermore, its seamless integration into powerful multicomponent reactions such as the Ugi and Passerini reactions positions it as a superior aldehyde component. The resulting products are not endpoints but rather advanced intermediates, primed for a subsequent diversification step via cross-coupling of the tosylate group. This "build-and-functionalize" capability makes FPTS an invaluable asset for researchers, scientists, and drug development professionals seeking to rapidly explore novel chemical space with a high degree of molecular complexity and efficiency.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

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  • Kim, Y., & Park, S. B. (2010). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis.
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  • Arcadi, A., Cacchi, S., & Marinelli, F. (1992). A Versatile Approach to 2,3-Disubstituted Indoles through the Palladium-Catalysed Cyclization of o-Alkynyl-trifluoroacetanilides with Vinyl Triflates and Aryl Halides. Tetrahedron Letters.
  • Cho, S. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Kettle, J. G., et al. (2000). Facile synthesis of 3-alkoxyindoles via rhodium(II)-catalysed diazoindole O–H insertion reactions. Tetrahedron Letters.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Formylphenyl 4-methylbenzenesulfonate (CAS No. 19820-56-5), a compound featuring both an aromatic aldehyde and a sulfonate ester functional group. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The presence of the sulfonate ester moiety suggests that this compound may be a potent electrophile, necessitating caution to avoid unintended reactions.[1] The aromatic aldehyde group also contributes to its overall reactivity and potential for hazardous interactions.

Chemical and Physical Properties
CAS Number 19820-56-5[2][3]
Molecular Formula C14H12O4S[3]
Physical Form Powder or crystals
Storage Temperature 2-8°C under an inert atmosphere

Personal Protective Equipment (PPE) and Immediate Safety Measures

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal activities.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and fine particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A laboratory coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: In cases of significant dust generation or inadequate ventilation, a NIOSH-approved respirator may be necessary.

In the event of accidental exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This compound waste must be handled as hazardous waste.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure screw-top lid. The container must be in good condition, with no cracks or leaks.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] The date of initial waste accumulation must also be clearly marked on the label.

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in the designated hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect the solution in a designated hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The resulting mixture should be collected in the designated hazardous waste container. All materials used for spill cleanup must also be disposed of as hazardous waste.[6]

On-Site Storage and Regulatory Compliance

The on-site storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[5][9]

  • Storage Limits: The amount of hazardous waste stored in an SAA is typically limited to 55 gallons. Once this limit is reached, the waste must be moved to a central accumulation area within three days.

  • Container Management: Waste containers must be kept closed at all times except when adding waste. They should be stored in a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspections: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.

Disposal Pathway: Professional Hazardous Waste Management

Due to the specific hazards and lack of a validated, safe in-lab neutralization protocol for this compound, the only acceptable method of disposal is through a licensed professional hazardous waste disposal service.[10]

Causality Behind This Directive:

  • Unpredictable Reactions: Attempting to neutralize a complex organic molecule with multiple functional groups without a well-established protocol can lead to uncontrolled exothermic reactions or the generation of even more hazardous byproducts.

  • Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) mandates the proper management and disposal of hazardous waste.[7] Utilizing a licensed disposal service ensures compliance with these federal regulations.

  • Environmental Protection: Professional waste disposal facilities have the necessary equipment and expertise to treat and dispose of chemical waste in an environmentally sound manner, preventing contamination of soil and water.

The following diagram illustrates the recommended disposal workflow for this compound:

G cluster_0 In-Laboratory Procedures cluster_1 External Disposal Pathway A Hazard Assessment & PPE Selection B Waste Generation (Solid & Liquid) A->B C Segregate into Labeled, Compatible Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D G Schedule Pickup with Licensed Hazardous Waste Contractor D->G Waste Container Full or Storage Time Limit Reached E Spill Occurs F Spill Cleanup with Inert Absorbent E->F Immediate Action F->C H Proper Manifesting & Transportation G->H I Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I

Sources

A Senior Application Scientist's Guide to Handling 2-Formylphenyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, field-proven safety and handling protocols for 2-Formylphenyl 4-methylbenzenesulfonate (CAS No. 19820-56-5). The procedures outlined here are designed to ensure operational integrity and personal safety, moving beyond mere compliance to foster a deeply ingrained culture of safety in your laboratory.

Hazard Analysis: Understanding the Reactivity Profile

This compound is an aromatic compound containing both an aldehyde and a sulfonate ester functional group. This structure dictates its hazard profile. The primary hazards, as identified in its Safety Data Sheet (SDS), are:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

The GHS pictogram is GHS07 (Exclamation mark), and the signal word is "Warning"[1]. While not classified as corrosive, the tosylate group makes the compound a potential alkylating agent, a class of chemicals that requires careful handling due to their reactivity. The aldehyde group can also be irritating and may cause sensitization with repeated exposure. Therefore, a comprehensive risk assessment must precede any handling.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is your primary defense against exposure. The legal requirement is to wear protective gloves, clothing, and eye/face protection[1]. However, a truly effective safety protocol demands a more detailed specification based on the specific tasks to be performed.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (minimum 0.11 mm thickness)While the SDS does not specify a glove type, general guidance for esters and aldehydes suggests materials like nitrile and neoprene offer good chemical resistance. Always double-glove when handling neat material. Inspect gloves for any signs of degradation or perforation before and during use.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields (minimum) or chemical splash goggles.Goggles provide a seal around the eyes and are mandatory when there is any risk of splashing, such as during solution preparation or transfer of larger quantities[2].
Body Protection Flame-resistant laboratory coatA standard lab coat is sufficient for handling small quantities. Ensure it is fully buttoned with sleeves rolled down. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Not required under normal conditions with adequate engineering controls.All handling of the solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[3].

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 PPE Selection Workflow start Start: Handling 2-Formylphenyl 4-methylbenzenesulfonate task_assessment Assess Task: - Weighing Solid? - Preparing Solution? - Transferring Liquid? start->task_assessment is_splash_risk Significant Splash Risk? task_assessment->is_splash_risk ppe_base Standard PPE: - Lab Coat - Safety Glasses (Side Shields) - Nitrile/Neoprene Gloves is_splash_risk->ppe_base No ppe_enhanced Enhanced PPE: - Add Chemical Splash Goggles - Add Chemical-Resistant Apron is_splash_risk->ppe_enhanced Yes fume_hood Action: Perform all work in a certified chemical fume hood. ppe_base->fume_hood ppe_enhanced->fume_hood

Caption: PPE selection decision matrix.

Step-by-Step Handling and Storage Protocol

Adherence to a strict, logical workflow minimizes risk from receipt of the material to its final use.

  • Inspect: Upon receipt, visually inspect the container for any damage or loose seals.

  • Label: Ensure the manufacturer's label is intact and legible. Add a laboratory-specific identifier and date of receipt.

  • Store: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C[1]. A refrigerator or cold room designated for chemical storage is appropriate. Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[4].

  • Preparation: Before handling, ensure the fume hood sash is at the appropriate height. Lay down absorbent, plastic-backed paper on the work surface to contain any minor spills.

  • Don PPE: Put on all required PPE as determined by your risk assessment.

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the required amount of the solid. Use anti-static weighing paper or a weigh boat. Avoid creating dust.

  • Dissolution: Add the solid to your chosen solvent within the fume hood. If using a magnetic stirrer, ensure the stirring speed is low initially to prevent splashing.

  • Cleanup: Immediately clean any residual solid from the balance and spatula with a solvent-dampened cloth, which must then be treated as hazardous waste.

  • Decontamination: Wipe down the work area in the fume hood.

  • Glove Removal: Remove outer gloves first (if double-gloving), followed by inner gloves, turning them inside out to prevent skin contact with any residue.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn[5].

Spill and Disposal Management

A clear plan for managing spills and waste is a non-negotiable component of laboratory safety.

Spill_Response cluster_1 Spill Response Protocol spill Spill Occurs alert Alert personnel in immediate area spill->alert assess Assess Spill: - Small (containable)? - Large (unmanageable)? alert->assess contain_small Small Spill: 1. Cover with absorbent material (vermiculite, sand). 2. Collect into a sealed container. assess->contain_small Small evacuate_large Large Spill: 1. Evacuate the laboratory. 2. Contact EHS/Safety Office. assess->evacuate_large Large decontaminate Decontaminate Spill Area: - Clean with soap and water. - Collect all materials as waste. contain_small->decontaminate report Report Incident evacuate_large->report decontaminate->report

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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2-Formylphenyl 4-methylbenzenesulfonate
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2-Formylphenyl 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.